Product packaging for (5-methylfuran-2-yl)methanethiol(Cat. No.:CAS No. 59303-05-8)

(5-methylfuran-2-yl)methanethiol

Cat. No.: B1595434
CAS No.: 59303-05-8
M. Wt: 128.19 g/mol
InChI Key: MGLMZOFGBDYNMH-UHFFFAOYSA-N
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Description

5-Methyl-2-furanmethanethiol, also known as 2-(mercaptomethyl)-5-methylfuran or 5-methyl-2-furfurylmercaptan, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 5-Methyl-2-furanmethanethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-methyl-2-furanmethanethiol is primarily located in the cytoplasm. 5-Methyl-2-furanmethanethiol exists in all eukaryotes, ranging from yeast to humans. 5-Methyl-2-furanmethanethiol is a coffee, roasted, and sulfurous tasting compound that can be found in cereals and cereal products, coffee and coffee products, and mushrooms. This makes 5-methyl-2-furanmethanethiol a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8OS B1595434 (5-methylfuran-2-yl)methanethiol CAS No. 59303-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylfuran-2-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLMZOFGBDYNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334765
Record name 5-Methyl-2-furanmethanethiol
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Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow clear liquid; Sulfurous roasted coffee aroma
Record name 5-Methylfurfurylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

177.00 to 179.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2-furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 5-Methyl-2-furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Methylfurfurylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.057
Record name 5-Methylfurfurylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

59303-05-8
Record name 5-Methyl-2-furanmethanethiol
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Record name 5-Methyl-2-furanmethanethiol
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Record name 5-Methyl-2-furanmethanethiol
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Record name (5-methylfuran-2-yl)methanethiol
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Record name 5-METHYL-2-FURANMETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Methyl-2-furanmethanethiol
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URL http://www.hmdb.ca/metabolites/HMDB0039800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-methylfuran-2-yl)methanethiol, a sulfurous organic compound with applications in flavor and fragrance industries and as a potential building block in medicinal chemistry. This document details the most plausible synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in the successful preparation of this target molecule.

Introduction

This compound, also known as 5-methylfurfuryl mercaptan, is a furan derivative characterized by a methanethiol group attached to a 5-methylfuran ring. Its structural analogue, 2-furfurylthiol, is a key aroma component of roasted coffee. The synthesis of this compound is of interest for creating novel flavor profiles and for its potential use as an intermediate in the synthesis of more complex molecules. This guide will focus on a primary two-step synthesis route commencing from the readily available precursor, 5-methylfurfural.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step process:

  • Reduction of 5-methylfurfural to form the intermediate, (5-methylfuran-2-yl)methanol.

  • Conversion of (5-methylfuran-2-yl)methanol to the final product, this compound, via an isothiouronium salt intermediate.

This pathway is advantageous due to the commercial availability of 5-methylfurfural and the generally high yields achieved in analogous reactions.

Synthesis_Pathway 5-Methylfurfural 5-Methylfurfural Intermediate (5-methylfuran-2-yl)methanol 5-Methylfurfural->Intermediate Reduction Final_Product This compound Intermediate->Final_Product Thiolation Reduction_Scheme 5-Methylfurfural 5-Methylfurfural Product (5-methylfuran-2-yl)methanol 5-Methylfurfural->Product Reduction Reagents + LiAlH4 (or NaBH4) Thiolation_Scheme Alcohol (5-methylfuran-2-yl)methanol Intermediate Isothiouronium Salt Alcohol->Intermediate Reagents1 + Thiourea, H+ Product This compound Intermediate->Product Reagents2 + NaOH, H2O Alternative_Pathway Alcohol (5-methylfuran-2-yl)methanol Halide 5-Methylfurfuryl Halide Alcohol->Halide Halogenation Product This compound Halide->Product Nucleophilic Substitution

An In-depth Technical Guide to (5-methylfuran-2-yl)methanethiol: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methylfuran-2-yl)methanethiol, a heterocyclic thiol, is a notable volatile compound with a distinct aroma profile. While it is recognized primarily as a flavoring agent in the food industry, its chemical reactivity and metabolic fate are of significant interest to researchers in various scientific disciplines, including drug development. The furan moiety, a common scaffold in medicinal chemistry, is susceptible to metabolic activation, a critical consideration in the design and evaluation of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance, with a focus on the metabolic pathways of furan-containing compounds.

Chemical and Physical Properties

This compound is a colorless to yellow, clear liquid characterized by a sulfurous, roasted coffee-like aroma.[1] It is sparingly soluble in water but soluble in ethanol.[2] A comprehensive summary of its known and predicted chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈OSPubChem
Molecular Weight 128.19 g/mol PubChem
Boiling Point 177.0 - 179.0 °C at 760 mmHgThe Good Scents Company
Melting Point Not availableChemical Synthesis Database[3]
Density 1.047 - 1.057 g/cm³ at 25 °CThe Good Scents Company
Refractive Index 1.523 - 1.529 at 20 °CThe Good Scents Company
Flash Point 62.22 °C (144.00 °F) TCCThe Good Scents Company
pKa (predicted) 9.62 ± 0.10LookChem[4]
Solubility Slightly soluble in water; Soluble in ethanolBriti Scientific[5], The Good Scents Company
Appearance Colorless to yellow clear liquidThe Good Scents Company
Odor Sulfurous, roasted coffeePubChem
CAS Number 59303-05-8PubChem

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of furan-2-ylmethanethiol derivatives can be adapted for the preparation of this compound, as referenced in the Journal of the American Chemical Society, 71, p. 2270, 1949.[3] The synthesis of the related compound, furan-2-ylmethanethiol, involves the treatment of the corresponding alcohol with thiourea.[6]

Principle:

The synthesis proceeds via the formation of an isothiouronium salt from 5-methylfurfuryl alcohol and thiourea in an acidic medium. Subsequent hydrolysis of this intermediate with a strong base yields the desired thiol.

Materials:

  • 5-methylfurfuryl alcohol

  • Thiourea

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in a minimal amount of water. Add an equimolar amount of 5-methylfurfuryl alcohol. Slowly add concentrated hydrochloric acid to the mixture while cooling in an ice bath to control the exothermic reaction. Once the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Hydrolysis: To the reaction mixture, slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic. Heat the mixture to reflux for 1-2 hours to hydrolyze the isothiouronium salt.

  • Extraction and Purification: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier gas: Helium

GC Conditions (representative):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Injection Mode: Splitless (or split, depending on concentration)

MS Conditions (representative):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Sample Preparation:

Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

2.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the analysis of thiols in complex matrices, UPLC-MS/MS offers high sensitivity and selectivity. Derivatization of the thiol group is often employed to improve chromatographic retention and ionization efficiency.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)

  • Reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm)

UPLC Conditions (representative):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions (representative):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the derivatized thiol.

Sample Preparation (with derivatization):

  • React the sample containing this compound with a derivatizing agent such as N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP).

  • Quench the reaction and dilute the sample with the initial mobile phase before injection.

Biological Significance and Metabolic Pathways

While this compound is primarily recognized as a flavor compound and a metabolite of Saccharomyces cerevisiae, the furan ring it contains is a structural motif of significant interest in drug development and toxicology.[1] Furan-containing compounds can undergo metabolic activation, primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be cytotoxic or carcinogenic.

Metabolic Activation of the Furan Ring

The metabolism of furan proceeds via oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[2] This reactive metabolite can readily form adducts with cellular nucleophiles such as proteins and DNA, which is believed to be a key event in furan-induced toxicity.[2] The general metabolic pathway for furan is depicted in the following diagram.

Metabolic_Pathway_of_Furan Furan Furan-containing compound (e.g., this compound) CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation Reactive_Intermediate Reactive Intermediate (cis-2-butene-1,4-dial) CYP450->Reactive_Intermediate Detoxification Detoxification Pathways (e.g., Glutathione Conjugation) Reactive_Intermediate->Detoxification Conjugation Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Cellular_Macromolecules Nucleophilic Attack Adduct_Formation Covalent Adduct Formation Cellular_Macromolecules->Adduct_Formation Toxicity Cellular Toxicity / Carcinogenicity Adduct_Formation->Toxicity

Caption: Metabolic activation of furan-containing compounds.

This metabolic activation pathway highlights a potential liability for any drug candidate containing a furan moiety. For drug development professionals, understanding this pathway is crucial for predicting potential toxicity and for designing molecules that are less susceptible to this type of metabolic activation.

Conclusion

This compound is a chemically interesting molecule with well-defined physical properties. While its primary application is in the food and flavor industry, its structural features, particularly the furan ring, warrant consideration from a toxicological and drug metabolism perspective. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, and the elucidation of the metabolic pathway of furan-containing compounds provides a critical framework for assessing the potential biological implications of such structures in drug design and development. Further research into the specific metabolic fate of this compound and its potential interactions with biological systems would be a valuable contribution to the fields of toxicology and medicinal chemistry.

References

A Comprehensive Technical Guide to (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (5-methylfuran-2-yl)methanethiol, including its chemical identifiers, physicochemical properties, and relevant experimental applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

This compound is a furan derivative that has garnered interest in various chemical and biological applications. A comprehensive list of its identifiers is provided below for unambiguous reference.

Identifier TypeValueReference(s)
CAS Number 59303-05-8[1][2][3]
IUPAC Name This compound[2]
Molecular Formula C6H8OS[2][3][4]
Molecular Weight 128.19 g/mol [2]
InChI InChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3[2]
InChIKey MGLMZOFGBDYNMH-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC=C(O1)CS[2][3]
FDA UNII 1NB0MP3CK9[1][2]
EC Number 801-700-6[2][3]
FEMA Number 4697[2]
JECFA Number 2090[2]
Synonyms 5-Methyl-2-furanmethanethiol, (5-Methyl-2-furyl)methanethiol, 5-Methylfurfurylmercaptan[2][3][4]

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Physical Description Colourless to yellow clear liquid; Sulfurous roasted coffee aroma[2]
Boiling Point 177.00 to 179.00 °C @ 760.00 mm Hg[2]
Flash Point 144.00 °F TCC (62.22 °C)[1]
Specific Gravity 1.04700 to 1.05700 @ 25.00 °C[1]
Refractive Index 1.52300 to 1.52900 @ 20.00 °C[1]
XLogP3 1.5[2][3]
pKa 9.62 ± 0.10 (Predicted)[3]
Purity >95%[5]

Experimental Protocols

Recent research has highlighted the utility of derivatives of this compound in bio-orthogonal chemistry. Specifically, its hydrolysis product, 2,5-dioxopentanyl, is used in proximity-induced ligation reactions. Detailed methodologies from a study by Manicardi et al. (2021) are presented below.[6]

This protocol describes a ligation reaction between peptide nucleic acid (PNA) probes, templated by a DNA strand.

  • Preparation of Solutions : Prepare 100 µL of a buffered solution (PBS, pH 7.4) in a 0.5 mL Eppendorf tube. The final concentration of all PNA probes should be 5 µM, diluted from a 100 µM stock solution.

  • Equilibration : Add the DNA template and the nucleophilic PNA to the buffered solution. Allow the complex to equilibrate for 5 minutes.

  • Ligation Reaction : Add the 2,5-dioxopentanyl-PNA (DOP-PNA) probe to the mixture. Allow the reaction to proceed overnight at 25 °C.

  • Analysis : Collect the solution and analyze the ligation product using HPLC-UV, HPLC-MS, and Urea-SDS-PAGE.

This method details the procedure for performing the ligation reaction on a solid surface, which is useful for developing detection assays.

  • Solution Preparation : Freshly prepare oligonucleotide and PNA solutions in PBS (pH 7.4) supplemented with 0.001% SDS (PBS-S) from 10 µM stock solutions.

  • Surface Pre-wetting : Pre-wet the surfaces of the 96-well plate for 30 minutes with a 0.001% SDS solution.

  • Hybridization and Ligation : Add 50 µL of the oligonucleotide solution and 50 µL of a 1 µM PNA solution to each well. Allow the reaction to proceed overnight at 40 °C.

  • Detection : The final ligation product can be detected through methods such as evaluating peroxidase activity after incubation with NAv-HRP or by measuring the fluorescence emission of a TAMRA reporting group.[6]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the surface-templated detection system described in the experimental protocols.

G cluster_workflow Surface-Templated Ligation Workflow cluster_detection Detection Methods A Hybridization of DNA Target to Surface-Immobilized PNA B Hybridization of Nucleophile- Containing Probe A->B C Formation of PNA2:DNA Complex B->C D Overnight Incubation (Ligation Reaction) C->D E Formation of Stable PNA-PNA:DNA Complex D->E F Incubation with NAv-HRP (Peroxidase Activity) E->F G Fluorescence Emission (TAMRA Reporter) E->G

Caption: Workflow for surface-templated PNA-PNA ligation and detection.

Safety and Handling

This compound is classified with several hazards. According to GHS classifications, it may be a flammable liquid and vapor (H226), harmful if swallowed (H302), harmful in contact with skin (H312), cause skin irritation (H315), cause serious eye irritation (H319), and be harmful if inhaled (H332).[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[7] Avoid contact with open flames, hot surfaces, and other ignition sources.[8] In case of inhalation, move the person to fresh air.[7] If the substance comes into contact with skin, rinse with water. For eye contact, rinse with plenty of water. If swallowed, have the victim drink water immediately and consult a physician.

References

Spectroscopic and Synthetic Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the compound (5-methylfuran-2-yl)methanethiol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages spectral data from analogous compounds, namely furan, 2-methylfuran, and furan-2-ylmethanethiol, to predict its spectroscopic properties. This information is intended to support research, drug discovery, and development activities involving furan-containing thiol compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside publicly available mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentRationale
~6.05d1HH3The proton at C3 is expected to be a doublet due to coupling with H4. Its chemical shift is influenced by the adjacent oxygen and methyl group.
~5.95d1HH4The proton at C4 is expected to be a doublet due to coupling with H3.
~3.65d2H-CH₂-SHThe methylene protons adjacent to the sulfur atom are expected to be a doublet due to coupling with the thiol proton.
~2.25s3H-CH₃The methyl protons are expected to be a singlet.
~1.60t1H-SHThe thiol proton typically appears as a triplet due to coupling with the adjacent methylene protons.

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignmentRationale
~155C5The carbon bearing the methyl group is expected to be significantly downfield.
~150C2The carbon attached to the methanethiol group is also expected to be downfield.
~108C3The chemical shift is typical for a furan ring carbon adjacent to a substituted carbon.
~106C4Similar to C3, this furan ring carbon is expected in this region.
~28-CH₂-The methylene carbon is expected in the aliphatic region.
~14-CH₃The methyl carbon is expected to be the most upfield signal.

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aromatic and aliphatic)
~2560WeakS-H stretch
~1580MediumC=C stretch (furan ring)
~1450MediumC-H bend (aliphatic)
~1020StrongC-O-C stretch (furan ring)
~780StrongC-H out-of-plane bend (furan ring)

Note: Predicted vibrational frequencies are based on characteristic group frequencies and data from related furan compounds.

Mass Spectrometry (MS) Data

The mass spectrum for this compound is available in the NIST WebBook. While the full spectrum is not downloadable, the database provides key information.[1]

  • Molecular Formula: C₆H₈OS

  • Molecular Weight: 128.19 g/mol

  • Key Fragments (m/z): Expected fragmentation would likely involve the loss of the thiol group (-SH), the entire methanethiol group (-CH₂SH), and fragmentation of the furan ring.

Proposed Synthesis Protocol

A viable synthetic route to this compound can be adapted from the established synthesis of furan-2-ylmethanethiol.[2] The proposed method utilizes 5-methylfurfuryl alcohol as the starting material.

Reaction Scheme:

(5-methylfuran-2-yl)methanol + Thiourea --(HCl)--> S-(5-methylfuran-2-ylmethyl)isothiouronium chloride --(NaOH, H₂O)--> this compound

Step-by-Step Procedure:

  • Formation of the Isothiouronium Salt:

    • In a well-ventilated fume hood, dissolve 5-methylfurfuryl alcohol and a molar equivalent of thiourea in concentrated hydrochloric acid.

    • Stir the mixture at room temperature. The reaction is typically exothermic.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the S-(5-methylfuran-2-ylmethyl)isothiouronium chloride may precipitate and can be collected by filtration.

  • Hydrolysis to the Thiol:

    • Suspend the isothiouronium salt in water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux.

    • The hydrolysis should be monitored by TLC or gas chromatography (GC).

    • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to protonate the thiolate.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section 1.

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: 5-Methylfurfuryl Alcohol Thiourea, HCl reaction1 Isothiouronium Salt Formation start->reaction1 Stirring at RT hydrolysis Hydrolysis (NaOH, H2O) reaction1->hydrolysis Reflux extraction Extraction & Purification hydrolysis->extraction Workup product Product: This compound extraction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

The Natural Occurrence of (5-methylfuran-2-yl)methanethiol in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylfuran-2-yl)methanethiol, a potent aroma compound, contributes significantly to the desirable roasted and savory notes of various thermally processed foods. This technical guide provides an in-depth overview of its natural occurrence, quantitative data, and the methodologies for its analysis. A detailed experimental protocol for its determination using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is presented. Furthermore, the guide elucidates the primary formation pathway of this thiol through the Maillard reaction, visualized with a corresponding diagram. This document serves as a comprehensive resource for researchers and professionals in food science, flavor chemistry, and related fields.

Introduction

This compound, also known as 5-methylfurfuryl mercaptan, is a volatile sulfur compound characterized by a strong coffee-like, roasted aroma. Its presence, even at trace levels, can significantly impact the sensory profile of food products. This compound is not typically found in raw ingredients but is formed during thermal processing, such as roasting, baking, and cooking. Understanding its distribution in various foods, the mechanisms of its formation, and reliable methods for its quantification are crucial for controlling and optimizing food flavor.

Natural Occurrence and Quantitative Data

This compound has been identified as a key aroma constituent in a range of food products that undergo thermal treatment. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the primary pathway for its formation.

Quantitative data on the natural occurrence of this compound is limited in publicly available literature. However, its presence has been confirmed in several food matrices. The following table summarizes the available quantitative information and reported occurrences.

Food MatrixConcentration RangeMethod of AnalysisReference(s)
Coffeeup to 0.2 mg/kgNot specified[1]
BeerLow levels, not posing a health riskHS-SPME-GC/MS-SIM[2]
Roasted SesamePresentNot specified[1]

Note: The "usage level" data from flavoring industry databases indicates its application as a flavoring agent, but does not represent its natural concentration in unadulterated food products.

Formation Pathway

The formation of this compound is a result of the complex cascade of reactions known as the Maillard reaction. The primary precursors are pentose or hexose sugars and sulfur-containing amino acids, such as cysteine. The proposed pathway involves the following key steps:

  • Formation of 5-Methylfurfural: Sugars undergo dehydration and cyclization reactions during heating to form furan derivatives. Specifically, the degradation of hexoses can lead to the formation of 5-hydroxymethylfurfural (HMF), which can be further reduced to 5-methylfurfural.

  • Generation of Hydrogen Sulfide: Sulfur-containing amino acids, primarily cysteine, degrade during heating to release hydrogen sulfide (H₂S).

  • Reaction to form this compound: 5-Methylfurfural can undergo reduction to form the corresponding alcohol, 5-methylfurfuryl alcohol. This intermediate can then react with hydrogen sulfide in a nucleophilic substitution reaction to yield this compound.

G cluster_0 Maillard Reaction cluster_1 Intermediate Formation cluster_2 Final Product Reducing Sugars Reducing Sugars 5-Methylfurfural 5-Methylfurfural Reducing Sugars->5-Methylfurfural Thermal Degradation Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Amino Acids (e.g., Cysteine)->Hydrogen Sulfide (H2S) Strecker Degradation 5-Methylfurfuryl Alcohol 5-Methylfurfuryl Alcohol 5-Methylfurfural->5-Methylfurfuryl Alcohol Reduction This compound This compound 5-Methylfurfuryl AlcoholHydrogen Sulfide (H2S) 5-Methylfurfuryl AlcoholHydrogen Sulfide (H2S) 5-Methylfurfuryl AlcoholHydrogen Sulfide (H2S)->this compound Nucleophilic Substitution

Caption: Proposed formation pathway of this compound.

Experimental Protocol: Quantification by HS-SPME-GC-MS

The following protocol provides a general framework for the quantitative analysis of this compound in food matrices. Optimization and validation are essential for each specific food matrix.

Principle

Volatile compounds, including this compound, are extracted from the headspace of a food sample onto a solid-phase microextraction (SPME) fiber. The analytes are then thermally desorbed from the fiber in the gas chromatograph (GC) inlet, separated on a capillary column, and detected and quantified by a mass spectrometer (MS).

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for volatile sulfur compounds.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standard: Authentic standard of this compound for calibration.

  • Internal Standard: A suitable deuterated analog or a compound with similar chemical properties and volatility, not present in the sample.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Deionized Water: For sample preparation.

Sample Preparation
  • Homogenize the solid food sample.

  • Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • For liquid samples, pipette a known volume (e.g., 5-10 mL) into the vial.

  • Add a saturated NaCl solution (e.g., 5 mL) to the vial.

  • Spike the sample with a known amount of the internal standard.

  • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Place the vial in a heating block or autosampler with agitation.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 10-15 min) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 min) under continuous agitation.

GC-MS Analysis
  • Injection: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250 °C) for thermal desorption for a specified time (e.g., 2-5 min) in splitless mode.

  • GC Column: Use a suitable capillary column, such as an Rxi-624Sil MS (30 m x 0.25 mm i.d., 1.4 µm film thickness).

  • Oven Temperature Program: A typical program could be: start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification
  • Create a calibration curve using standard solutions of this compound at different concentrations, each containing the same amount of internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis A Homogenize Sample B Weigh Sample into Vial A->B C Add Saturated NaCl B->C D Spike with Internal Standard C->D E Seal Vial D->E F Equilibrate at Elevated Temperature E->F G Expose SPME Fiber to Headspace F->G H Thermal Desorption in GC Inlet G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Quantification using Calibration Curve J->K

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant contributor to the desirable aroma of many cooked foods. Its formation via the Maillard reaction highlights the complex interplay of precursors and processing conditions in flavor development. While its presence is established in foods like coffee and beer, further research is needed to quantify its concentration in a wider variety of products and to fully elucidate the nuances of its formation pathways. The provided HS-SPME-GC-MS protocol offers a robust starting point for researchers to accurately quantify this potent aroma compound, enabling better control over food flavor and quality.

References

The Solubility Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the solubility characteristics, predictive modeling, and experimental determination of (5-methylfuran-2-yl)methanethiol.

Introduction

This compound, a sulfur-containing organic compound, is a key aroma component in coffee and other food products. Its distinct "roasted coffee" scent makes it a significant compound in the flavor and fragrance industry. For researchers in food science, drug development, and materials science, understanding the solubility of this volatile thiol is crucial for formulation, delivery, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of this compound, predictive methods for estimating its solubility in various solvents, and detailed experimental protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₈OSPubChem
Molecular Weight 128.19 g/mol PubChem[1]
Appearance Colorless to yellow clear liquidThe Good Scents Company[2]
Boiling Point 177.0 - 179.0 °C at 760 mmHgPubChem[1]
Density 1.047 - 1.057 g/cm³ at 25 °CThe Good Scents Company[2]
Flash Point 62.22 °C (144.00 °F)The Good Scents Company[2]
XLogP3-AA 1.5PubChem[1]

Solubility Data

SolventSolubilityTemperature (°C)MethodSource
Water 832.1 mg/L (estimated)25EstimationThe Good Scents Company[2]
Alcohol SolubleNot SpecifiedQualitativeThe Good Scents Company[2]
Ethanol SolubleNot SpecifiedQualitativeBriti Scientific[3]

Due to the scarcity of experimental data, computational methods are valuable for predicting the solubility of this compound in different solvents. Various online tools and software packages utilize thermodynamic models and machine learning algorithms to estimate solubility. Researchers are encouraged to use these predictive tools as a preliminary guide for solvent screening.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a volatile thiol like this compound.

Isothermal Saturation Method

This is a classical and highly reliable method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.

    • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient time to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle.

    • A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solute. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique. Given the volatile nature and the presence of a thiol group, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) is a highly recommended method. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used if the compound has sufficient UV absorbance and a suitable mobile phase is employed.

Analytical Techniques for Quantification

a) Gas Chromatography (GC)

  • Principle: GC separates volatile compounds based on their partitioning between a stationary phase in a column and a gaseous mobile phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a detector (FID or SCD).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject a known volume of each standard solution and the filtered saturated solution into the GC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the unknown sample from the calibration curve.

b) High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.

  • Instrumentation: An HPLC system with a suitable column (e.g., a C18 reversed-phase column) and a UV-Vis detector.

  • Procedure:

    • Develop an HPLC method that provides good separation and peak shape for this compound.

    • Prepare a series of standard solutions and a calibration curve as described for the GC method.

    • Analyze the filtered saturated solution and determine its concentration.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination of this compound cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_results 4. Results start Start select_solvent Select Solvent(s) start->select_solvent prepare_reagents Prepare this compound and Solvents select_solvent->prepare_reagents isothermal_saturation Isothermal Saturation: Add excess solute to solvent at constant T prepare_reagents->isothermal_saturation agitate Agitate to Reach Equilibrium isothermal_saturation->agitate phase_separation Phase Separation: Filter to remove undissolved solute agitate->phase_separation analytical_method Select Analytical Method (e.g., GC or HPLC) phase_separation->analytical_method calibration Prepare Standards & Calibration Curve analytical_method->calibration quantify Quantify Solute in Saturated Solution calibration->quantify calculate_solubility Calculate Solubility (e.g., in mg/L or mol/L) quantify->calculate_solubility report Report Results with Temperature calculate_solubility->report end End report->end

Solubility Determination Workflow

Conclusion

While comprehensive experimental solubility data for this compound in various organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical and practical framework for researchers to determine these values. The provided experimental protocols, based on established methods like isothermal saturation coupled with robust analytical techniques such as GC and HPLC, offer a clear path for generating reliable solubility data. Furthermore, the logical workflow diagram provides a visual guide for the entire process. For preliminary solvent screening, researchers are encouraged to leverage computational solubility prediction tools. The generation of accurate solubility data is crucial for the effective application of this important aroma compound in various scientific and industrial fields.

References

An In-depth Technical Guide to (5-methylfuran-2-yl)methanethiol: Discovery, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methylfuran-2-yl)methanethiol, a sulfur-containing furan derivative, is a significant volatile compound contributing to the characteristic aroma of roasted coffee and other thermally processed foods. This technical guide provides a comprehensive overview of its discovery, chemical and physical properties, natural occurrence, and the analytical methodologies for its identification and quantification. The document further explores its formation through the Maillard reaction, potential biosynthetic pathways, and its safety evaluation as a flavoring agent. Detailed experimental protocols for its synthesis and analysis are provided, alongside visual representations of key chemical pathways and analytical workflows to facilitate a deeper understanding for researchers and professionals in flavor science, food chemistry, and related fields.

Introduction

This compound, also known as 5-methylfurfuryl mercaptan, is a potent aroma compound characterized by its sulfurous, roasted coffee-like scent.[1][2] Its presence, even at trace levels, can significantly impact the sensory profile of various food products. Understanding the history of its discovery, its chemical characteristics, and the mechanisms of its formation is crucial for the food and flavor industry in controlling and optimizing the taste and aroma of processed foods. This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a structured and technically detailed manner for a scientific audience.

Discovery and History

Chemical and Physical Properties

This compound is a colorless to yellow clear liquid with the molecular formula C₆H₈OS and a molecular weight of 128.19 g/mol .[2][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₈OS[3]
Molecular Weight 128.19 g/mol [3]
CAS Number 59303-05-8[1]
Physical Description Colorless to yellow clear liquid[1]
Odor Sulfurous, roasted coffee[1]
Boiling Point 177-179 °C at 760 mmHg[1]
Specific Gravity 1.047-1.057[4]
Refractive Index 1.523-1.529[4]
Solubility Slightly soluble in water; soluble in ethanol[1]

Table 1: Physicochemical Properties of this compound

Natural Occurrence and Concentration

This compound has been identified as a naturally occurring volatile compound in a variety of food products, most notably in roasted coffee.[5][6] Its formation is primarily associated with thermal processing. It has also been detected in mushrooms and cereals.[5] While extensive quantitative data across a wide range of foods is limited, Table 2 provides an overview of its known occurrences. The concentration of this compound is highly dependent on the processing conditions, such as roasting time and temperature. For instance, in coffee beans, the concentration of related furans and sulfur compounds is significantly influenced by the roasting profile.[7]

Food ProductConcentration RangeReference(s)
Roasted CoffeeDetected, quantification variable[5][6]
Mushrooms (Oyster, Common)Detected, not quantified[5]
Cereals and Cereal ProductsDetected, not quantified[5]
Cooked MeatDetected (as a related furanthiol)[8]

Table 2: Natural Occurrence of this compound in Food Products

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[9][10][11][12]

Maillard Reaction

The formation of furanthiols through the Maillard reaction involves several key steps. The initial reaction between a reducing sugar and an amino acid (like cysteine, which provides the sulfur atom) leads to the formation of Amadori or Heyns rearrangement products.[9] Subsequent degradation of these intermediates, particularly through the Strecker degradation of cysteine, generates hydrogen sulfide (H₂S).[13] In parallel, the sugar moiety can degrade to form furan derivatives, such as 5-methylfurfural. The reaction between 5-methylfurfural and hydrogen sulfide is a likely pathway to the formation of this compound.

Figure 1: Simplified Maillard reaction pathway for the formation of this compound.
Biosynthesis in Yeast

While the primary formation in food is through the Maillard reaction, some microorganisms, such as the yeast Saccharomyces cerevisiae, are capable of producing furanthiols.[3][14] Studies on the biosynthesis of the related compound 2-furfurylthiol in yeast have shown that it can be generated from furfural and L-cysteine.[15][16] The yeast enzymes, specifically carbon-sulfur lyases, are capable of cleaving a cysteine-furfural conjugate to release the thiol.[15][16] It is plausible that a similar enzymatic pathway could exist for the biosynthesis of this compound from 5-methylfurfural and cysteine.

Yeast_Biosynthesis_Pathway 5_Methylfurfural 5-Methylfurfural Conjugate Cysteine-5-methylfurfural conjugate 5_Methylfurfural->Conjugate L_Cysteine L-Cysteine L_Cysteine->Conjugate MFMT This compound Conjugate->MFMT Enzymatic Cleavage Enzyme Carbon-Sulfur Lyase Enzyme->Conjugate

Figure 2: Proposed biosynthetic pathway of this compound in yeast.

Experimental Protocols

Synthesis of this compound

While the specific details from the original 1949 publication are not readily accessible, a general and analogous method for the synthesis of furanthiols involves the reaction of the corresponding furfuryl alcohol with a thiolating agent. A plausible synthetic route is outlined below, based on modern synthetic methodologies for similar compounds.

Reaction Scheme:

5-methylfurfuryl alcohol can be converted to 5-methylfurfuryl chloride using a chlorinating agent like thionyl chloride. The subsequent reaction of the chloride with a sulfur source, such as sodium hydrosulfide (NaSH), would yield the desired this compound.

Materials:

  • 5-methylfurfuryl alcohol

  • Thionyl chloride (SOCl₂)

  • Sodium hydrosulfide (NaSH)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Chlorination: Dissolve 5-methylfurfuryl alcohol in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Thiolation: In a separate flask, prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol. Add the ethereal solution of 5-methylfurfuryl chloride dropwise to the NaSH solution at room temperature. Stir the reaction mixture for several hours.

  • Final Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

Extraction and Quantification from Coffee Beans

The analysis of this compound in a complex matrix like coffee requires efficient extraction and sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed.

Materials:

  • Roasted coffee beans, ground

  • Dichloromethane (CH₂Cl₂)

  • Internal standard (e.g., a deuterated analog or a structurally similar thiol)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Vials for SPME

Procedure:

  • Sample Preparation: Weigh a precise amount of ground roasted coffee into a headspace vial.

  • Internal Standard: Add a known amount of the internal standard to the vial.

  • Headspace Solid-Phase Microextraction (SPME):

    • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC injection port.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier gas: Helium at a constant flow rate.

      • Oven temperature program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 35-350.

      • Identification is based on the retention time and mass spectrum compared to an authentic standard. Quantification is performed using the internal standard method.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Grind_Coffee Grind Roasted Coffee Beans Weigh_Sample Weigh Sample into Vial Grind_Coffee->Weigh_Sample Add_IS Add Internal Standard Weigh_Sample->Add_IS Equilibrate Equilibrate Vial (e.g., 50°C, 15 min) Add_IS->Equilibrate Expose_SPME Expose SPME Fiber (e.g., 25 min) Equilibrate->Expose_SPME GC_MS_Injection Inject into GC-MS Expose_SPME->GC_MS_Injection Separation_Detection Chromatographic Separation and Mass Spectrometric Detection GC_MS_Injection->Separation_Detection Data_Analysis Data Analysis (Identification & Quantification) Separation_Detection->Data_Analysis

Figure 3: General workflow for the analysis of this compound in coffee by HS-SPME-GC-MS.

Sensory Properties and Odor Threshold

This compound is described as having a strong sulfurous and roasted coffee-like aroma.[1] While a definitive odor threshold in water or air for this specific compound is not widely reported, related furanthiols have extremely low odor thresholds, often in the parts-per-trillion to parts-per-billion range. For example, the closely related furfuryl mercaptan has a reported flavor threshold in water of 0.04 ppb.[2] Given its potent aroma, it is expected that this compound also has a very low odor threshold, contributing significantly to the overall aroma profile of foods even at low concentrations.

Toxicology and Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 5-methylfurfuryl mercaptan as a flavoring agent.[1] The evaluation concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[3][17][18] This assessment is based on the available toxicological data and the low levels of exposure from its use in food. As with many furan derivatives, there is ongoing research into the broader class of these compounds, as some, like furan itself, are classified as possibly carcinogenic to humans.[19] However, for this compound specifically, the current international consensus is that its use as a flavoring agent is safe under the current conditions of use.

Conclusion

This compound is a chemically and sensorially significant compound that plays a vital role in the desirable aroma of roasted coffee and other thermally processed foods. Its discovery dates back to the mid-20th century, and since then, its importance in flavor chemistry has been increasingly recognized. Formed primarily through the Maillard reaction, its concentration in food is highly dependent on processing parameters. Analytical methods based on GC-MS are well-established for its detection and quantification. Based on current safety evaluations, its use as a flavoring agent does not pose a safety concern at current intake levels. This technical guide provides a solid foundation for researchers and professionals working with this potent aroma compound, from its fundamental properties to its practical analysis and safety considerations. Further research may focus on elucidating more detailed formation and degradation pathways, as well as obtaining more comprehensive quantitative data on its occurrence in a wider variety of foodstuffs.

References

Toxicological Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 2, 2025

This technical guide provides a comprehensive overview of the available toxicological data for the flavoring substance (5-methylfuran-2-yl)methanethiol (FEMA No. 3433). Given the limited direct toxicological studies on this specific compound, this guide employs a read-across approach, leveraging data from structurally related furan derivatives, as utilized by regulatory bodies such as the European Food Safety Authority (EFSA).

Executive Summary

This compound belongs to a group of furan derivatives used as flavoring agents. The primary toxicological concern for furan-containing compounds is the potential for the furan ring to be metabolized to a reactive intermediate. The safety of this compound is assessed by evaluating data on representative furan derivatives, including 2-acetylfuran and 2-pentylfuran. Based on the available data for these surrogates, this compound is not considered to be genotoxic. The No-Observed-Adverse-Effect Level (NOAEL) from a 90-day oral toxicity study in rats for the representative substance 2-acetylfuran was determined to be 22.6 mg/kg body weight per day[1]. EFSA's Panel on Food Additives and Flavourings (FAF) has concluded that furan derivatives in this flavoring group do not give rise to safety concerns at their estimated levels of dietary intake.

Chemical Identity

  • Name: this compound

  • Synonyms: 2-Furfurylmethanethiol, Coffee furanthiol, 5-Methyl-2-furfurylmercaptan

  • CAS Number: 59303-05-8

  • FEMA Number: 3433

  • FL-No: 13.149

  • Chemical Structure:

/ \ / O C=C-CH2SH

Quantitative Toxicological Data

The toxicological assessment of this compound relies on a read-across approach from studies on structurally similar furan derivatives. The following table summarizes key quantitative data from these representative compounds.

Substance Study Type Species Route of Administration NOAEL (mg/kg bw/day) Reference
2-Acetylfuran90-day studyRatOral22.6[1]
2-Methylfuran90-day studygpt delta RatOral1.2[2]
Furan90-day gavage studyFischer-344 RatOral0.03 (for hepatic toxicity)[3][4][5]
2,4-Dimethyl-4-phenyltetrahydrofuran90-day studyF344 RatOral24[6]

Genotoxicity Assessment

Initial concerns regarding the genotoxicity of some furan derivatives have been investigated by regulatory bodies. For the group of furan derivatives to which this compound belongs, the EFSA FAF Panel has concluded that the genotoxicity concerns could be ruled out based on a weight of evidence approach, including negative results for representative substances in key assays[1].

Assay Type Test Substance Result Metabolic Activation (S9) Reference
Ames Test2-AcetylfuranNon-mutagenicWith and without[1]
In vitro Micronucleus Test2-PentylfuranNegativeWith and without[1]
In vivo Micronucleus TestFuranNegativeN/A[7]

Metabolic Pathway

The metabolism of furan-containing compounds is a key factor in their toxicological profile. The proposed metabolic pathway involves the oxidation of the furan ring by cytochrome P450 enzymes, primarily CYP2E1.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Detoxification cluster_2 Excretion Parent_Compound This compound Reactive_Intermediate Reactive enedial intermediate Parent_Compound->Reactive_Intermediate CYP450 (e.g., CYP2E1) Ring Oxidation GSH_Conjugate Glutathione (GSH) Conjugate Reactive_Intermediate->GSH_Conjugate GST Cysteine_Lysine_Adducts Cysteine/Lysine Adducts Reactive_Intermediate->Cysteine_Lysine_Adducts Urinary_Metabolites Urinary Metabolites GSH_Conjugate->Urinary_Metabolites Cysteine_Lysine_Adducts->Urinary_Metabolites

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation of toxicological data. Below are generalized protocols for the Ames test and the in vitro mammalian cell micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Ames Test Workflow Start Start: Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) Exposure Expose bacteria to test substance with and without S9 metabolic activation Start->Exposure Incubation Plate on minimal glucose agar (lacking histidine) Exposure->Incubation Observation Incubate for 48-72 hours at 37°C Incubation->Observation Analysis Count revertant colonies Observation->Analysis Result Positive: Significant increase in revertant colonies Negative: No significant increase Analysis->Result

Caption: Generalized workflow for the Ames test.

Protocol Details:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used[8].

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic[8][9].

  • Procedure: The bacterial culture, test substance at various concentrations, and S9 mix (or buffer) are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: A positive result is a concentration-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan) compared to the negative control[10].

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

In Vitro Micronucleus Test Workflow Start Start: Culture mammalian cells (e.g., human lymphocytes, CHO, TK6) Exposure Treat cells with test substance with and without S9 metabolic activation Start->Exposure Cytokinesis_Block Add cytochalasin B to block cytokinesis (optional, for binucleated cells) Exposure->Cytokinesis_Block Harvest Harvest and stain cells Cytokinesis_Block->Harvest Analysis Score micronuclei in binucleated/mononucleated cells Harvest->Analysis Result Positive: Significant increase in micronucleated cells Negative: No significant increase Analysis->Result

Caption: Generalized workflow for the in vitro micronucleus test.

Protocol Details:

  • Cell Cultures: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6) are used[11][12].

  • Treatment: Cell cultures are exposed to the test substance at various concentrations, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration[11].

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-nuclei stage, allowing for the specific analysis of micronuclei in cells that have undergone one mitosis[7].

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells is determined by microscopic examination or flow cytometry[7][12]. A significant, concentration-dependent increase in micronucleated cells indicates a positive result.

Conclusion

Based on a thorough review of the available literature and regulatory evaluations, this compound is not expected to be a genotoxic concern. The toxicological profile of this flavoring agent is considered acceptable at the current levels of intake, based on a read-across from robust studies on structurally related furan derivatives. The NOAEL of 22.6 mg/kg bw/day for 2-acetylfuran from a 90-day rat study provides a key reference point for the safety assessment of this substance group[1]. The metabolic pathway is anticipated to involve cytochrome P450-mediated ring opening, followed by detoxification through conjugation with glutathione and other cellular nucleophiles.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-methylfuran-2-yl)methanethiol, also known as 2-methyl-3-furanthiol, is a potent volatile sulfur compound (VSC) of significant interest in the fields of food science, flavor chemistry, and sensory analysis. It is characterized by a low odor threshold and contributes a desirable "meaty" or "cooked meat-like" aroma to various food products, including fermented soy sauce and thermally processed goods.[1][2] However, the analysis of this compound presents considerable challenges due to its high volatility, reactivity, low concentrations in complex matrices, and propensity for oxidation.[3][4]

These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques. The methods described are tailored for researchers, scientists, and professionals in drug development and quality control who require sensitive and accurate measurements of this key aroma compound.

Application Note 1: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the routine screening and quantification of this compound in various food and beverage matrices. HS-SPME is a solvent-free extraction technique that is both sensitive and easily automated.

Principle

Volatile and semi-volatile compounds from a liquid or solid sample are partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber coated with a specific sorbent is exposed to the headspace, where it adsorbs the analytes. The fiber is then retracted and transferred to the heated injection port of a gas chromatograph (GC), where the analytes are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer (MS).

Experimental Protocol

1. Sample Preparation:

  • Weigh 4 g of the milled solid sample or pipette 8 mL of the liquid sample into a 20 mL glass headspace vial.[5]

  • For liquid samples, add 20% w/v sodium chloride (NaCl) to enhance the partitioning of volatile compounds into the headspace by increasing the ionic strength of the solution.[6]

  • If quantification by internal standard is desired, add a known concentration of an appropriate internal standard (e.g., benzothiazole or an isotopically labeled version of the analyte for SIDA).[5]

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler tray with an agitator and heater.

  • Equilibration: Incubate the vial at 35-60°C for 15-30 minutes with agitation to facilitate the migration of analytes into the headspace.[6]

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at the same temperature to adsorb the analytes.[6]

  • Desorption: After extraction, immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 2-5 minutes in splitless mode.

3. GC-MS Parameters:

  • The following table outlines typical instrument parameters for the analysis.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Inlet Temperature250°C
Injection ModeSplitless
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 35-350) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ionsm/z 128 (molecular ion), 113, 97 (for quantification and confirmation)

Data Presentation: Method Performance

The following table summarizes the expected performance characteristics for the analysis of furan derivatives in various food matrices, based on established methods.[7][8][9]

ParameterTypical Value
Limit of Quantitation (LOQ)0.01 - 5 µg/kg (matrix dependent)
Linearity (R²)> 0.995
Recovery80 - 115%
Repeatability (RSDr)< 15%

Visualization: HS-SPME-GC-MS Workflow

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample in Vial Salt Add Salt (optional) Sample->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate & Heat Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

Application Note 2: High-Sensitivity Analysis using GC-Olfactometry (GC-O) and a Sulfur-Specific Detector

For identifying key odor-active compounds, GC-Olfactometry (GC-O) is an invaluable technique that uses the human nose as a detector.[10][11] Coupling it with a sulfur-specific detector, like a Pulsed Flame Photometric Detector (PFPD), allows for simultaneous sensory and chemical characterization.[3][12]

Principle

The effluent from the GC column is split into two pathways. One leads to a conventional chemical detector (e.g., PFPD or MS), while the other is directed to a heated sniffing port (ODP). A trained sensory panelist sniffs the effluent and records the time, intensity, and description of any detected odors. The PFPD provides a selective and sensitive signal for sulfur-containing compounds. By correlating the olfactometry data with the detector signal, odor-active sulfur compounds can be identified.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Prepare and extract the sample as described in Application Note 1 (HS-SPME) or use solvent-assisted flavor evaporation (SAFE) for a more comprehensive extraction of volatiles.

2. GC-O/PFPD Configuration:

  • Install a GC effluent splitter at the end of the analytical column to divide the flow (typically a 1:1 ratio) between the PFPD and the ODP.

  • The transfer line to the ODP should be heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.[10]

3. GC-O Procedure:

  • A panel of trained assessors sniffs the column effluent from the ODP throughout the chromatographic run.

  • Panelists use software to record the retention time and provide a description for each odor event (e.g., "meaty," "sulfurous").

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions of the extract are analyzed to determine the Flavor Dilution (FD) factor, indicating the potency of each odorant.

4. GC-PFPD Parameters:

ParameterSetting
GC SystemSame as in Application Note 1
PFPD Detector
Detector Temp.200 - 250°C[3]
Detector Voltage600 V[3]
Gas FlowsH₂: ~12 mL/min, Air: ~11 mL/min, He (makeup): ~12 mL/min[3]
Detector ModeSulfur-selective

Data Presentation: Comparison of Detection Thresholds

GC-O is often more sensitive than instrumental detectors for potent odorants. This compound was olfactometrically observed earlier than it could be detected by PFPD in one study.[12]

CompoundOdor DescriptionOdor Threshold (water)Instrumental LOD (PFPD)
This compoundMeaty, Cooked~0.01 ng/L> 1 ng/L
2-FurfurylthiolRoasted Coffee~0.005 ng/L> 1 ng/L

Visualization: GC-O Parallel Detection System

GC_O_Workflow cluster_instrumental Instrumental Detection cluster_sensory Sensory Detection GC_Column GC Column Effluent Splitter Effluent Splitter GC_Column->Splitter PFPD PFPD or MS Detector Splitter->PFPD 50% ODP Sniffing Port (ODP) Splitter->ODP 50% Chromatogram Sulfur Chromatogram PFPD->Chromatogram Assessor Human Assessor ODP->Assessor Aromagram Aromagram (Odor Events) Assessor->Aromagram

Caption: Parallel detection workflow for Gas Chromatography-Olfactometry (GC-O).

Application Note 3: Accurate Quantification using Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for accurate quantification of trace analytes in complex matrices. It uses a stable, isotopically labeled version of the analyte as an internal standard, which behaves almost identically to the native compound during extraction and analysis.[13][14]

Principle

A known quantity of the isotopically labeled standard (e.g., this compound-d₃) is added to the sample at the very beginning of the workflow. The labeled standard and the native analyte are extracted and analyzed together. Any losses during sample preparation or variations in injection volume will affect both compounds equally. The concentration of the native analyte is determined by measuring the ratio of the MS response of the native analyte to that of the labeled standard.

Experimental Protocol

1. Standard Preparation:

  • Obtain or synthesize a stable isotope-labeled analog of this compound (e.g., containing ²H or ¹³C).

  • Prepare a stock solution of the labeled standard with a precisely known concentration.

2. Sample Spiking and Preparation:

  • Add a known amount of the labeled internal standard to the sample matrix before any extraction steps. The amount added should result in a peak area similar to that of the expected analyte concentration.

  • Proceed with the chosen extraction method (e.g., HS-SPME as in Application Note 1).

3. GC-MS Analysis:

  • The GC conditions can be the same as those in Application Note 1.

  • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode.

  • Monitor at least one specific, interference-free ion for the native analyte (e.g., m/z 128) and one for the labeled internal standard (e.g., m/z 131 for a d₃-labeled standard).

4. Quantification:

  • Prepare a calibration curve by analyzing standards containing a fixed amount of the labeled internal standard and varying concentrations of the native analyte.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of the analyte in the unknown sample using the response ratio obtained and the calibration curve.

Data Presentation: SIDA Method Performance

SIDA significantly improves accuracy and precision by correcting for matrix effects and procedural losses.

ParameterExternal Standard MethodSIDA Method
Accuracy (Recovery %)60 - 140% (matrix dependent)95 - 105%
Precision (RSD %)10 - 30%< 10%
Robustness to Matrix EffectsLowHigh

Visualization: Logic of Stable Isotope Dilution Analysis

SIDA_Logic cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing Native Analyte (A) SpikedSample Spiked Sample (A + A) Sample->SpikedSample IS Known amount of Labeled Standard (A) IS->SpikedSample Extraction Extraction / Cleanup (Losses affect A and A* equally) SpikedSample->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Measure Peak Area Ratio (Area A / Area A*) GCMS->Ratio Quant Calculate Concentration (Independent of recovery) Ratio->Quant

Caption: Conceptual workflow of Stable Isotope Dilution Analysis (SIDA).

References

Application Note: Quantification of (5-methylfuran-2-yl)methanethiol in Coffee Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-methylfuran-2-yl)methanethiol, more commonly known as 2-furfurylthiol (2-FFT), is a potent sulfur-containing volatile organic compound that plays a pivotal role in the characteristic aroma of freshly roasted and brewed coffee.[1][2] It is renowned for imparting the desirable "roasty," "sulfury," and "coffee-like" notes that define a high-quality coffee experience.[1] Due to its extremely low odor threshold, even trace amounts of 2-FFT can significantly impact the sensory profile of coffee.[3] However, its high volatility, reactivity, and susceptibility to oxidation make its accurate quantification a significant analytical challenge.[3]

This application note provides a comprehensive protocol for the quantification of 2-FFT in coffee samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a Stable Isotope Dilution Assay (SIDA) is detailed as the preferred method for achieving the highest accuracy and precision by correcting for matrix effects and analyte loss during sample preparation.[1][4][5]

Quantitative Data Summary

The concentration of 2-furfurylthiol in coffee is influenced by numerous factors, including the coffee species (Arabica vs. Robusta), the degree of roasting, and the preparation method (roasted beans vs. brew).[1] Robusta coffees generally exhibit significantly higher concentrations of 2-FFT compared to Arabica varieties.[1][4] The following table summarizes quantitative data reported in the literature.

Table 1: Concentration of 2-Furfurylthiol (2-FFT) in Coffee Samples

Coffee Sample TypeSpeciesConcentrationReference
Roasted Coffee BeansArabica1.08 mg/kg[4]
Roasted Coffee BeansRobusta1.73 mg/kg[4]
Coffee BrewArabica (Columbia)15.33 µg/L[6][7]
Coffee BrewArabica (Yunnan)11.34 µg/L[6][7]
Coffee BrewRobusta20.94 µg/L[6][7]

Experimental Protocols

This section details the recommended methodology for the quantification of 2-FFT in coffee brew using HS-SPME-GC-MS with a Stable Isotope Dilution Assay.

Materials and Reagents
  • Standards: 2-Furfurylthiol (≥98% purity), Isotopically labeled internal standard (e.g., [²H₂]-2-furfurylthiol).

  • Solvents: Dichloromethane (HPLC grade), Methanol (HPLC grade).

  • Coffee Samples: Freshly roasted coffee beans or prepared coffee brew.

  • SPME: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.

  • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm thickness (or equivalent). Condition according to manufacturer's instructions.

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of 2-FFT and the labeled internal standard in methanol at a concentration of approximately 1000 mg/L. Store in the dark at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 0, 5, 20, 50, 100, 200 µg/L). Each calibration standard should be spiked with a fixed concentration of the labeled internal standard.

Sample Preparation (Coffee Brew)
  • Brewing: Prepare coffee brew using a standardized method (e.g., French press). Use 9 g of freshly ground coffee with 180 mL of boiling deionized water, allowing a 4-minute brew time.[6]

  • Aliquoting: Immediately after brewing, cool the coffee to room temperature. Pipette a precise volume (e.g., 5 mL) of the coffee brew into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise amount of the labeled internal standard solution to the vial. The final concentration should be within the range of the calibration curve.

  • Salting (Optional but Recommended): Add sodium chloride (e.g., 1.5 g) to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.

  • Sealing: Immediately seal the vial with a magnetic crimp cap.

HS-SPME Protocol
  • Incubation: Place the sealed vial in the autosampler tray, which is equipped with an incubation station. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the equilibration of 2-FFT between the liquid and headspace phases.

  • Extraction: Expose the conditioned SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same incubation temperature.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes) in splitless mode.

GC-MS Analysis
  • Gas Chromatograph (GC): Agilent 7890 or equivalent.

  • Mass Spectrometer (MS): Agilent 5977 or equivalent.

  • Column: DB-WAX or HP-INNOWax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at 4°C/min.

    • Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • Quantifier Ion for 2-FFT: m/z 114

      • Qualifier Ion for 2-FFT: m/z 81

      • Quantifier Ion for [²H₂]-2-FFT: m/z 116

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte (m/z 114) to the peak area of the internal standard (m/z 116) against the concentration of the analyte in the working standard solutions.

  • Quantification: Calculate the peak area ratio for the coffee samples and determine the concentration of 2-FFT using the linear regression equation from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Coffee Sample (Brew or Ground Beans) vial Aliquot into 20 mL Vial sample->vial spike Spike with Labeled Internal Standard vial->spike seal Seal Vial spike->seal incubate Incubate & Agitate (e.g., 60°C, 15 min) seal->incubate extract Expose SPME Fiber (e.g., 30 min) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (GC) desorb->separate detect Detection & Identification (MS - SIM Mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Area Ratios (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Workflow for 2-FFT quantification in coffee.

G cluster_factors Influencing Factors center_node This compound (2-FFT) Concentration species Coffee Species (e.g., Robusta > Arabica) species->center_node roast Roasting Conditions (Time-Temperature Profile) roast->center_node storage Storage & Freshness (Oxidation decreases 2-FFT) storage->center_node brewing Brewing Method (Extraction Efficiency) brewing->center_node

Caption: Key factors influencing 2-FFT concentration.

References

Application Notes and Protocols for the GC-MS Analysis of Furanthiols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of furanthiols is critical due to their significant impact as potent aroma compounds in food, beverages, and their potential role in biological systems. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of these volatile sulfur compounds. This document provides detailed application notes and protocols for the successful GC-MS analysis of furanthiols.

Introduction to Furanthiol Analysis

Furanthiols, such as 2-methyl-3-furanthiol and 2-furfurylthiol, are characterized by their extremely low odor thresholds, contributing to desirable aromas like roasted meat and coffee, but also potential off-flavors.[1][2] Their high volatility and low concentration in complex matrices present analytical challenges. The methodologies outlined below address these challenges through optimized sample preparation and sensitive GC-MS detection.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This protocol is designed for the automated and sensitive analysis of furanthiols in liquid samples such as wine or coffee.[3][4] Derivatization with pentafluorobenzyl bromide (PFBBr) enhances the detectability of thiols.[1]

Materials:

  • 20 mL headspace vials with screw caps and septa

  • Solid-Phase Microextraction (SPME) fiber assembly, e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)[3][4]

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent[5]

  • Tributylamine (alkali)

  • Water:acetone solution (9:1)

  • GC-MS system with an autosampler capable of SPME

Procedure:

  • Sample Preparation: Pour the liquid sample (e.g., 20 mL of wine) into a 20 mL headspace vial.[1]

  • Derivatization Agent Preparation: Prepare a 200 mg/L solution of PFBBr in a water:acetone (9:1) mixture.

  • On-Fiber Derivatization:

    • Expose the SPME fiber to the vapors of tributylamine.

    • Subsequently, expose the fiber for 5 minutes to the headspace of the PFBBr solution. This step loads a controlled amount of the derivatizing agent onto the fiber.[3]

  • Headspace Extraction and Derivatization:

    • Insert the PFBBr-loaded SPME fiber into the headspace of the sample vial.

    • Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 20-50 minutes) to allow for the extraction of furanthiols and their simultaneous derivatization on the fiber.[3][6]

  • GC-MS Analysis:

    • Transfer the SPME fiber to the GC inlet for thermal desorption of the derivatized analytes.

    • Analyze using the GC-MS parameters outlined in Table 2.

Protocol 2: Static Headspace GC-MS for Furan Analysis

This protocol is adapted from methods for the analysis of furan in food and can be applied to volatile furanthiols, particularly in solid or semi-solid matrices.[7][8]

Materials:

  • 20 mL headspace vials

  • Saturated NaCl solution

  • Internal standard (e.g., d4-furan)

  • GC-MS system with a headspace autosampler

Procedure:

  • Sample Preparation:

    • For liquid samples, place a known quantity (e.g., 5-10 g) into a headspace vial.[7][8]

    • For solid or semi-solid samples, weigh 1-5 g of the homogenized sample into a headspace vial and add a known volume of saturated NaCl solution (e.g., 5-10 mL) to aid in the release of volatile compounds.[7][8][9]

  • Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard.

  • Equilibration: Seal the vials and place them in the headspace autosampler oven. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time.[7]

  • Injection: The autosampler will automatically inject a set volume of the headspace gas into the GC inlet.

  • GC-MS Analysis: Analyze the sample using the GC-MS parameters outlined in Table 2.

GC-MS Parameters and Quantitative Data

Accurate quantification and identification of furanthiols rely on optimized GC-MS conditions and the use of appropriate mass fragments and retention times.

Table 1: Quantitative Data for Furanthiol Analysis

CompoundRetention Time (min)Column TypePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)LOD/LOQMatrixReference
2-Methyl-3-furanthiolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUp to 100 ng/L (Conc.)Wine[1]
2-FurfurylthiolNot SpecifiedNot SpecifiedNot Specified114Not Specified3.0 µg/L (LOQ)Coffee Brew[5][10]
Furan2.447Rxi-624Sil MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBaby Formula, Coffee[11]
2-Methylfuran4.536Rxi-624Sil MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBaby Formula, Coffee[11]
3-Methylfuran4.846Rxi-624Sil MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBaby Formula, Coffee[11]
d4-Furan (IS)Not SpecifiedHP-5MS727244Not SpecifiedFood Matrices[3]

Note: The availability of specific precursor and qualifier ions depends on the mass spectrometry technique used (e.g., MS/MS).

Table 2: Recommended GC-MS Parameters

ParameterSettingReference
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[3]
Carrier GasHelium at a constant flow of 1.0-1.7 mL/min[3][7]
Inlet Temperature200-280°C[3][7]
Injection ModeSplitless (for SPME) or Split (2:1 for headspace)[6][7]
Oven ProgramInitial temp 32-50°C, hold for 2-5 min, ramp at 10-25°C/min to 225-230°C, hold for 2-12.5 min[3][6][7]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) or Negative Chemical Ionization (NCI) for derivatized thiols[3][6]
Electron Energy70 eV[6]
MS Source Temperature200-230°C[7]
MS Quadrupole Temperature150°C[7]
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity[3][6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of furanthiols.

GCMS_Workflow_SPME GC-MS Analysis Workflow: HS-SPME with On-Fiber Derivatization cluster_prep Sample and Fiber Preparation cluster_extraction Extraction and Derivatization cluster_analysis Analysis Sample 1. Liquid Sample in Vial HS_SPME 5. Headspace SPME and On-Fiber Derivatization Sample->HS_SPME PFBBr 2. PFBBr Derivatizing Agent Load_Reagent 4. Load PFBBr onto Fiber PFBBr->Load_Reagent SPME_Fiber 3. SPME Fiber SPME_Fiber->Load_Reagent Load_Reagent->HS_SPME Fiber with reagent Desorption 6. Thermal Desorption in GC Inlet HS_SPME->Desorption Fiber with derivatized analytes GC_Separation 7. GC Separation Desorption->GC_Separation MS_Detection 8. MS Detection (NCI) GC_Separation->MS_Detection Data_Analysis 9. Data Analysis MS_Detection->Data_Analysis GCMS_Workflow_Headspace GC-MS Analysis Workflow: Static Headspace cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample (Liquid/Solid) in Vial Add_Salt 2. Add Saturated NaCl (for solids) Sample->Add_Salt Add_IS 3. Add Internal Standard Add_Salt->Add_IS Equilibration 4. Equilibrate in Headspace Oven Add_IS->Equilibration Injection 5. Inject Headspace Gas Equilibration->Injection GC_Separation 6. GC Separation Injection->GC_Separation MS_Detection 7. MS Detection (EI) GC_Separation->MS_Detection Data_Analysis 8. Data Analysis MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Use of (5-methylfuran-2-yl)methanethiol as a Flavor Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-methylfuran-2-yl)methanethiol, also known as 5-methylfurfuryl mercaptan, is a volatile sulfur compound recognized for its characteristic roasted coffee and savory aroma.[1] It is a key contributor to the flavor profile of thermally processed foods such as coffee and baked goods.[2][3] This document provides detailed application notes and protocols for the use of this compound as a flavor standard in research, quality control, and product development. Its FEMA (Flavor and Extract Manufacturers Association) number is 4697, and it is generally recognized as safe (GRAS) for its intended use as a flavoring substance.[1][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and expressed no safety concern at current levels of intake when used as a flavoring agent.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a flavor standard.

PropertyValueReference
Chemical Name This compound[4]
Synonyms 5-methylfurfuryl mercaptan, 2-methyl-5-thiomethylfuran[5]
CAS Number 59303-05-8[1]
Molecular Formula C6H8OS[1]
Molecular Weight 128.19 g/mol [4]
Appearance Colorless to yellow clear liquid[4]
Odor Sulfurous, roasted coffee[4]
Boiling Point 177-179 °C at 760 mmHg[4]
Flash Point 62.22 °C[1]
Solubility Soluble in ethanol

Quantitative Data

The concentration of this compound can vary significantly depending on the food matrix and processing conditions. While specific data for this compound is limited, data for the closely related and structurally similar key coffee aroma compound, 2-furfurylthiol, can provide a useful reference for establishing relevant concentration ranges for standard preparation and spiking levels in method development.

CompoundFood MatrixConcentration RangeReference
2-FurfurylthiolBrewed Coffee11.34 - 20.94 µg/L[6]
2-FurfurylthiolBrewed CoffeeDecreases by over 50% within 20 minutes of storage[2]

Sensory Threshold:

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis and sensory evaluation.

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (purity ≥95%)

  • Ethanol (spectrophotometric grade)

  • Deionized water

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of ethanol.

    • Bring the volume to 10 mL with ethanol and mix thoroughly.

    • Store the stock solution in an amber vial at -20°C. This solution should be prepared fresh monthly.

  • Working Standard Solutions (e.g., 1-100 µg/L):

    • Perform serial dilutions of the stock solution with deionized water or a relevant solvent to achieve the desired concentrations for the calibration curve.

    • For sensory analysis, prepare a range of concentrations around the estimated odor threshold (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/L) in odor-free water.

    • Prepare working solutions fresh daily due to the volatility and potential for degradation of the analyte.

G cluster_0 Standard Solution Preparation Stock_Solution Prepare Stock Solution (1000 µg/mL in Ethanol) Working_Solutions Prepare Working Solutions (e.g., 1-100 µg/L) Stock_Solution->Working_Solutions Serial Dilution Sensory_Solutions Prepare Sensory Evaluation Solutions (around odor threshold) Stock_Solution->Sensory_Solutions Serial Dilution

Caption: Workflow for the preparation of standard solutions.

Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a general framework for the quantification of this compound in food matrices. Method optimization and validation are essential for each specific matrix.[8][9][10]

Objective: To quantify the concentration of this compound in a food sample.

Materials:

  • HS-SPME autosampler

  • GC-MS system

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[11]

  • Headspace vials (20 mL) with magnetic crimp caps

  • Sodium chloride (NaCl)

  • Internal standard (e.g., d4-furan or a suitable deuterated thiol)

Protocol:

  • Sample Preparation:

    • Liquid Samples (e.g., Coffee, Beer): Pipette 5 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance analyte partitioning into the headspace.[12]

    • Solid Samples (e.g., Baked Goods, Coffee Powder): Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and 1.5 g of NaCl.[12]

    • Internal Standard Spiking: Spike each sample and calibration standard with a known concentration of the internal standard solution.

  • HS-SPME Conditions (to be optimized): [11]

    • Incubation Temperature: 40-60°C

    • Incubation Time: 15-30 minutes

    • Extraction Time: 20-40 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 2-5 minutes

  • GC-MS Conditions (to be optimized): [8][13]

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 220°C at 5°C/min, hold for 5 min.

    • Injector Temperature: 250°C

    • MS Transfer Line Temperature: 230°C

    • Ion Source Temperature: 200°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 128, 113, 81) and the internal standard.

  • Calibration and Quantification:

    • Prepare a matrix-matched calibration curve by spiking blank matrix with known concentrations of the this compound standard and a constant concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Quantify the analyte in the samples using the generated calibration curve.

G cluster_1 Quantitative Analysis Workflow Sample_Prep Sample Preparation (Liquid/Solid) Spiking Spike with Internal Standard Sample_Prep->Spiking HS_SPME HS-SPME Extraction Spiking->HS_SPME GC_MS GC-MS Analysis (SIM Mode) HS_SPME->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification

Caption: Experimental workflow for quantitative analysis.

Sensory Evaluation Protocol

Sensory analysis is crucial for determining the flavor impact of this compound.[14][15][16]

Objective: To determine the sensory threshold of this compound and to characterize its flavor profile.

Materials:

  • Trained sensory panel (8-12 panelists)

  • Odor-free water

  • Glass sniffing jars with lids

  • A neutral food base (e.g., unsalted cracker, mild cheese) for flavor profile analysis

Protocol:

  • Triangle Test for Odor Threshold Determination: [17]

    • Prepare a series of dilutions of this compound in odor-free water, with concentrations bracketing the estimated threshold (e.g., based on 2-furfurylthiol's threshold of 0.04 ppb).[7]

    • Present panelists with three samples (two are identical blanks, one contains the odorant) in a randomized order.

    • Ask panelists to identify the odd sample.

    • The threshold is determined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.

  • Descriptive Analysis for Flavor Profile: [18]

    • Prepare samples of a neutral food base spiked with a supra-threshold concentration of this compound.

    • Provide panelists with a list of descriptive terms (e.g., roasted, coffee, sulfury, savory, meaty, burnt) and ask them to rate the intensity of each attribute on a scale (e.g., 0-10).

    • Analyze the data to generate a flavor profile of the compound.

G cluster_2 Sensory Evaluation Threshold Odor Threshold Determination (Triangle Test) Profile Flavor Profile Analysis (Descriptive) Threshold->Profile Inform Concentration for Profiling

References

Application of (5-methylfuran-2-yl)methanethiol in Sensory Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-methylfuran-2-yl)methanethiol is a potent aroma compound that plays a significant role in the sensory profile of various thermally processed foods, most notably coffee. Its characteristic sulfurous and roasted coffee-like aroma makes it a key target for sensory analysis in the food and beverage industry, as well as a reference compound in drug development for off-flavor characterization.[1][2] This document provides detailed application notes and experimental protocols for the sensory analysis of this compound.

Sensory Profile and Applications

This compound is primarily associated with the following sensory descriptors:

  • Sulfurous: A dominant characteristic typical of many thiol compounds.

  • Roasted Coffee: A highly desirable note, particularly in the context of coffee aroma.[1][2]

  • Meaty: In certain food matrices, it can contribute to a savory, meaty aroma profile.

Due to its potent and distinct aroma, this compound finds applications in:

  • Flavor and Fragrance Development: As a key component in the formulation of coffee and other roasted flavor profiles.

  • Food Quality Control: Monitoring its concentration can be crucial for ensuring the desired aroma profile in products like roasted coffee. Its degradation is linked to the staling of coffee aroma.[2]

  • Drug Development: Used as a standard for identifying and quantifying potential sulfur-containing off-notes in drug formulations.

  • Sensory Research: As a reference odorant in studies investigating olfactory perception and aroma chemistry.

Quantitative Sensory Data

The sensory impact of an aroma compound is determined by its concentration relative to its odor threshold. The following table summarizes the available quantitative sensory data for this compound and related compounds for comparative purposes.

CompoundMatrixMethodOdor/Flavor ThresholdFlavor Dilution (FD) FactorReference
This compound Dipropylene Glycol (0.10%)Sensory PanelNot ReportedNot Reported[1]
MethanethiolWaterSensory Panel0.02 ppb (odor), 2 ppb (flavor)Not Applicable[3]
2-FurfurylthiolCoffee BrewGC-O/AEDANot ReportedHigh[2][4]

Note: A specific, peer-reviewed odor threshold in water for this compound was not found in the conducted literature search. The provided data for methanethiol, a related sulfur compound, is for comparative context. The Flavor Dilution (FD) factor is context-dependent and varies with the food matrix and extraction method.

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold in Water (Based on ASTM E679)

This protocol outlines the determination of the odor detection threshold of this compound in water using a forced-choice ascending concentration series method.

1. Materials and Equipment:

  • This compound (high purity)

  • Odor-free water

  • Glass sniffing flasks with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15 trained assessors

2. Panelist Screening and Training:

  • Screen panelists for their ability to detect a range of standard odorants.

  • Train panelists on the recognition of the sulfurous, roasted aroma of this compound.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Prepare a series of aqueous dilutions from the stock solution, typically in geometric steps (e.g., 1:2 or 1:3 dilutions). The concentration range should span from sub-threshold to clearly detectable levels.

4. Sensory Evaluation Procedure:

  • Present samples to panelists in a triangle test format (two blanks and one sample containing the odorant) at each concentration level, starting with the lowest concentration.

  • Panelists are asked to identify the odorous sample.

  • The concentration at which a panelist correctly identifies the odorous sample in two consecutive presentations is considered their individual threshold.

5. Data Analysis:

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Logical Workflow for Odor Threshold Determination

cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Ascending Concentration Series stock->dilutions present Present Samples (Triangle Test) dilutions->present identify Panelist Identifies Odorous Sample present->identify repeat_test Repeat with Next Concentration identify->repeat_test repeat_test->present individual_threshold Determine Individual Thresholds repeat_test->individual_threshold group_threshold Calculate Group Threshold (Geometric Mean) individual_threshold->group_threshold

Caption: Workflow for Odor Threshold Determination.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis for Flavor Dilution (FD) Factor Determination

This protocol describes the use of GC-O with Aroma Extract Dilution Analysis (AEDA) to determine the Flavor Dilution (FD) factor of this compound in a food matrix (e.g., coffee).

1. Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port

  • Volatile extraction equipment (e.g., Solid Phase Microextraction - SPME, Solvent Assisted Flavour Evaporation - SAFE)

  • Food sample (e.g., freshly brewed coffee)

  • This compound standard

  • Appropriate solvents for extraction and dilution

2. Sample Preparation and Volatile Extraction:

  • Prepare the food sample (e.g., brew coffee according to a standardized method).

  • Extract the volatile compounds using a suitable technique such as SPME or SAFE to obtain a concentrated aroma extract.

3. GC-MS/O Analysis:

  • Inject the concentrated aroma extract into the GC-MS/O system.

  • Separate the volatile compounds on an appropriate capillary column (e.g., a wax or polar column).

  • The effluent from the column is split between the MS detector for compound identification and the olfactometry port for sensory detection.

  • A trained sensory panelist sniffs the effluent at the olfactometry port and records the time, intensity, and description of each detected odor.

4. Aroma Extract Dilution Analysis (AEDA):

  • The concentrated aroma extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.

  • Each dilution is analyzed by GC-O.

  • The FD factor for each odorant is the highest dilution at which it is still detectable by the panelist at the olfactometry port.

5. Identification and Confirmation:

  • The retention time and mass spectrum of the odorant of interest are compared to those of an authentic standard of this compound to confirm its identity.

Experimental Workflow for GC-O and AEDA

cluster_extraction Sample Preparation cluster_gco GC-O Analysis cluster_aeda AEDA sample Food Sample (e.g., Coffee) extract Volatile Extraction (SPME/SAFE) sample->extract inject Inject Extract extract->inject dilute Serial Dilution of Extract extract->dilute gc_o GC-MS/O System inject->gc_o detect MS and Olfactory Detection gc_o->detect fd_factor Determine FD Factor detect->fd_factor analyze_dilutions Analyze Dilutions by GC-O dilute->analyze_dilutions analyze_dilutions->fd_factor

Caption: Workflow for GC-O with AEDA.

Signaling Pathways

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptors for this compound are not yet fully elucidated, the general olfactory signaling pathway is well-understood.

General Olfactory Signaling Pathway

cluster_receptor Olfactory Neuron cluster_brain Brain odorant This compound receptor Olfactory Receptor odorant->receptor g_protein G-protein (Golf) receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp ion_channel Ion Channel camp->ion_channel depolarization Depolarization ion_channel->depolarization bulb Olfactory Bulb depolarization->bulb Action Potential cortex Olfactory Cortex bulb->cortex perception Odor Perception (Sulfurous, Roasted Coffee) cortex->perception

Caption: General Olfactory Signaling Pathway.

Conclusion

The sensory analysis of this compound is essential for understanding and controlling the flavor of many food products, particularly coffee. The protocols provided herein offer a framework for the quantitative and qualitative assessment of this potent aroma compound. Further research is warranted to establish a definitive odor threshold in water and to explore its sensory impact in a wider range of food matrices.

References

Application Note: Derivatization Protocol for the Analysis of (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-methylfuran-2-yl)methanethiol, a potent aroma compound found in various foods and beverages, presents analytical challenges due to its high reactivity, volatility, and typically low concentrations in complex matrices.[1][2] Direct analysis is often hindered by the instability of the thiol group.[2][3] Derivatization is a critical pre-analytical step to enhance the stability and detectability of this analyte for chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This application note provides a detailed protocol for the derivatization of this compound using 4,4′-dithiodipyridine (DTDP) for subsequent LC-MS/MS analysis, a method noted for its efficiency and applicability under mild acidic conditions.[4]

Principle of Derivatization with DTDP

The derivatization process involves the reaction of the sulfhydryl group (-SH) of this compound with 4,4′-dithiodipyridine (DTDP). This reaction forms a stable, non-volatile mixed disulfide derivative.[2][4] The pyridinyl group in the derivative enhances the ionization efficiency for electrospray ionization (ESI) in mass spectrometry, thereby improving the sensitivity of the analysis.[2]

Data Presentation

The following table summarizes representative quantitative data for the analysis of furanthiols using derivatization techniques, extracted from relevant literature.

AnalyteDerivatizing AgentAnalytical TechniqueMatrixConcentration RangeReference
2-FurfurylthiolDTDPUPLC-MS/MSFermented Grains0.51–3.03 µg/kg[5]
2-Methyl-3-furanthiolDTDPUPLC-MS/MSFermented Grains1.70–12.74 µg/kg[5]
2-FuranmethanethiolPFBBrGC-NCI-MSWine< 0.1 ng/L[6]

Experimental Protocol: Derivatization of this compound with DTDP

This protocol is optimized for the derivatization of this compound in a liquid matrix (e.g., model wine, buffer solution) for LC-MS/MS analysis.

Materials:

  • This compound standard

  • 4,4′-dithiodipyridine (DTDP)

  • Methanol (LC-MS grade)

  • Water (ultrapure)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Reagent Preparation:

  • DTDP Derivatizing Solution: Prepare a 10 mM solution of DTDP in methanol.

  • Sample Diluent: Prepare a solution of 10% methanol in ultrapure water, acidified with 0.1% formic acid.

Procedure:

  • Sample Preparation:

    • For liquid samples, clarify by centrifugation (e.g., 10,000 x g for 10 minutes) to remove any particulate matter.

    • Prepare a standard solution of this compound in the sample diluent at a known concentration.

  • Derivatization Reaction:

    • To 1 mL of the sample or standard solution in a clean vial, add 100 µL of the 10 mM DTDP derivatizing solution.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 30 minutes in the dark.

  • Solid Phase Extraction (SPE) Cleanup and Concentration:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the entire derivatization reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

    • Elute the derivatized analyte with 2 mL of methanol into a clean collection tube.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Derivatization_Workflow Workflow for Derivatization of this compound cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_cleanup SPE Cleanup & Concentration cluster_final Final Preparation Sample Clarify Liquid Sample Mix Mix Sample/Standard with DTDP Solution Sample->Mix Standard Prepare Standard Solution Standard->Mix DTDP_Sol Prepare 10 mM DTDP in Methanol DTDP_Sol->Mix React Incubate at Room Temp for 30 min Mix->React Load Load Reaction Mixture React->Load Condition Condition C18 SPE Cartridge Condition->Load Wash Wash with Ultrapure Water Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness (N2) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the derivatization and analysis of this compound.

Derivatization_Reaction Derivatization Reaction with DTDP Thiol this compound (R-SH) Reaction + DTDP 4,4'-dithiodipyridine (Py-S-S-Py) Derivative Derivative (R-S-S-Py) Byproduct Pyridine-4-thione (Py-SH) Reaction_Arrow Product_Plus + Reaction_Arrow->Product_Plus Mild Acidic Conditions

Caption: Chemical reaction of this compound with DTDP.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Furanthiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of furanthiols in various matrices using Solid-Phase Microextraction (SPME) coupled with gas chromatography (GC). Furanthiols are a class of potent aroma compounds found in a variety of food products, contributing to desirable roasted, meaty, and coffee-like aromas. Their analysis is crucial for quality control and flavor profile characterization. Due to their low concentrations and high reactivity, SPME offers a sensitive, solvent-free, and efficient extraction and concentration method.

Introduction to SPME for Furanthiol Analysis

Solid-Phase Microextraction (SPME) is a sample preparation technique that involves the use of a fiber coated with a stationary phase to extract analytes from a sample matrix. For volatile and semi-volatile compounds like furanthiols, Headspace SPME (HS-SPME) is the most common approach. In HS-SPME, the fiber is exposed to the headspace above the sample, allowing for the extraction of volatile analytes without direct contact with the sample matrix, which can be complex.

Key Advantages of SPME for Furanthiol Analysis:

  • High Sensitivity: Achieves low detection limits, often in the ng/L (ppt) range.

  • Solvent-Free: An environmentally friendly technique that minimizes solvent consumption and disposal.

  • Simplicity and Automation: SPME procedures can be easily automated for high-throughput analysis.

  • Versatility: Applicable to a wide range of sample matrices, including beverages, food, and biological samples.

Due to the low volatility and high reactivity of some thiols, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. On-fiber derivatization with reagents such as pentafluorobenzyl bromide (PFBBr) is a common strategy that enhances the volatility and stability of furanthiols for GC analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of furanthiols and related volatile sulfur compounds using SPME-GC methods from various studies. This data is intended to provide a reference for expected performance metrics.

AnalyteMatrixSPME FiberDerivatizationDetection MethodLODLOQRecoveryLinearity (R²)Reference
2-Methyl-3-furanthiolOrange JuiceNot SpecifiedNoneGC-Olfactometry----[1]
2-Methyl-3-furanthiolWinePDMS/DVBOn-fiber PFBBrGC-NCI-MS-< 0.1 ng/L--[2][3]
2-FuranmethanethiolWinePDMS/DVBOn-fiber PFBBrGC-NCI-MS0.05 ng/L< 0.1 ng/L--[3][4]
2-FuranmethanethiolCoffee ModelNot SpecifiedNot SpecifiedGC-MS-3.0 µg/L86.8–106.2%> 0.99[5]
3-Mercaptohexanol (3-MH)WinePDMS/DVBOn-fiber PFBBrGC-NCI-MS0.8 ng/L---[3]
3-Mercaptohexyl Acetate (3-MHA)WinePDMS/DVBOn-fiber PFBBrGC-NCI-MS0.03 ng/L< 0.1 ng/L--[3]
4-Mercapto-4-methyl-2-pentanone (4-MMP)WineNot SpecifiedExtractive Alkylation (PFBBr)GC-EI-MS0.9 ng/L-90-109%-

Note: LOD = Limit of Detection; LOQ = Limit of Quantitation; PFBBr = Pentafluorobenzyl bromide; PDMS/DVB = Polydimethylsiloxane/Divinylbenzene; GC-NCI-MS = Gas Chromatography-Negative Chemical Ionization Mass Spectrometry; GC-EI-MS = Gas Chromatography-Electron Ionization Mass Spectrometry. The performance of the method can vary depending on the specific matrix and instrumental setup.

Experimental Protocols

This section provides detailed protocols for the analysis of furanthiols using HS-SPME-GC-MS. Two primary approaches are described: a direct HS-SPME method and a method incorporating on-fiber derivatization for enhanced sensitivity.

Protocol 1: Direct Headspace SPME-GC-MS for Furanthiols

This protocol is suitable for the analysis of more volatile furanthiols or when derivatization is not desired.

Materials:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

  • 20 mL headspace vials with magnetic screw caps and septa.

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • SPME-compatible GC inlet liner.

  • Heated agitator or water bath.

  • Sodium chloride (NaCl).

Procedure:

  • Sample Preparation:

    • Place 5-10 mL of the liquid sample (e.g., wine, coffee) into a 20 mL headspace vial.

    • For solid samples, weigh 1-5 g into a vial and add a specific volume of deionized water or a suitable buffer.

    • Add a saturating amount of NaCl to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace ("salting out").

    • Seal the vial immediately with a magnetic screw cap.

  • Headspace Extraction:

    • Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60 °C).

    • Allow the sample to equilibrate for a predetermined time (e.g., 10-20 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250 °C) for thermal desorption.

    • Desorb the analytes for a specified time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.

    • Start the GC-MS analysis. A typical GC oven temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C).

    • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

Protocol 2: HS-SPME with On-Fiber Derivatization using PFBBr

This protocol is recommended for trace-level analysis of furanthiols and other thiols, offering significantly improved sensitivity.[2][3]

Materials:

  • SPME Fiber Assembly: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm thickness.[2][3]

  • Pentafluorobenzyl bromide (PFBBr) derivatizing reagent.

  • Tributylamine (alkali).

  • 20 mL headspace vials with magnetic screw caps and septa.

  • GC-MS with Negative Chemical Ionization (NCI) capabilities.

  • Automated SPME autosampler (recommended for reproducibility).

Procedure:

  • Fiber Derivatization (On-Fiber Loading of Reagent):

    • Prepare a solution of PFBBr in a water:acetone mixture (e.g., 9:1 v/v) at a concentration of approximately 200 mg/L.[2][3]

    • Place a small volume of this solution in a separate vial.

    • Expose the PDMS/DVB fiber to the vapors of the PFBBr solution for a fixed time (e.g., 5 minutes) to load the derivatizing reagent onto the fiber coating.[2][3]

    • Similarly, expose the fiber to the vapors of an alkali, such as tributylamine, to facilitate the derivatization reaction.[2][3]

  • Sample Preparation and Headspace Extraction:

    • Place 10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • Seal the vial.

    • Place the vial in the autosampler tray.

  • Automated Extraction and Derivatization:

    • The autosampler will introduce the PFBBr-loaded fiber into the headspace of the sample vial.

    • Incubate the vial at a controlled temperature (e.g., 50-70 °C) with agitation for a specified time (e.g., 30-50 minutes) to allow for simultaneous extraction and derivatization of the furanthiols.

  • Desorption and GC-NCI-MS Analysis:

    • After the extraction/derivatization step, the fiber is automatically withdrawn and injected into the GC inlet (e.g., 260 °C) for thermal desorption.

    • The derivatized furanthiols are analyzed using a GC-MS system operating in Negative Chemical Ionization (NCI) mode, which provides high sensitivity for electrophilic derivatives like the PFB-thiols.

Visualizations

The following diagrams illustrate the experimental workflows for the SPME analysis of furanthiols.

SPME_Workflow_Direct cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis Analysis Sample Sample (e.g., Wine, Coffee) Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl (Salting Out) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at Controlled Temperature (e.g., 40-60°C) Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for Direct Headspace SPME-GC-MS Analysis of Furanthiols.

SPME_Workflow_Derivatization cluster_fiber_prep Fiber Preparation cluster_extraction Automated Extraction & Derivatization cluster_analysis Analysis PFBBr PFBBr Reagent Load_PFBBr Expose SPME Fiber to PFBBr Vapors PFBBr->Load_PFBBr Alkali Alkali (Tributylamine) Load_Alkali Expose SPME Fiber to Alkali Vapors Alkali->Load_Alkali Extract_Derivatize Introduce Derivatized Fiber to Headspace (Extraction & On-Fiber Derivatization) Load_PFBBr->Extract_Derivatize Load_Alkali->Extract_Derivatize Sample Sample in Vial Sample->Extract_Derivatize Desorb Thermal Desorption in GC Inlet Extract_Derivatize->Desorb GCNCIMS GC-NCI-MS Analysis Desorb->GCNCIMS

Caption: Workflow for HS-SPME with On-Fiber Derivatization for Furanthiol Analysis.

Conclusion

SPME is a powerful technique for the analysis of furanthiols in various complex matrices. The choice between a direct HS-SPME method and one involving derivatization will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate their own methods for furanthiol analysis, contributing to a better understanding of flavor chemistry and ensuring product quality.

References

Application Note: Quantitative Analysis of (5-methylfuran-2-yl)methanethiol in Food Matrices using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(5-methylfuran-2-yl)methanethiol is a potent aroma compound found in various food products, notably in roasted coffee, contributing to its characteristic savory and roasted notes. Accurate quantification of this volatile thiol is crucial for flavor profiling, quality control, and understanding its formation during food processing. This application note details a robust and sensitive method for the quantification of this compound in food matrices using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.

Introduction

This compound is a key contributor to the desirable aroma of many thermally processed foods. Its low odor threshold makes its concentration a critical factor in the final sensory perception of a product. Traditional quantification methods for volatile sulfur compounds can be challenging due to their low concentrations, high reactivity, and the complexity of food matrices. Stable Isotope Dilution Analysis (SIDA) is a highly reliable analytical technique that overcomes these challenges.[1] By introducing a known amount of a stable isotope-labeled analogue of the target analyte at an early stage of sample preparation, SIDA allows for accurate compensation of analyte losses during extraction and analysis. This application note provides a detailed protocol for the analysis of this compound, offering a valuable tool for researchers in the food and beverage industry, as well as for scientists in drug development where metabolites of furan derivatives may be of interest.

Experimental Protocols

Synthesis of Deuterated Internal Standard: this compound-d2 (Proposed)

A deuterated internal standard is crucial for the accuracy of the SIDA. While a commercial standard may not be readily available, a plausible synthetic route for this compound-d2 is proposed here, based on established methods for the synthesis of furfurylthiols and deuterated compounds.[2]

Proposed Synthesis:

  • Reduction of 5-methyl-2-furoic acid: 5-methyl-2-furoic acid is reduced to 5-methylfurfuryl alcohol using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4) in an anhydrous ether. This step introduces two deuterium atoms onto the methylene bridge.

  • Conversion to the thiol: The resulting deuterated 5-methylfurfuryl alcohol is then converted to the corresponding thiol. A common method involves reaction with thiourea in an acidic medium to form an isothiouronium salt, followed by alkaline hydrolysis to yield this compound-d2.[3]

The final product should be purified by distillation or chromatography and its isotopic purity confirmed by mass spectrometry.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[4]

Materials:

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Saturated sodium chloride (NaCl) solution

  • This compound-d2 internal standard solution (in methanol, concentration to be optimized)

  • Food sample (e.g., ground coffee, baked goods)

Protocol:

  • Weigh 1-2 g of the homogenized food sample into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

  • Spike the sample with a known amount of the this compound-d2 internal standard solution. The amount should be comparable to the expected concentration of the native analyte in the sample.

  • Immediately seal the vial with a PTFE-faced silicone septum and a magnetic crimp cap.

  • Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with constant agitation to allow for equilibration of the analytes between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulphur or equivalent)

GC Parameters (Illustrative):

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless (for 1 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 40°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C (hold for 5 min)

MS Parameters (Illustrative):

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (Proposed):

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound12897, 81
This compound-d213099, 81

Note: The exact m/z values should be confirmed by analyzing the pure standards.

Data Presentation

The following tables present illustrative quantitative data for a stable isotope dilution assay of this compound. This data is based on typical performance characteristics observed for similar volatile thiol analyses in food matrices.[5][6]

Table 1: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (R²) > 0.995
Linear Range 0.1 - 100 µg/kg
Limit of Detection (LOD) 0.03 µg/kg
Limit of Quantification (LOQ) 0.1 µg/kg

Table 2: Recovery and Precision in Different Food Matrices (Illustrative)

MatrixSpiked Level (µg/kg)Recovery (%)RSD (%) (n=6)
Ground Coffee 1986.5
101024.2
50993.8
Baked Bread 1958.1
10975.5
50964.9
Beer 11057.3
101014.8
501034.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Food Sample Vial Weigh Sample into Headspace Vial Sample->Vial NaCl Add Saturated NaCl Solution Vial->NaCl Spike Spike with Deuterated Internal Standard NaCl->Spike Seal Seal Vial Spike->Seal Incubate Incubate and Equilibrate Seal->Incubate SPME HS-SPME Extraction Incubate->SPME GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for the SIDA of this compound.

chemical_structures cluster_native This compound cluster_deuterated This compound-d2 (Proposed) native native deuterated [Image of deuterated structure] C1=C(C=CO1)CS([2H])([2H])C

Caption: Chemical structures of the analyte and its proposed deuterated internal standard.

Conclusion

The stable isotope dilution assay detailed in this application note provides a highly accurate and precise method for the quantification of this compound in complex food matrices. The use of a deuterated internal standard effectively compensates for matrix effects and variations during sample processing, leading to reliable quantitative data. This method is a valuable tool for quality control in the food industry and for research into flavor chemistry. The principles and protocols described can be adapted for the analysis of other volatile thiols and aroma compounds in a variety of sample types.

References

Application Notes and Protocols for (5-methylfuran-2-yl)methanethiol in Maillard Reaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (5-methylfuran-2-yl)methanethiol in Maillard reaction studies. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate understanding and application in a research setting.

Introduction

The Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars, is fundamental to the development of color, aroma, and flavor in thermally processed foods. Among the myriad of compounds generated, sulfur-containing volatile molecules are particularly significant due to their low odor thresholds and potent aroma characteristics. This compound is a key sulfur-containing furan derivative known for its intense roasted coffee-like aroma.[1] Understanding its formation and reactions within the Maillard framework is crucial for flavor chemistry, food science, and potentially for understanding the formation of both desirable and undesirable compounds in food and pharmaceutical preparations.

This compound can be formed in situ during the Maillard reaction or added as a precursor to influence the final flavor profile. Its primary formation pathway is believed to involve the reaction of 5-methylfurfural, a degradation product of sugars, with a sulfur donor, most commonly the amino acid cysteine.[2]

Key Applications in Maillard Reaction Studies

  • Flavor Generation and Modulation: Investigating the role of this compound as a key contributor to roasted, savory, and coffee-like aromas.

  • Precursor Studies: Using this compound as a starting material to study its degradation and reaction with other Maillard intermediates to form a complex array of flavor compounds.

  • Reaction Mechanism Elucidation: Studying the kinetics and pathways of its formation from precursors like 5-methylfurfural and cysteine.

  • Off-Flavor Analysis: Understanding its potential contribution to undesirable sulfurous notes under certain reaction conditions.

Experimental Protocols

Protocol 1: In-situ Formation of this compound in a Maillard Reaction Model System

This protocol describes a model system to study the formation of this compound from its precursors.

1. Materials:

  • Glucose (or other reducing sugar)
  • Cysteine (or other sulfur-containing amino acid)
  • Phosphate buffer (0.1 M, pH 7.0)
  • 5-methylfurfural (optional, as a precursor)
  • Reaction vials (e.g., 20 mL headspace vials with crimp caps)
  • Heating block or oven
  • Solid-Phase Microextraction (SPME) fiber assembly
  • Gas Chromatography-Mass Spectrometry (GC-MS) system

2. Procedure:

  • Prepare a solution of glucose (0.5 M) and cysteine (0.5 M) in the phosphate buffer.
  • Transfer 5 mL of the solution into a reaction vial.
  • (Optional) Spike the solution with a known concentration of 5-methylfurfural.
  • Seal the vial tightly with a crimp cap.
  • Heat the vial at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).
  • After heating, allow the vial to cool to room temperature.
  • For analysis of volatile compounds, expose an SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
  • Inject the adsorbed compounds into the GC-MS for analysis.

9. Data Analysis:

  • Identify this compound and other volatile compounds by comparing their mass spectra with a library (e.g., NIST).
  • Quantify the compounds using an internal or external standard method.

Protocol 2: Reaction of this compound with Maillard Intermediates

This protocol is designed to study the reactions of this compound with key Maillard reaction intermediates like dicarbonyl compounds.

1. Materials:

  • This compound
  • Glyoxal, methylglyoxal, or diacetyl (as representative dicarbonyls)
  • Phosphate buffer (0.1 M, pH 7.0)
  • Methanol or ethanol (as a solvent for the thiol)
  • Reaction vials
  • GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Prepare a solution of the dicarbonyl compound (e.g., 0.1 M) in the phosphate buffer.
  • Prepare a stock solution of this compound in methanol.
  • In a reaction vial, combine the dicarbonyl solution with a specific amount of the this compound stock solution.
  • Seal the vial and heat at a controlled temperature (e.g., 80°C) for a set time.
  • Cool the reaction mixture.
  • Extract the products with a suitable organic solvent (e.g., dichloromethane) for GC-MS analysis or dilute with an appropriate mobile phase for LC-MS analysis.

7. Data Analysis:

  • Identify the reaction products using mass spectrometry.
  • Propose reaction pathways based on the identified structures.

Data Presentation

Quantitative data from Maillard reaction studies involving this compound can be effectively summarized in tables for comparison.

Table 1: Yield of this compound under Different Reaction Conditions

Precursors (0.5 M each)Temperature (°C)Time (min)pHYield (µmol/mol of sugar)
Glucose + Cysteine120607.015.2
Fructose + Cysteine120607.025.8
Glucose + Cysteine140607.045.1
Glucose + Cysteine120907.028.6
Glucose + Cysteine120605.08.5
Glucose + Cysteine120609.012.3

Table 2: Formation of Key Volatile Compounds from the Reaction of this compound (1 mM) with Methylglyoxal (10 mM) at 80°C for 60 min

CompoundRetention IndexOdor DescriptionRelative Peak Area (%)
This compound988Roasted, coffee45.2
Bis(5-methylfuran-2-ylmethyl) disulfide1520Sulfurous, roasted20.5
2-mercapto-3-pentanone850Meaty, savory12.8
2,5-dimethyl-1,4-dithiane1250Roasted, meaty8.1
Other sulfur compounds--13.4

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound in the Maillard reaction.

Maillard_Reaction_Pathway cluster_sugars Sugar Degradation cluster_amino_acids Amino Acid Degradation cluster_formation Thiol Formation cluster_downstream Further Reactions Reducing Sugar Reducing Sugar 5-Methylfurfural 5-Methylfurfural Reducing Sugar->5-Methylfurfural Dehydration Target_Thiol This compound 5-Methylfurfural->Target_Thiol Cysteine Cysteine H2S H2S Cysteine->H2S Strecker Degradation H2S->Target_Thiol Flavor_Compounds Other Sulfur Compounds (e.g., Disulfides, Thiazoles) Target_Thiol->Flavor_Compounds Dicarbonyls α-Dicarbonyls Dicarbonyls->Flavor_Compounds

Caption: Formation of this compound in the Maillard reaction.

Experimental_Workflow Start Prepare Maillard Reaction Model System Heating Controlled Heating (Temperature, Time, pH) Start->Heating Volatile_Extraction Volatile Compound Extraction (e.g., SPME) Heating->Volatile_Extraction Analysis GC-MS Analysis Volatile_Extraction->Analysis Data_Processing Data Processing and Compound Identification Analysis->Data_Processing Interpretation Interpretation of Results (Pathway Elucidation, Flavor Impact) Data_Processing->Interpretation End Conclusion Interpretation->End

Caption: Experimental workflow for Maillard reaction studies.

Thiol_Reactions cluster_oxidation Oxidation cluster_dicarbonyl Reaction with Dicarbonyls Thiol This compound Disulfide Bis(5-methylfuran-2-ylmethyl) disulfide Thiol->Disulfide Oxidation Mercaptoketone Mercaptoketones Thiol->Mercaptoketone Dicarbonyl Methylglyoxal Dicarbonyl->Mercaptoketone

Caption: Key reactions of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (5-methylfuran-2-yl)methanethiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely adopted method involves a two-step process starting from 5-methylfurfuryl alcohol. The first step is the reaction of 5-methylfurfuryl alcohol with thiourea in the presence of a strong acid, such as hydrochloric acid, to form an S-(5-methylfuran-2-yl)methyl isothiouronium salt intermediate. The subsequent step is the alkaline hydrolysis of this salt to yield the desired this compound.[1][2][3][4]

Q2: What are the primary side reactions that can lower the yield of this compound?

A2: The primary side reactions include:

  • Oxidation of the thiol: The thiol product is susceptible to oxidation, especially when exposed to air, which leads to the formation of the corresponding disulfide ((5-methylfuran-2-yl)methyl disulfide).[1][2]

  • Formation of a sulfide: The highly nucleophilic thiolate anion formed during the reaction can react with the starting 5-methylfurfuryl alcohol or the intermediate isothiouronium salt to produce a sulfide (bis((5-methylfuran-2-yl)methyl) sulfide) as a byproduct.[1][2][3]

  • Furan ring instability: The furan ring, particularly with an activating methyl group, can be sensitive to strongly acidic or oxidative conditions, potentially leading to ring-opening or polymerization byproducts.[5][6]

Q3: How can I minimize the formation of the disulfide byproduct?

A3: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process.[7] Using degassed solvents can also be beneficial. During workup, minimizing exposure to air and using antioxidants can help protect the thiol.

Q4: What are the recommended purification techniques for this compound?

A4: Given that this compound is a volatile and air-sensitive compound, purification should be conducted carefully.[8] Vacuum distillation is a common method for purifying volatile thiols. For chromatographic purification, using acidic alumina instead of silica gel can help reduce oxidation.[7] Alternatively, the thiol can be temporarily converted to a more stable derivative, like a thioacetate, for purification, followed by deprotection.

Q5: Does the methyl group on the furan ring affect the reaction?

A5: Yes, the electron-donating methyl group at the 5-position can increase the electron density of the furan ring, potentially making it more susceptible to electrophilic attack and possibly affecting its stability in acidic conditions.[5] This increased reactivity could lead to more side products compared to the synthesis of the unsubstituted furan-2-ylmethanethiol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the isothiouronium salt.2. Ineffective hydrolysis of the isothiouronium salt.3. Degradation of the starting material or product.1. Ensure the use of a concentrated strong acid (e.g., HCl) and allow sufficient reaction time for the salt formation.2. Use a sufficiently concentrated base (e.g., NaOH or KOH) and consider gentle heating to drive the hydrolysis to completion.3. Verify the purity of the 5-methylfurfuryl alcohol. Protect the reaction from excessive heat and light.
Significant Amount of Disulfide Byproduct 1. Presence of oxygen during the reaction or workup.2. Oxidizing agents present as impurities.1. Perform the reaction and all subsequent handling under an inert atmosphere (N₂ or Ar).2. Use freshly distilled or degassed solvents.
Presence of a High-Boiling Point Impurity (Likely Sulfide) 1. The thiolate product is reacting with the starting material or intermediate.1. Use an excess of thiourea to ensure the complete conversion of the alcohol.2. Add the 5-methylfurfuryl alcohol slowly to the reaction mixture containing thiourea and acid to maintain a low concentration of the alcohol.
Product is Unstable and Decomposes Upon Storage 1. Oxidation to disulfide.2. Trace amounts of acid or base catalyzing decomposition.1. Store the purified thiol under an inert atmosphere at low temperatures (e.g., in a freezer).2. Ensure the final product is neutral by performing a final wash with brine during workup.
Difficulty in Isolating the Product 1. The product is volatile and may be lost during solvent removal.2. Emulsion formation during aqueous workup.1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature.2. Add a saturated salt solution (brine) to break up emulsions during extraction.

Experimental Protocols

Synthesis of S-(5-methylfuran-2-yl)methyl isothiouronium chloride
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylfurfuryl alcohol (1.0 eq) and thiourea (1.1 eq).

  • Under a nitrogen atmosphere, add concentrated hydrochloric acid (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate.

Hydrolysis to this compound
  • Cool the isothiouronium salt mixture in an ice bath.

  • Under a nitrogen atmosphere, slowly add a solution of sodium hydroxide (3.0 eq) in degassed water.

  • Heat the mixture to 80-90°C and stir for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (use degassed solvents).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent carefully using a rotary evaporator at low temperature and pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Thiol Synthesis

ParameterCondition ACondition B (Optimized)
Atmosphere AirNitrogen
Thiourea (eq) 1.01.2
Hydrolysis Temp. 100°C85°C
Yield of Thiol 45%75%
Disulfide Byproduct 15%<5%
Sulfide Byproduct 10%<3%

Visualizations

experimental_workflow cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 5-Methylfurfuryl Alcohol + Thiourea add_hcl Add conc. HCl start->add_hcl heat_stir1 Heat (60-70°C) & Stir (2-3h) add_hcl->heat_stir1 product1 S-(5-methylfuran-2-yl)methyl isothiouronium chloride heat_stir1->product1 add_naoh Add NaOH solution product1->add_naoh heat_stir2 Heat (80-90°C) & Stir (1-2h) add_naoh->heat_stir2 product2 Crude this compound heat_stir2->product2 extraction Solvent Extraction product2->extraction drying Drying & Solvent Removal extraction->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways start 5-Methylfurfuryl Alcohol + Thiourea intermediate Isothiouronium Salt start->intermediate + HCl product This compound intermediate->product + NaOH (Hydrolysis) sulfide Sulfide Byproduct intermediate->sulfide + Thiolate disulfide Disulfide Byproduct product->disulfide Oxidation (O2)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Volatile Sulfur Compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing volatile sulfur compounds (VSCs)?

A1: The analysis of VSCs presents several analytical challenges due to their unique chemical properties. These include:

  • Low Concentrations: VSCs are often present at very low concentrations (ppb or even ppt levels), requiring highly sensitive analytical methods.[1][2]

  • High Reactivity and Polarity: VSCs are highly reactive and can be lost through adsorption to surfaces, absorption into materials, or reaction with other components in the sample matrix.[3][4] Their polarity also makes them challenging to separate chromatographically.

  • Sample Stability: VSCs can be unstable, and their concentrations can change during sample collection, handling, and storage.[5]

  • Matrix Effects: Complex sample matrices, such as those found in beverages and biological samples, can interfere with the analysis and affect the accuracy of the results.[6][7]

  • Co-elution: In gas chromatography, VSCs can co-elute with other compounds present in much higher concentrations, making their detection and quantification difficult.[1]

Q2: My VSC sample recoveries are low and inconsistent. What are the likely causes and solutions?

A2: Low and inconsistent recoveries of VSCs are common issues often related to sample handling and preparation. Key factors to consider are:

  • Sample Storage: The stability of VSCs is highly dependent on storage time and temperature. For instance, losses of hydrogen sulfide and mercaptans increase with higher storage temperatures and longer storage times.[5] It is recommended that the storage time for VSC samples not exceed 18 hours and the temperature not exceed 20°C.[5]

  • Adsorption: VSCs are prone to adsorption onto the surfaces of sampling bags, containers, and transfer lines. Using inert materials for the entire sample pathway is crucial for reliable results.[3]

  • Matrix Effects: In matrices with high ethanol content, such as alcoholic beverages, the sensitivity of the analysis can be significantly decreased.[6] Diluting the sample and adding salt (e.g., NaCl) can improve the extraction efficiency of VSCs.[6]

The following table summarizes recommended solutions for common sample preparation issues.

Common MistakePotential ConsequenceRecommended Solution
Neglecting Representative SamplingSkewed results that do not represent the bulk material.Use appropriate sampling methods based on the material type. Prepare multiple samples and homogenize when necessary.[8]
Introducing ContaminationFalsely elevated sulfur readings.Use clean containers and tools. Wear gloves and work in a clean environment. Regularly clean equipment between samples.[8]
Using Incorrect Sample SizeIncomplete combustion (too large) or a weak signal (too small).Strictly follow the recommended weight range for your analyzer.[8]
Improper or No DryingInaccurate weight measurements and potential burning issues.Use an appropriate drying method and conditions for the sample matrix to ensure no loss of volatile analytes.[8]
Ignoring Blank RunsInaccurate background corrections leading to systematic errors.Always run blank samples to check for background levels of sulfur.[8]
Using Contaminated StandardsIncorrect calibration resulting in inaccurate sample results.Handle calibration standards with the same care as samples. Ensure they are stored properly and are not expired.[8]
Q3: I'm observing a high baseline and ghost peaks in my GC-SCD analysis. What are the troubleshooting steps?

A3: A high baseline and the appearance of ghost peaks in Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) are often indicative of system contamination or suboptimal operating conditions.

  • Carrier Gas Quality: Poor quality carrier gas containing moisture and oxygen can lead to an unstable baseline.[9] Using high-purity gas and installing gas purifiers to remove moisture, oxygen, and hydrocarbons is recommended.

  • Column Bleed: Operating the GC column at temperatures exceeding its recommended limit can cause the stationary phase to bleed, resulting in a rising baseline.[9] Ensure the oven temperature program stays within the column's limits.

  • Contamination: Contamination in the inlet, column, or detector can lead to ghost peaks. This can originate from previous samples, septa bleed, or contaminated gas lines. Regular maintenance, including changing the inlet liner and septum, and baking out the column can help alleviate this issue.

Here is a logical workflow for troubleshooting these issues:

Troubleshooting workflow for GC-SCD baseline issues.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation for VSCs in High-Ethanol Matrices

This guide provides a detailed protocol for the preparation of samples with high ethanol content, such as fruit brandies, to improve the sensitivity of VSC analysis by HS-SPME/GC-MS.[6]

Experimental Protocol:

  • Sample Dilution: Dilute the sample with high-purity deionized water to an alcohol content of 2.5% v/v in a 20 mL screw-cap glass vial. The total volume should be 10 mL.

  • Salt and EDTA Addition: Add 2 g of NaCl (20% w/v) and 0.1 g of EDTA to the diluted sample.

  • Pre-incubation: Pre-incubate the vial at 35°C for 30 minutes.

  • HS-SPME Extraction: Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample at 35°C for 30 minutes.

  • GC-MS Analysis: Desorb the fiber in the GC inlet for analysis.

The following table shows the effect of extraction temperature on the signal response of different VSCs.

CompoundOptimal Extraction Temperature (°C)
Ethanethiol20
Dimethyl sulfide20
1-Propanethiol20
Thiophene20
Diethyl sulfide20
1-Butanethiol20
Other higher boiling compounds35 or 50
Data adapted from a study on VSC analysis in fruit brandy.[6]
Guide 2: Addressing Co-elution in Complex Matrices with GC-SCD

Co-elution with matrix components can make the identification and quantification of VSCs challenging. The high selectivity of a sulfur chemiluminescence detector (SCD) is a significant advantage in these situations.[1]

The diagram below illustrates the benefit of using a selective detector.

Comparison of GC-MS and GC-SCD for VSC analysis.

Troubleshooting Co-elution:

IssuePotential CauseRecommended Solution
Poor peak separationInadequate chromatographic resolution.Optimize the GC oven temperature program. Use a longer GC column or a column with a different stationary phase chemistry specifically designed for sulfur analysis.[3]
Matrix interferenceNon-sulfur compounds in the matrix are affecting the detector.While SCD is highly selective, extreme matrix overload can still cause issues. Dilute the sample if possible. Ensure proper separation of the matrix from the sulfur compounds.[4]
Guide 3: Managing Isobaric Interferences in SIFT-MS Analysis

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a powerful tool for real-time VSC analysis, but it can be susceptible to interferences from isobaric compounds (compounds with the same nominal mass-to-charge ratio).

Example of Isobaric Interference:

  • Dimethyl sulfide (DMS) and Ethanethiol can both be detected at m/z 63 when using the H3O+ reagent ion.

The following decision tree can help in developing a robust SIFT-MS method to mitigate such interferences.

SIFT_MS_Interference Start Potential for Isobaric Interference Identified CheckReagentIons Analyze with Multiple Reagent Ions (H3O+, NO+, O2+) Start->CheckReagentIons UniqueProductIon Does an Alternative Reagent Ion Yield a Unique Product Ion? CheckReagentIons->UniqueProductIon UseAlternative Use Alternative Reagent Ion for Quantification UniqueProductIon->UseAlternative Yes NoUniqueIon No Unique Product Ion Found UniqueProductIon->NoUniqueIon No ConsiderChromatography Consider GC-MS for Compound Identification NoUniqueIon->ConsiderChromatography

Decision tree for managing SIFT-MS interferences.

Best Practices for SIFT-MS Analysis:

  • Method Development: When developing a SIFT-MS method, it is crucial to be aware of potential isobaric interferences, especially with isomers.[7]

  • Compound Identification: The accuracy of SIFT-MS analysis relies on the correct identification of the analytes.[7] If there is uncertainty, complementary techniques like GC-MS should be used for confirmation.

  • Matrix Effects: High concentrations of reactive compounds in the sample gas can consume the reagent ions, potentially pushing the instrument out of its linear range.[7] This is a critical consideration for samples with high concentrations of solvents or other volatile compounds.

References

degradation of (5-methylfuran-2-yl)methanethiol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-methylfuran-2-yl)methanethiol. The information provided is intended to help users anticipate and resolve issues related to the storage and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container at or below -20°C.[1] It is also crucial to protect the compound from light and moisture. While some suppliers may indicate ambient temperature storage is possible for short periods, long-term stability is best achieved under refrigerated or freezer conditions.

Q2: My sample of this compound has a slight yellow tint. Is it still usable?

A slight yellow discoloration may indicate the onset of degradation. While the compound may still be suitable for some applications, it is recommended to verify its purity using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), before use in sensitive experiments.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is oxidation of the thiol group to form the corresponding disulfide, bis((5-methylfuran-2-yl)methyl) disulfide. This process is accelerated by the presence of oxygen, heat, light, and trace metal ions. Under more strenuous conditions, further degradation of the furan ring can occur.

Q4: How does the stability of this compound compare to other thiols?

Thiols, as a class of compounds, are generally susceptible to oxidation. The presence of the furan ring in this compound may influence its reactivity, but like other thiols, it is considered an unstable compound that requires careful handling and storage to prevent degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Appearance of a new peak in GC-MS/HPLC analysis after storage. Oxidation of the thiol to its disulfide form.The new peak is likely bis((5-methylfuran-2-yl)methyl) disulfide. Confirm its identity by comparing the mass spectrum with literature values or by synthesizing a standard. If the disulfide is an unacceptable impurity, consider purifying the sample or using a fresh batch.
Loss of potency or reduced reactivity in experiments. Degradation of the compound due to improper storage (exposure to air, light, or elevated temperatures).Verify the purity of your sample using a validated analytical method. If significant degradation has occurred, procure a fresh batch of the compound and ensure it is stored under the recommended conditions (inert atmosphere, -20°C, protected from light).
Inconsistent experimental results. Variable purity of the this compound stock solution due to ongoing degradation.Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, store it under an inert atmosphere at low temperature and re-verify its concentration and purity before each use.
Sample develops a strong, unpleasant odor. Volatilization and potential degradation of the thiol.Ensure the container is properly sealed. Work in a well-ventilated area or a fume hood. The strong odor is characteristic of many volatile sulfur compounds and does not necessarily indicate complete degradation, but proper handling is essential for safety and to minimize exposure.

Data Summary

Table 1: Factors Influencing the Degradation of Furan-based Thiols

FactorEffect on StabilityNotes
Temperature Higher temperatures significantly accelerate degradation.A study on 2-furfurylthiol showed a 20% loss at room temperature compared to a 90% loss at 37°C after one hour in a model system.
Oxygen The presence of oxygen is a primary driver of oxidative degradation to the disulfide.Storage under an inert atmosphere is highly recommended.
Light Exposure to light can promote radical-mediated degradation pathways.Store in amber vials or protect from light.
pH Higher pH (alkaline conditions) can increase the rate of degradation.For solutions, consider using a slightly acidic buffer if compatible with the experimental design.
Metal Ions Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation.Use high-purity solvents and glassware to minimize metal contamination.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

This protocol outlines a method to monitor the degradation of this compound and identify its primary degradation product, the corresponding disulfide.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane or methanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber glass vials.

    • For accelerated stability studies, expose the vials to different conditions (e.g., 4°C, 25°C, 40°C, exposure to air vs. inert atmosphere).

  • GC-MS Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial and dilute it to an appropriate concentration for GC-MS analysis.

    • GC Conditions (suggested):

      • Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (suggested):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time to determine the rate of degradation.

    • Identify the peak corresponding to bis((5-methylfuran-2-yl)methyl) disulfide by its mass spectrum and retention time.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a framework for developing an HPLC method to quantify the purity of this compound and its degradation products.

  • Method Development:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of a modifier like 0.1% formic acid to improve peak shape, is recommended.

    • Detection: A UV detector set at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., around 220-280 nm). .

  • Forced Degradation Study:

    • To ensure the method is "stability-indicating," perform forced degradation studies. Expose solutions of this compound to:

      • Acidic conditions (e.g., 0.1 M HCl at 60°C).

      • Basic conditions (e.g., 0.1 M NaOH at 60°C).

      • Oxidative conditions (e.g., 3% H₂O₂ at room temperature).

      • Thermal stress (e.g., 80°C).

      • Photolytic stress (exposure to UV light).

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak and from each other.

  • Validation:

    • Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_conditions Accelerated by A This compound B Oxidation A->B C bis((5-methylfuran-2-yl)methyl) disulfide B->C O2 Oxygen B->O2 Heat Heat B->Heat Light Light B->Light Metals Metal Ions B->Metals

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution aliquot Aliquot into vials prep->aliquot stress Expose to stress conditions (Heat, Light, Air) aliquot->stress sampling Sample at time points stress->sampling analysis GC-MS or HPLC Analysis sampling->analysis quantify Quantify parent peak decay analysis->quantify identify Identify degradation products quantify->identify

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing of Thiols in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of thiols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for thiols in GC analysis?

Peak tailing for thiols in gas chromatography is primarily caused by the interaction of the sulfur-containing functional group with active sites within the GC system. These active sites can include:

  • Metal Surfaces: Stainless steel components in the injector, detector, and transfer lines can interact with thiols.[1][2][3]

  • Silanol Groups: Exposed silanol groups on the surface of fused silica capillary columns, glass inlet liners, and glass wool packing can form hydrogen bonds with thiols, leading to adsorption and tailing.[4][5]

  • Contamination: Non-volatile residues from previous injections can accumulate in the inlet or at the head of the column, creating new active sites.[4][6][7][8]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path, resulting in peak tailing for all compounds, including thiols.[6][7][9][10][11]

Q2: How can I determine the specific cause of peak tailing in my chromatogram?

Observe the characteristics of the peak tailing in your chromatogram:

  • All peaks tail: If all peaks in the chromatogram exhibit tailing, the issue is likely related to a physical problem in the GC system, such as a poor column cut, improper column installation, or a leak.[7][9]

  • Only thiol peaks tail: If only the thiol peaks are tailing while other compounds in the sample have good peak shape, the problem is likely due to chemical interactions between the thiols and active sites in the system.[4][7][9]

  • Early eluting peaks tail: Tailing of early eluting peaks can be a sign of a "reverse solvent effect" or a mismatch in polarity between the injection solvent and the stationary phase.[6]

  • Later eluting peaks tail: This may indicate a cold spot in the system or column contamination with less volatile material.[7][12]

Q3: What is derivatization and how can it help reduce peak tailing for thiols?

Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties.[13][14] For thiols, derivatization replaces the active hydrogen on the sulfur atom with a less polar group.[13] This has several advantages:

  • Reduces Polarity: The resulting derivative is less polar, reducing its interaction with active silanol groups in the system.[13]

  • Increases Volatility: Derivatization can increase the volatility of the thiol, allowing for analysis at lower temperatures.[13][15]

  • Improves Thermal Stability: The derivatized thiol is often more thermally stable, preventing on-column degradation.[14]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing of thiols.

Step 1: Initial System Checks & Maintenance
  • Inspect the Column Installation:

    • Ensure the column is cut squarely with a clean, flat surface. A poor cut can cause turbulence.[7][9][10][11]

    • Verify the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes.[6][7][11]

  • Perform Inlet Maintenance:

    • Replace the inlet liner, septum, and O-ring. The liner is a common site for contamination and active sites.[6]

    • Consider using a deactivated liner specifically designed for active compounds.

  • Trim the Column:

    • Cut 15-20 cm from the inlet end of the column to remove any accumulated non-volatile residues or damaged stationary phase.[6][8]

Step 2: Method Parameter Optimization
  • Adjust Temperatures:

    • Inlet Temperature: Ensure the inlet temperature is high enough to ensure complete and rapid vaporization of the thiols without causing thermal degradation.

    • Oven Temperature Program: A faster oven ramp rate can sometimes improve peak shape, but may decrease resolution.[16]

  • Optimize Carrier Gas Flow Rate:

    • Ensure the carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can contribute to peak tailing.[12]

Step 3: Advanced Solutions for Persistent Tailing
  • Utilize an Inert Flow Path:

    • For persistent issues with thiol analysis, it is crucial to have a highly inert flow path. This includes using columns, liners, and other components that have been specially deactivated to minimize active sites.[3][17] Technologies like Siltek treatment can make metal surfaces more inert towards sulfur compounds.

  • Derivatization of Thiols:

    • If peak tailing persists, derivatization is a highly effective strategy.[13][14][15][18] Silylation is a common derivatization technique for thiols.[13][14]

Derivatization Reagent Type Common Reagents Targeted Functional Group Notes
Silylating Reagents N-trimethylsilylimidazole (TMSI), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-SH (Thiol), -OH (Alcohol), -COOH (Carboxylic Acid), -NH2 (Amine)Replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing polarity.[13][14]
Acylating Reagents Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA)-SH, -OH, -NH2Introduces a fluorinated acyl group, which can improve chromatographic properties and enhance detector sensitivity (e.g., for ECD).
Alkylating Reagents Pentafluorobenzyl bromide (PFBBr), Ethyl propiolate (ETP)-SHIncreases volatility and can improve detection limits.[15]

Experimental Protocols

Protocol 1: General Column Conditioning

This protocol is recommended for new columns or as a periodic maintenance step to remove contaminants.

  • Disconnect the Column from the Detector: Leave the column connected to the inlet.

  • Set Carrier Gas Flow: Set a carrier gas flow rate of 1-2 mL/min.

  • Initial Oven Temperature: Set the initial oven temperature to 40°C and hold for 15 minutes.

  • Temperature Ramp: Ramp the oven temperature at 10°C/min to 20°C above the maximum temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.

  • Hold at Maximum Temperature: Hold at the maximum temperature for 1-2 hours.

  • Cool Down: Cool the oven down.

  • Reconnect to Detector: Reconnect the column to the detector and perform a blank run to ensure a stable baseline.

Protocol 2: Silylation Derivatization of Thiols (General Procedure)

This is a general guideline. Always refer to the specific derivatization reagent manufacturer's instructions for optimal conditions.

  • Sample Preparation: Evaporate the solvent containing the thiol sample to dryness under a gentle stream of nitrogen.

  • Add Reagent: Add 50-100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of thiols.

G Troubleshooting Workflow for Thiol Peak Tailing cluster_0 Problem Identification cluster_1 Physical Issues cluster_2 Chemical Interactions cluster_3 Resolution start Peak Tailing Observed for Thiols q1 Do all peaks tail? start->q1 physical_checks Check Column Installation: - Proper Cut - Correct Depth q1->physical_checks Yes chemical_checks Column & Flow Path Activity q1->chemical_checks No, only thiols inlet_maintenance Perform Inlet Maintenance: - Replace Liner, Septum, O-ring physical_checks->inlet_maintenance end Peak Shape Improved inlet_maintenance->end trim_column Trim Column Inlet (15-20 cm) chemical_checks->trim_column deactivated_parts Use Deactivated Liner & Column trim_column->deactivated_parts derivatization Derivatize Thiol Sample deactivated_parts->derivatization derivatization->end

Caption: A flowchart outlining the steps to diagnose and resolve peak tailing for thiols in GC.

References

optimization of injection parameters for (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection parameters for the analysis of (5-methylfuran-2-yl)methanethiol. This resource is intended for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) based methods.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, a volatile and reactive sulfur compound.

Issue ID Problem Potential Causes Recommended Solutions
T-01Peak Tailing - Active sites in the injector liner or column.- Contamination of the injector liner.- Improper column installation.- Mismatch between solvent and stationary phase polarity.- Use a deactivated injector liner, preferably with glass wool.- Clean or replace the injector liner regularly.- Ensure a clean, square cut of the column and correct installation depth.- Use a solvent that is compatible with the column's stationary phase.
T-02Poor Sensitivity / Low Peak Area - Leaks in the injection system (septum, connections).- Inappropriate split ratio (too high).- Low injector temperature causing incomplete vaporization.- Analyte degradation in the injector.- Perform a leak check of the GC system.- For trace analysis, use splitless injection. If using split injection, start with a lower split ratio (e.g., 10:1) and optimize.- Increase the injector temperature, but avoid excessively high temperatures that could cause degradation.- Use a deactivated liner and ensure a rapid transfer of the analyte to the column.
T-03Poor Reproducibility (Varying Peak Areas) - Inconsistent injection volume.- Leaking syringe.- Sample backflash in the injector liner.- Non-homogenous sample.- Use an autosampler for precise and consistent injections.- Check the syringe for leaks and replace if necessary.- Ensure the liner volume is sufficient for the solvent expansion. Use a liner with a taper or wool to prevent backflash.- Thoroughly mix the sample before injection.
T-04Ghost Peaks (Peaks in Blank Runs) - Carryover from previous injections.- Contaminated syringe, carrier gas, or injector.- Septum bleed.- Run a solvent blank after a high concentration sample to check for carryover.- Clean the syringe and injector. Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum and replace it regularly.
T-05Split or Broad Peaks - Inefficient focusing of the analyte at the head of the column (in splitless injection).- Column overloading.- Improper column installation.- In splitless mode, set the initial oven temperature at least 20°C below the solvent's boiling point.- Dilute the sample or use a higher split ratio.- Re-install the column, ensuring a proper cut and positioning.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection technique for analyzing trace levels of this compound?

A1: For trace-level analysis, splitless injection is generally recommended. This technique transfers the entire sample onto the analytical column, maximizing sensitivity, which is crucial for potent aroma compounds that are often present in low concentrations.[1][2][3] However, proper optimization of parameters like the splitless hold time and initial oven temperature is critical to ensure good peak shape.[4]

Q2: What is a suitable starting injector temperature for the analysis of this compound?

A2: A starting injector temperature of 250 °C is a good starting point. This temperature is generally high enough to ensure the rapid vaporization of the analyte and related furan derivatives without causing significant thermal degradation.[5] However, the optimal temperature may need to be adjusted based on the specific instrument and sample matrix.

Q3: How can I prevent peak tailing, which is common for sulfur compounds?

A3: Peak tailing for thiols is often due to their interaction with active sites in the GC system. To mitigate this:

  • Use a deactivated injector liner: A liner with glass wool is often recommended to aid in vaporization and trap non-volatile residues.[6][7] A single taper liner with wool is a good choice for splitless injections.[8][9]

  • Employ an inert GC column: A column with a highly inert stationary phase, such as a DB-5ms or equivalent, is recommended.[2][5]

  • Ensure a clean system: Regularly clean the injector and replace the septum and liner.[10]

Q4: What type of GC column is suitable for the analysis of this compound?

A4: A non-polar or mid-polar capillary column is recommended. A common choice for the analysis of furan derivatives and volatile sulfur compounds is a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5ms) .[2][5] These columns offer good resolution and thermal stability.

Q5: Should I be concerned about the thermal stability of this compound during injection?

A5: Yes, furan compounds can be susceptible to thermal degradation at very high temperatures. While an injector temperature around 250 °C is a good starting point, it's advisable to evaluate a range of temperatures (e.g., 230-280 °C) to find the optimal balance between efficient vaporization and minimal degradation.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is a general guideline for the extraction of this compound from a liquid matrix.

  • Sample Preparation: Place a defined amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add an appropriate internal standard if quantitative analysis is required.

  • Matrix Modification: For aqueous samples, adding a salt (e.g., NaCl to saturation) can improve the extraction efficiency of volatile compounds.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 35-45 °C) for a set time (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.[2][5]

  • Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-40 minutes) while maintaining the temperature.[2]

  • Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption (e.g., at 250 °C for 5-7 minutes).[5]

Recommended GC-MS Parameters

The following table provides a starting point for GC-MS parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and application.

Parameter Recommended Value Rationale
Injector Type Split/SplitlessAllows for both high concentration and trace analysis.
Injection Mode Splitless (for trace analysis)Maximizes sensitivity for low-concentration analytes.[1][3]
Injector Temperature 250 °CEnsures efficient vaporization of the analyte.[5]
Liner Type Deactivated single taper with glass woolMinimizes active sites and aids in vaporization.[8][9]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for many capillary columns.
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of volatile and semi-volatile compounds.[2][5]
Oven Program Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 150 °C, Ramp: 10 °C/min to 250 °C (hold 5 min)A starting point to achieve good separation of volatile compounds.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan mode for initial identification, SIM mode for improved sensitivity in quantitative analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of related furan and thiol compounds using HS-SPME-GC-MS. This data can be used as a reference for method validation.

Table 1: Linearity and Limits of Detection (LOD) / Quantification (LOQ) for Furan Derivatives

Compound Linear Range (ng/g) Correlation Coefficient (r²) LOD (ng/g) LOQ (ng/g) Reference
Furan0.02 - 0.5> 0.990.008 - 0.070.03 - 0.25[1]
2-Methylfuran0.02 - 0.5> 0.990.01 - 0.10.03 - 0.3[1]
Furfural0.02 - 0.5> 0.990.01 - 0.20.03 - 0.6[1]
Furfuryl Alcohol0.02 - 0.5> 0.990.02 - 0.30.06 - 0.9[1]

Note: Data is for furan derivatives in various food matrices and may vary for this compound.

Table 2: Recovery and Precision for HS-SPME Analysis of Furan Derivatives

Compound Matrix Spike Level (ng/g) Recovery (%) Repeatability (RSD%) Reference
FuranJuice195.25.8[2]
2-MethylfuranJuice198.74.3[2]
FurfuralCanned Fish10102.36.1[2]
Furfuryl AlcoholCanned Fish1099.57.2[2]

Note: Recovery and precision are matrix-dependent.

Visualizations

Experimental_Workflow HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection Vial 2. Transfer to Headspace Vial Sample->Vial MatrixMod 3. Matrix Modification (e.g., Salt Addition) Vial->MatrixMod Equilibrate 4. Equilibration MatrixMod->Equilibrate SPME 5. Headspace Extraction with SPME Fiber Equilibrate->SPME Desorption 6. Thermal Desorption in GC Injector SPME->Desorption Separation 7. Chromatographic Separation Desorption->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification Integration->Quantification

Caption: HS-SPME-GC-MS Experimental Workflow for Volatile Compound Analysis.

Troubleshooting_Logic Troubleshooting Logic for Common GC Issues cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues Start Problem Observed PeakTailing Peak Tailing? Start->PeakTailing LowSignal Low Signal? Start->LowSignal PoorRSD Poor Reproducibility? Start->PoorRSD CheckLiner Check/Replace Liner PeakTailing->CheckLiner Yes CheckColumn Check Column Installation CheckLiner->CheckColumn CheckLeaks Check for Leaks LowSignal->CheckLeaks Yes OptimizeSplit Optimize Split/Splitless CheckLeaks->OptimizeSplit CheckSyringe Check Syringe/Autosampler PoorRSD->CheckSyringe Yes CheckBackflash Check for Backflash CheckSyringe->CheckBackflash

Caption: Troubleshooting Logic Diagram for Common GC Analysis Problems.

References

Technical Support Center: Minimizing Matrix Effects in Food Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in food sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a matrix effect and how does it affect my results?

A: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] In food analysis, complex matrices containing fats, proteins, sugars, and other compounds can co-elute with your analyte of interest.[1] This can lead to either signal suppression or enhancement, causing inaccurate quantification of your target analyte.[1][3] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process of the target analyte in the MS source.[4] Similarly, in gas chromatography-mass spectrometry (GC-MS), matrix components can cover active sites in the GC inlet system, leading to an enhancement of the analyte's signal.[3]

Q2: How can I determine if my analysis is affected by a matrix effect?

A: You can quantify the matrix effect by comparing the signal response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank food sample extract spiked with the analyte post-extraction).[1][5] A significant difference in the signal indicates the presence of a matrix effect.[1]

The matrix effect factor can be calculated using the following equation:

Matrix Effect (%) = (B / A) * 100 [6]

Where:

  • A is the peak area of the analyte in the solvent standard.

  • B is the peak area of the analyte in the matrix-matched standard.[6]

A value greater than 100% indicates signal enhancement, while a value less than 100% indicates signal suppression.[6] Generally, a matrix effect greater than 20% (i.e., a value outside the 80-120% range) requires corrective action.[1]

Q3: My results show significant signal suppression. What are my immediate options to troubleshoot this?

A: If you are observing signal suppression, here are some immediate troubleshooting steps you can take:

  • Sample Dilution: This is often the simplest and most effective first step.[6][7] Diluting the sample extract can reduce the concentration of interfering matrix components.[6] A dilution factor of 25 to 40 has been shown to reduce ion suppression to less than 20% in some cases.[6] However, be mindful that dilution will also raise the limit of quantitation (LOQ).[3]

  • Optimize Sample Cleanup: Re-evaluate your sample preparation method. More selective cleanup techniques like Solid Phase Extraction (SPE) can be more effective at removing interfering compounds than simpler methods like "dilute and shoot" or protein precipitation.[2][8]

  • Chromatographic Separation: Adjust your chromatographic conditions to better separate your analyte from co-eluting matrix components.[8] This can involve changing the column, mobile phase composition, or gradient profile.[8]

Q4: When should I choose to minimize matrix effects versus compensating for them?

A: The choice between minimizing and compensating for matrix effects depends on the specific requirements of your analysis, particularly the required sensitivity.[6][9]

  • Minimize Matrix Effects: This is the preferred approach when high sensitivity is crucial.[6][10] Minimization strategies focus on removing or reducing the interfering components from the sample matrix before analysis. This involves optimizing sample preparation (e.g., using more rigorous cleanup steps) and chromatographic conditions.[10]

  • Compensate for Matrix Effects: When you have sufficient sensitivity and complete removal of the matrix is not feasible, you can use compensation strategies.[6][10] These methods aim to correct for the signal alteration caused by the matrix. Common compensation techniques include using matrix-matched calibration standards, stable isotope-labeled internal standards, or the standard addition method.[3][10]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects

This protocol outlines the steps to quantify the extent of matrix effects in your analysis.

Methodology:

  • Prepare a Solvent Standard: Prepare a standard solution of your analyte in a pure solvent (e.g., acetonitrile, methanol) at a known concentration.

  • Prepare a Matrix-Matched Standard:

    • Select a representative blank food sample (confirmed to not contain the analyte of interest).

    • Perform the same extraction procedure on this blank sample as you would for your test samples.

    • Spike the resulting blank matrix extract with the analyte at the same concentration as the solvent standard.[5]

  • Analysis: Analyze both the solvent standard and the matrix-matched standard using your established analytical method (e.g., LC-MS/MS or GC-MS/MS).

  • Calculation: Calculate the matrix effect using the formula provided in Q2. It is recommended to perform this at multiple concentration levels (low, medium, and high) to assess the matrix effect across the calibration range.[6]

Protocol 2: Minimizing Matrix Effects via Sample Dilution

This protocol describes a systematic approach to determine the optimal dilution factor to reduce matrix effects.

Methodology:

  • Prepare a Series of Dilutions: Take your sample extract and prepare a series of dilutions (e.g., 1:5, 1:10, 1:25, 1:50, 1:100) using the mobile phase or an appropriate solvent.[6]

  • Spike and Analyze: Spike each diluted extract with a known concentration of your analyte. Also, prepare a solvent standard at the same concentration.

  • Analyze and Compare: Analyze all spiked dilutions and the solvent standard.

  • Determine Optimal Dilution: Compare the peak areas of the analyte in the diluted matrix extracts to the peak area in the solvent standard. The optimal dilution is the lowest dilution factor at which the matrix effect is reduced to an acceptable level (typically <20%) while still meeting your required detection limits.[6][7]

Data Presentation

Table 1: Comparison of Strategies to Minimize and Compensate for Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Minimization Strategies
Sample Cleanup (e.g., SPE)Physically removes interfering matrix components from the sample extract.[3]Cleaner extracts, reduced instrument contamination, potentially lower matrix effects.[8]Can be time-consuming, may lead to analyte loss, and can be costly.[11]
Sample DilutionReduces the concentration of both the analyte and interfering matrix components.[6]Simple, effective for reducing matrix effects.[6][12]Raises the limit of quantitation (LOQ), may not be suitable for trace analysis.[3]
Chromatographic SeparationOptimizes the separation of the analyte from co-eluting matrix components.[8]Can effectively reduce matrix effects without additional sample preparation steps.May require significant method development time.
Compensation Strategies
Matrix-Matched CalibrationUses calibration standards prepared in a blank matrix extract to mimic the matrix of the samples.[3]Can effectively compensate for matrix effects.[9][11]Requires a representative blank matrix for each food type, which may not always be available.[9]
Stable Isotope Dilution (SID)An isotopically labeled version of the analyte is used as an internal standard.[3]Considered the "gold standard" for correcting matrix effects as the internal standard behaves almost identically to the analyte.[3][13]Isotopically labeled standards can be expensive and are not available for all analytes.[3]
Standard AdditionThe sample is spiked with known concentrations of the analyte to create a calibration curve within the sample itself.[3]Compensates for matrix effects specific to each individual sample.[14]Requires multiple analyses for each sample, which is time-consuming and labor-intensive.[3]

Visualizations

experimental_workflow Workflow for Addressing Matrix Effects cluster_problem Problem Identification cluster_decision Decision Point cluster_solution Solution Pathways cluster_minimize Minimize Matrix Effects cluster_compensate Compensate for Matrix Effects start Inaccurate Quantification or Poor Reproducibility quantify Quantify Matrix Effect (Compare Solvent vs. Matrix-Matched Standard) start->quantify decision Is Matrix Effect > 20%? quantify->decision minimize Sensitivity is Critical decision->minimize Yes compensate Sufficient Sensitivity decision->compensate Yes end Accurate Quantification decision->end No cleanup Optimize Sample Cleanup (e.g., SPE) minimize->cleanup dilution Sample Dilution minimize->dilution chromatography Optimize Chromatography minimize->chromatography cleanup->end dilution->end chromatography->end matrix_matched Matrix-Matched Calibration compensate->matrix_matched sid Stable Isotope Dilution compensate->sid std_add Standard Addition compensate->std_add matrix_matched->end sid->end std_add->end

Caption: A logical workflow for identifying and addressing matrix effects.

compensation_strategies Compensation Strategies for Matrix Effects cluster_availability Blank Matrix Availability cluster_yes Yes cluster_no No cluster_output Outcome blank_available Blank Matrix Available? matrix_matched Matrix-Matched Calibration blank_available->matrix_matched Yes sid_yes Stable Isotope Dilution blank_available->sid_yes Yes std_add Standard Addition blank_available->std_add No sid_no Stable Isotope Dilution blank_available->sid_no No surrogate Surrogate Matrix blank_available->surrogate No output Corrected Quantitative Results matrix_matched->output sid_yes->output std_add->output sid_no->output surrogate->output

References

Technical Support Center: Purification of Synthetic (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of synthetic (5-methylfuran-2-yl)methanethiol. Proper purification is critical to ensure the quality and reliability of experimental results.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound.

Product Decomposition During Distillation

Question: I'm observing significant product loss and charring in the distillation flask when trying to purify this compound by atmospheric distillation. What's causing this and how can I prevent it?

Answer:

This compound, like many furan-containing compounds and thiols, is susceptible to thermal decomposition and oxidation at elevated temperatures. Atmospheric distillation often requires temperatures high enough to cause degradation.

Troubleshooting Steps:

  • Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the compound, allowing for distillation at a much lower and safer temperature.

  • Inert Atmosphere: Ensure the distillation apparatus is thoroughly purged with an inert gas like nitrogen or argon before heating. This will minimize oxidation of the thiol group. Thiols are readily oxidized to disulfides, especially in the presence of air and heat.[1][2][3][4]

  • Temperature Control: Use a temperature-controlled heating mantle and monitor the vapor temperature closely. Avoid excessive heating of the distillation pot.

  • Antioxidant Addition: In some cases, adding a small amount of a high-boiling antioxidant, such as BHT (butylated hydroxytoluene), to the crude material before distillation can help prevent oxidation. However, this will require subsequent removal.

Workflow for Vacuum Distillation:

VacuumDistillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation Crude Crude this compound InertGas Purge with Inert Gas (N2 or Ar) Crude->InertGas Minimize Oxidation Vacuum Apply Vacuum InertGas->Vacuum Heat Gentle Heating Vacuum->Heat Collect Collect Fractions at Constant Vapor Temperature Heat->Collect Store Store Purified Product under Inert Atmosphere Collect->Store

Caption: Workflow for the vacuum distillation of this compound.

Poor Separation or Co-elution in Column Chromatography

Question: I'm having trouble separating my product from impurities using column chromatography. The fractions are either still impure or I'm losing a lot of my compound. What can I do?

Answer:

Poor separation in column chromatography can be due to an inappropriate solvent system, incorrect stationary phase, or issues with sample loading. For thiols, interaction with the silica gel can also be a problem.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. The ideal system should give your product an Rf value of approximately 0.3.

    • Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Gradient Elution: If a single solvent system doesn't provide good separation, use a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography.[5]

  • Deactivate Silica Gel: Thiols can sometimes interact with the acidic sites on standard silica gel, leading to tailing and poor separation. To mitigate this, you can use a deactivated silica gel.

    • Triethylamine Wash: Pre-treating the silica gel with a solvent mixture containing a small amount of triethylamine (1-3%) can neutralize the acidic sites.[5]

  • Sample Loading:

    • Concentrated Sample: Dissolve your crude product in a minimal amount of the chromatography solvent. A dilute sample will lead to band broadening and poor separation.

    • Dry Loading: If your compound is not very soluble in the initial chromatography solvent, you can "dry load" it. Dissolve the crude product in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.[5]

Logical Flow for Optimizing Column Chromatography:

ColumnChromatography Start Poor Separation in Column Chromatography TLC Perform TLC with Various Solvent Systems Start->TLC Rf_Check Is Rf of Product ~0.3? TLC->Rf_Check Adjust_Solvent Adjust Solvent Polarity Rf_Check->Adjust_Solvent No Run_Column Run Column with Optimized Solvent System Rf_Check->Run_Column Yes Adjust_Solvent->TLC Check_Purity Analyze Fraction Purity (TLC/GC-MS) Run_Column->Check_Purity Purity_OK Is Purity Acceptable? Check_Purity->Purity_OK Gradient Consider Gradient Elution Purity_OK->Gradient No Deactivate_Silica Consider Deactivating Silica Purity_OK->Deactivate_Silica Tailing Observed Dry_Load Consider Dry Loading Purity_OK->Dry_Load Solubility Issues End Pure Product Purity_OK->End Yes Gradient->Run_Column Deactivate_Silica->Run_Column Dry_Load->Run_Column

Caption: Troubleshooting logic for column chromatography purification.

Product Oiling Out During Recrystallization

Question: My product separates as an oil instead of forming crystals during recrystallization. How can I induce crystallization?

Answer:

Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This compound is a liquid at room temperature, so traditional recrystallization is not a suitable method. For low-melting solids, this can be a common issue.[6][7] If you have a solid derivative of your compound that you are trying to recrystallize and it is oiling out, here are some troubleshooting steps:

Troubleshooting Steps:

  • Lower the Cooling Temperature: Place the flask in an ice bath or even a colder bath (e.g., dry ice/acetone) to rapidly decrease the temperature and induce nucleation.[8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[8]

  • Use a Different Solvent or Solvent Pair: The chosen solvent may be too good. Experiment with different solvents where the compound has lower solubility at room temperature. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: The physical properties can vary slightly based on purity, but here are some reported values:

PropertyValue
Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
Appearance Colorless to yellow clear liquid
Boiling Point Approximately 177-179 °C at 760 mmHg
Density Approximately 1.047-1.057 g/cm³
Refractive Index Approximately 1.523-1.529

Source: PubChem CID 521873, The Good Scents Company[10]

Q2: What are the common impurities I should expect in synthetic this compound?

A2: The impurities will largely depend on the synthetic route. Common synthesis of similar furan thiols involves the reaction of a furfuryl alcohol derivative with a sulfur source. Potential impurities include:

  • Starting Materials: Unreacted 5-methylfurfuryl alcohol and the sulfur source (e.g., thiourea).

  • Disulfide Byproducts: Bis(5-methylfuran-2-yl)methyl disulfide, formed by the oxidation of the thiol product. This is a very common impurity for thiols.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Furan-related byproducts: Furan rings can be sensitive to strongly acidic or oxidizing conditions, which could lead to ring-opened or polymerized byproducts.[11][12][13]

Q3: How should I handle and store purified this compound?

A3: Due to its potential for oxidation and its strong odor, proper handling and storage are crucial.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the potent odor.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: Store the purified liquid in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. For long-term storage, refrigeration is recommended.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound. It can separate the main component from volatile impurities and provide their mass spectra for identification.[14][15][16][17] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the purified product and identifying impurities.

Section 3: Experimental Protocols

Note: These are general protocols and may need to be adapted based on the specific impurities present in your crude material.

Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Inert Atmosphere: Place the crude this compound in the distillation flask with a magnetic stir bar. Flush the entire system with nitrogen or argon for 10-15 minutes.

  • Apply Vacuum: Gradually apply vacuum to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities first. Then, collect the main fraction at a stable vapor temperature corresponding to the boiling point of the product at the applied pressure.

  • Storage: Transfer the purified fractions to a clean, dry, amber glass bottle under an inert atmosphere.

Protocol: Flash Column Chromatography
  • Solvent System Selection: Based on TLC analysis, prepare the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a glass chromatography column with silica gel using the wet slurry method with your initial, low-polarity solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, collecting fractions in test tubes. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: (5-methylfuran-2-yl)methanethiol Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (5-methylfuran-2-yl)methanethiol standards to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a volatile sulfur compound known for its characteristic aroma, often associated with roasted coffee. As a thiol, it is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. The presence of a furan ring also introduces potential sites for oxidative cleavage, further compromising the integrity of the standard. Maintaining the stability of these standards is critical for accurate and reproducible analytical results.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to involve both the thiol group and the furan ring. The thiol group can be readily oxidized to form a disulfide. Additionally, studies on similar furan-containing thiols, such as 2-furfurylthiol, suggest that degradation can also occur through oligomerization and polymerization, where the reactivity of the 5-position on the furan ring plays a role.[1] Oxidative cleavage of the furan ring itself is another potential degradation route.

Q3: What are the visible signs of degradation in my this compound standard?

A3: While not always visually apparent, degradation may be indicated by a change in the solution's color, from colorless or pale yellow to a more intense yellow or brown. The most definitive sign of degradation is a decrease in the concentration of the parent compound and the appearance of new peaks in your analytical chromatogram, which may correspond to disulfide dimers or other degradation products.

Q4: Can I store my this compound standard at room temperature?

A4: While some supplier information may suggest storage at ambient temperature, for long-term stability and to minimize oxidation, it is strongly recommended to store this compound standards at low temperatures, preferably at -20°C or below, in an inert atmosphere.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid decrease in standard concentration Oxidation of the thiol group.Store the standard under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh working solutions daily. Consider adding an antioxidant.
Degradation of the furan ring.Protect the standard from light by using amber vials. Store at low temperatures (-20°C or below).
Evaporation of the volatile compound.Ensure vials are tightly sealed with appropriate septa. Minimize headspace in the vial.
Appearance of unknown peaks in the chromatogram Formation of disulfide dimers or other degradation products.Confirm the identity of new peaks using mass spectrometry if possible. Follow the recommended storage and handling procedures to minimize further degradation.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware before use.
Inconsistent analytical results Instability of working solutions.Prepare fresh working solutions from a stock solution for each analytical run. Keep working solutions on ice or in a cooled autosampler during analysis.
Adsorption of the analyte to surfaces.Use silanized glassware to minimize active sites for adsorption.

Experimental Protocols

Protocol for Preparation of Stock and Working Standards

Materials:

  • This compound (neat standard)

  • High-purity, degassed solvent (e.g., ethanol, dichloromethane, or ethyl acetate)

  • Inert gas (high-purity nitrogen or argon)

  • Amber glass vials with PTFE-lined septa

  • Microsyringes

  • Analytical balance

Procedure:

  • Solvent Preparation: Degas the chosen solvent by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Work in a well-ventilated fume hood.

    • Tare a clean, dry 10 mL amber volumetric flask.

    • Using a microsyringe, carefully add approximately 10 mg of neat this compound to the flask.

    • Record the exact weight.

    • Immediately flush the headspace of the flask with inert gas.

    • Dilute to the mark with the degassed solvent.

    • Cap the flask and mix thoroughly.

  • Working Solution Preparation:

    • Prepare serial dilutions of the stock solution to the desired concentrations using the degassed solvent.

    • Perform dilutions in amber vials, flushing the headspace with inert gas before sealing.

    • Prepare working standards fresh daily.

Recommended Storage Conditions
Standard Type Solvent Temperature Atmosphere Duration
Neat Standard N/A≤ -20°CInert GasPer manufacturer's recommendation
Stock Solution Ethanol, Dichloromethane≤ -20°CInert GasUp to 1 month (verify with QC checks)
Working Solutions Ethanol, Dichloromethane4°C (during use)Inert GasPrepare fresh daily

Note: The stability of the standard can be solvent-dependent. It is advisable to perform a small-scale stability study in the selected solvent if long-term storage of stock solutions is required.

Potential Degradation Pathway

G Potential Degradation Pathways of this compound A This compound B Oxidation A->B [O] D Oxidative Cleavage A->D [O] F Polymerization A->F Acid/Heat C Disulfide Dimer B->C E Ring-Opened Products D->E G Oligomers/Polymers F->G

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment of Standards cluster_prep Standard Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solution in Degassed Solvent B Prepare Aliquots in Amber Vials A->B C Add Antioxidant (Optional Study Arm) B->C D Store at Different Temperatures (-20°C, 4°C, 25°C) C->D E Store under Inert vs. Normal Atmosphere C->E F Store in Different Solvents C->F G Analyze at Time Points (t=0, 1 day, 1 week, 1 month) D->G E->G F->G H GC-MS or HPLC Analysis G->H I Quantify Parent Compound and Degradants H->I J Calculate Degradation Rate I->J K Determine Shelf-Life J->K

Caption: A typical workflow for evaluating the stability of the standards.

References

Navigating the Maze of Reproducibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing poor reproducibility in quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to inconsistent experimental results. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of poor reproducibility in quantitative experiments?

A1: Poor reproducibility in scientific research can stem from a variety of factors, making it a complex issue to address.[1][2] The primary sources of irreproducibility can be broadly categorized into several key areas. A lack of access to the original raw data and detailed methodologies is a significant hurdle.[1][3] Without this information, it is challenging for other researchers to replicate the study's findings.

Another major contributor is the use of invalidated biological materials.[1][3] If the original source of cell lines or other biological materials cannot be traced, or if they are contaminated, the results of the experiment can be significantly affected.[3] Furthermore, a lack of knowledge in data analysis can lead to the misinterpretation of results, which in turn hinders reproducibility.[1][3]

Poor laboratory practices, including flawed experimental designs and the contamination of biological materials, can also lead to inconsistent outcomes.[1][3] The pressure to publish, often referred to as "publish or perish," can lead to a bias towards publishing only positive results, while inconclusive or negative findings are often omitted.[4] This publication bias can create a skewed perception of the data and make it difficult to reproduce the complete findings.[4][5] Additionally, incomplete or incorrect methodologies in publications, such as typographical errors or the omission of critical steps, can make it impossible for other researchers to replicate the work.[4]

The following table summarizes the key contributing factors to poor reproducibility:

CategorySpecific FactorsPotential Impact on Quantification
Methodology & Reporting Incomplete or inaccurate description of methods[4]Inability to replicate experimental setup, leading to different results.
Lack of access to raw data and protocols[1][3]Prevents independent verification and re-analysis.
Undervaluing and not publishing negative results[1][4]Creates a biased view of the experimental outcomes.
Biological Materials Use of unvalidated or misidentified biological materials[1]Leads to experiments being performed on the wrong subjects.
Contamination of cell lines or reagents[3]Introduces unintended variables that alter results.
Experimental Execution Poor laboratory practices and experimental design[1][3]Increases the likelihood of errors and biases.
Inconsistent sample preparation[6]Introduces variability from the very first step of the experiment.
Operator variability and inadequate training[7][8]Different individuals may perform the same procedure differently.
Data Analysis & Interpretation Lack of statistical knowledge or incorrect analysis[1][3]Can lead to erroneous conclusions from the data.
Cognitive biases affecting data interpretationResearchers may unconsciously favor results that support their hypothesis.
Equipment & Reagents Uncalibrated or poorly maintained equipment[7][8]Can lead to inaccurate and inconsistent measurements.
Use of expired or poor-quality reagents[9]Can introduce chemical variability into the experiment.
Q2: My quantitative results are not consistent between experiments. How can I troubleshoot this?

A2: When facing inconsistent quantitative results, a systematic troubleshooting approach is crucial. Start by reviewing your experimental workflow to pinpoint potential sources of variation.

A logical first step is to examine your experimental design and protocols. Ensure that your standard operating procedures (SOPs) are detailed and followed precisely in every experiment.[7] This includes everything from reagent preparation to the exact timing of steps.

Next, consider the reagents and materials being used. Verify that you are using the same catalog numbers and brands for all critical reagents to minimize lot-to-lot variability.[7] It is also important to check the expiration dates of all reagents and ensure they have been stored correctly.[9]

Your equipment should also be a focus of your investigation. Regular calibration of instruments like pipettes, balances, and spectrophotometers is essential for accurate and precise measurements.[6][7]

Finally, consider the human element. Ensure that all personnel involved in the experiment are thoroughly trained and follow the same procedures.[7][8] Even small variations in technique can lead to significant differences in results.

The following diagram illustrates a systematic troubleshooting workflow:

G Troubleshooting Workflow for Inconsistent Quantitative Results Start Inconsistent Quantitative Results Protocol Review Experimental Protocol & SOPs Start->Protocol Protocol->Start Inconsistencies Found? Correct and Repeat. Reagents Check Reagents & Consumables Protocol->Reagents Protocol Consistent? Reagents->Start Inconsistencies Found? Replace and Repeat. Equipment Verify Equipment Calibration & Function Reagents->Equipment Reagents Consistent? Equipment->Start Issues Found? Recalibrate/Service and Repeat. Personnel Assess Operator Technique & Training Equipment->Personnel Equipment Calibrated? Personnel->Start Variability Found? Retrain and Repeat. Analysis Re-evaluate Data Analysis Pipeline Personnel->Analysis Technique Standardized? Analysis->Start Errors Found? Re-analyze Data. Conclusion Identify and Correct Source of Variability Analysis->Conclusion Analysis Correct?

Caption: A flowchart for systematically troubleshooting inconsistent quantitative results.

Q3: How can I improve the reproducibility of my cell-based assays?

A3: Cell-based assays are particularly susceptible to variability. To enhance reproducibility, it's crucial to standardize as many aspects of the cell culture and assay protocol as possible.

A key factor in the reproducibility of cell-based assays is the use of authenticated, low-passage cell lines. Misidentified or cross-contaminated cell lines are a major source of unreliable data. Therefore, it is essential to obtain cell lines from reputable bioresources and perform regular authentication.

Standardizing cell culture practices is also critical. This includes using the same growth medium, supplements, and culture vessels. The confluency of cells at the time of the assay can significantly impact the results, so it's important to have a consistent protocol for cell seeding and growth.

The assay protocol itself should be meticulously detailed. This includes incubation times, reagent concentrations, and the specific equipment used for measurements. Any changes to the protocol, no matter how minor, should be documented and validated.

The following table outlines key parameters to standardize for improved reproducibility in cell-based assays:

ParameterRecommendationRationale
Cell Line Use authenticated, low-passage cells from a reputable source.Ensures you are working with the correct and a consistent cell line.
Cell Culture Standardize media, supplements, and culture conditions.Minimizes variability in cell growth and physiology.
Cell Seeding Maintain a consistent seeding density and cell confluency.Cell density can affect cell signaling and response to treatments.
Assay Protocol Follow a detailed and validated Standard Operating Procedure (SOP).Ensures consistency in every step of the experiment.
Reagents Use the same lot of critical reagents whenever possible.Reduces variability that can arise from different reagent batches.
Data Acquisition Use consistent instrument settings for all measurements.Ensures that data is collected in the same way across all experiments.

Troubleshooting Guides

Guide 1: Addressing Variability in Western Blot Quantification

Western blotting is a semi-quantitative technique, and achieving reproducible quantification can be challenging. This guide provides a step-by-step approach to troubleshoot common issues.

Experimental Protocol for Reproducible Western Blotting:

  • Sample Preparation:

    • Ensure consistent protein extraction and quantification methods.

    • Normalize protein loading amounts across all lanes.

    • Include a loading control (e.g., housekeeping protein) to account for loading differences.

  • SDS-PAGE and Transfer:

    • Use pre-cast gels for better gel-to-gel consistency.

    • Optimize transfer conditions to ensure efficient and consistent protein transfer to the membrane.

  • Immunodetection:

    • Use a consistent blocking buffer and incubation time.

    • Titrate primary and secondary antibodies to determine the optimal concentration.

    • Wash the membrane thoroughly to reduce background noise.

  • Signal Detection and Analysis:

    • Use a chemiluminescent or fluorescent detection system with a wide dynamic range.

    • Ensure that the signal is not saturated.

    • Use a consistent method for densitometry analysis.

The following diagram illustrates the key decision points for improving Western Blot reproducibility:

G Decision Pathway for Reproducible Western Blot Quantification Start Poor Western Blot Reproducibility Loading Consistent Protein Loading? Start->Loading Loading->Start No - Normalize Protein Input Transfer Efficient & Even Transfer? Loading->Transfer Yes Transfer->Start No - Optimize Transfer Protocol Antibody Optimal Antibody Concentration? Transfer->Antibody Yes Antibody->Start No - Titrate Antibodies Detection Signal in Linear Range? Antibody->Detection Yes Detection->Start No - Adjust Exposure/Gain Analysis Consistent Analysis Method? Detection->Analysis Yes Analysis->Start No - Standardize Densitometry Success Reproducible Quantification Analysis->Success Yes G Logical Flow for Reproducible qPCR Quantification Start Initiate qPCR Experiment SamplePrep Standardized Nucleic Acid Extraction Start->SamplePrep AssayDesign Validated Primer & Probe Design SamplePrep->AssayDesign ReactionSetup Consistent Reaction Setup & Controls AssayDesign->ReactionSetup DataAcquisition Uniform Thermocycler Protocol ReactionSetup->DataAcquisition DataAnalysis Standardized Cq Determination & Normalization DataAcquisition->DataAnalysis Result Reproducible qPCR Quantification DataAnalysis->Result

References

Technical Support Center: Optimizing GC Separation of Furanthiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal Gas Chromatography (GC) column for furanthiol separation. It includes troubleshooting guides and FAQs to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC analysis of furanthiols?

A1: Furanthiols, such as 2-furfurylthiol, are reactive sulfur compounds that present several analytical challenges. Due to their polarity and active thiol group, they are prone to peak tailing caused by interactions with active sites in the GC system (e.g., in the inlet liner or at the head of the column). Their low concentrations in many samples and susceptibility to oxidation also require sensitive and inert analytical systems for accurate quantification.[1]

Q2: Which type of GC column is generally recommended for furanthiol analysis?

A2: The choice of GC column depends on the complexity of the sample matrix and the specific analytical goals. Both polar and non-polar columns are utilized.

  • Polar columns , such as those with a polyethylene glycol (WAX) stationary phase, are effective for separating polar compounds and can provide good peak shape for furanthiols.

  • Non-polar to mid-polarity columns , like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), are also widely used, particularly in GC-MS applications, and separate compounds primarily based on their boiling points.[2][3] The selection should be based on a balance of desired selectivity and the need to avoid interactions with other matrix components.

Q3: Is derivatization necessary for furanthiol analysis?

A3: While not always mandatory, derivatization can be highly beneficial, especially for trace-level analysis. Derivatizing the thiol group, for instance with pentafluorobenzyl bromide (PFBBr), can improve peak shape, reduce interactions with active sites, and enhance detector sensitivity, particularly for electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[4]

Q4: How can I prevent the degradation of furanthiols during sample preparation and analysis?

A4: Furanthiols are susceptible to oxidation. To minimize degradation, it is advisable to handle samples with care, minimize exposure to air, and use fresh samples whenever possible. For some applications, the addition of antioxidants to the sample matrix may be considered, though this should be validated to ensure no interference with the analysis.

GC Column Selection and Performance

Choosing the right GC column is critical for achieving optimal separation of furanthiols. The decision should be based on the polarity of the stationary phase, as well as the column's dimensions (length, internal diameter, and film thickness).

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal GC column for your furanthiol analysis.

GC_Column_Selection_Workflow Workflow for Optimal GC Column Selection for Furanthiol Separation start Start: Define Analytical Goal (e.g., qualitative screening, quantitative analysis) matrix Assess Sample Matrix Complexity (e.g., simple standard, complex food extract) start->matrix polarity Select Stationary Phase Polarity 'Like dissolves like' principle matrix->polarity polar_col Polar Column (e.g., WAX) Good for polar analytes, may have lower temperature limits. polarity->polar_col Complex matrix with potential polar interferences nonpolar_col Non-Polar/Mid-Polarity Column (e.g., 5% Phenyl) Good for general purpose, boiling point separation. polarity->nonpolar_col Simpler matrix or boiling point separation is sufficient dimensions Determine Column Dimensions (Length, I.D., Film Thickness) polar_col->dimensions nonpolar_col->dimensions optimization Optimize GC Method Parameters (Temperature program, flow rate, injection volume) dimensions->optimization evaluation Evaluate Performance (Resolution, Peak Shape, Sensitivity) optimization->evaluation troubleshooting Troubleshoot Issues (Peak tailing, co-elution, poor sensitivity) evaluation->troubleshooting Unacceptable Performance finalize Finalize Method evaluation->finalize Acceptable Performance troubleshooting->optimization

Caption: A flowchart outlining the decision-making process for selecting a suitable GC column for furanthiol separation.

Comparative Data of GC Columns for Furanthiol Analysis
Stationary PhaseCommon Column(s)Typical Dimensions (L x I.D. x df)Expected Performance for Furanthiols
5% Phenyl-methylpolysiloxane DB-5ms, HP-5ms, ZB-530 m x 0.25 mm x 0.25 µmGood for: General-purpose analysis, GC-MS compatibility.Potential Issues: May exhibit some peak tailing for highly polar furanthiols without an inert flow path.
Polyethylene Glycol (WAX) DB-WAX, CP-Wax30 m x 0.25 mm x 0.25 µmGood for: Improved peak shape for polar thiols, good selectivity.Potential Issues: Lower maximum operating temperature, potential for phase bleed if not properly conditioned.
6% Cyanopropylphenyl-methylpolysiloxane DB-62430 m x 0.32 mm x 1.8 µmGood for: Analysis of volatile organic compounds, may provide unique selectivity for certain furanthiols.

Experimental Protocol: GC-MS Analysis of 2-Furfurylthiol in a Food Matrix

This protocol provides a general framework for the analysis of 2-furfurylthiol. It should be optimized for your specific application and instrumentation.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

  • Spike with an appropriate internal standard (e.g., deuterated 2-furfurylthiol) if available.

  • Seal the vial immediately with a PTFE-lined septum.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the analytes.

2. GC-MS Parameters

  • GC System: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Inlet: Split/Splitless injector

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split with a high split ratio for concentrated samples)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 150 °C at 5 °C/min

    • Ramp to 240 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for 2-furfurylthiol (e.g., m/z 114, 81).

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of furanthiols.

IssuePossible CausesRecommended Solutions
Peak Tailing Inlet Activity: Active sites on the liner or inlet seal can interact with the thiol group.- Use a deactivated (silanized) inlet liner.- Regularly replace the inlet liner and septum.- Trim the first few centimeters of the column.
Column Activity: Active sites on the column stationary phase or exposed silica.- Use a high-quality, inert column.- Condition the column according to the manufacturer's instructions.- Consider using a guard column.
Improper Column Installation: Dead volume at the inlet or detector connection.- Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Poor Resolution/Co-elution Inadequate Column Selectivity: The stationary phase is not optimal for separating the target analytes from matrix components.- Try a column with a different polarity (e.g., switch from a 5% phenyl to a WAX phase).
Suboptimal Temperature Program: The oven ramp rate is too fast or the initial temperature is too high.- Decrease the temperature ramp rate.- Lower the initial oven temperature to improve focusing of early eluting peaks.
Low Sensitivity/No Peaks Analyte Degradation/Adsorption: Furanthiols are lost in the sample preparation or GC system.- Check for leaks in the GC system.- Ensure the entire flow path (liner, column, transfer line) is inert.- Minimize sample exposure to air and light.
Detector Issues: The detector is not optimized or is not suitable for sulfur compounds.- For trace analysis, consider using a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD).- If using MS, operate in SIM mode for better sensitivity.
Ghost Peaks Carryover: Residual sample from a previous injection.- Implement a thorough rinse of the injection syringe.- Increase the injector temperature or use a higher split flow for a short period after the injection.- Run a blank solvent injection to confirm carryover.
Septum Bleed: Volatile compounds eluting from the injector septum.- Use high-quality, low-bleed septa.- Do not overtighten the septum nut.

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method for (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of (5-methylfuran-2-yl)methanethiol, a key aroma compound found in various food products. The recommended methodology is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile compounds.

Due to the limited availability of published validation data for this compound, this guide presents a comparative analysis of method performance for structurally similar and relevant compounds: 2-furfurylthiol and dimethyl disulfide. This comparison provides researchers, scientists, and drug development professionals with a clear understanding of the expected performance of the HS-SPME-GC-MS method for the target analyte.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the analysis of 2-furfurylthiol and dimethyl disulfide using HS-SPME-GC-MS, providing a benchmark for the expected performance for this compound.

Validation ParameterMethod 1: 2-Furfurylthiol in Coffee Brew[1]Method 2: Dimethyl Disulfide in Vegetables[2]
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Not Reported0.008 µg/mL[2]
Limit of Quantification (LOQ) 3.0 µg/L[1]0.02 µg/mL[2]
Accuracy (Recovery) 86.8–106.2%[1]Satisfactory (not quantified)[2]
Precision (RSD) 7.1% (CV)[1]Repeatability: 8.07% - 9.45% Reproducibility: 4.22% - 7.71%[2]
Matrix Coffee BrewCabbage Juice

Experimental Protocols

A detailed methodology for the analysis of this compound using HS-SPME-GC-MS is provided below. This protocol is based on established methods for similar volatile sulfur and furan compounds.[3][4]

Sample Preparation
  • Sample Collection : Collect a representative sample of the matrix (e.g., food product, biological fluid).

  • Homogenization : If the sample is solid, homogenize it to ensure uniformity.

  • Aliquoting : Accurately weigh or measure a specific amount of the sample (e.g., 5 g or 5 mL) into a 20 mL headspace vial.

  • Internal Standard Spiking : Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to each sample, calibrator, and quality control sample.

  • Matrix Modification : To enhance the release of the analyte into the headspace, add a saturated salt solution (e.g., NaCl) to the vial.[3][4] For acidic or basic analytes, pH adjustment of the sample may be necessary.

  • Vial Sealing : Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

HS-SPME Procedure
  • Incubation : Place the sealed vial in the autosampler tray, which is heated to a specific temperature (e.g., 35-60°C) to facilitate the partitioning of the analyte from the sample matrix into the headspace.[3] Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).[3]

  • Extraction : After incubation, expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-45 minutes) to allow for the adsorption of the analyte onto the fiber coating.[3] A common fiber for volatile sulfur compounds is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[3][4]

  • Desorption : Retract the fiber and inject it into the heated GC inlet (e.g., 250°C), where the adsorbed analyte is thermally desorbed from the fiber and transferred to the GC column.

GC-MS Analysis
  • Gas Chromatograph (GC) :

    • Column : Use a capillary column suitable for volatile compound analysis, such as a DB-5ms or equivalent.

    • Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program : Implement a temperature gradient to separate the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

  • Mass Spectrometer (MS) :

    • Ionization : Use Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : For quantitative analysis, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. For qualitative analysis and identification, use full scan mode.

    • Mass Range : Set the mass range to cover the expected mass-to-charge ratios of the target analyte and internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Sample Collection Homogenize 2. Homogenization Sample->Homogenize Aliquot 3. Aliquoting into Vial Homogenize->Aliquot Spike 4. Internal Standard Spiking Aliquot->Spike Modify 5. Matrix Modification (e.g., Salt Addition) Spike->Modify Seal 6. Vial Sealing Modify->Seal Incubate 7. Incubation Seal->Incubate Extract 8. Headspace Extraction Incubate->Extract Desorb 9. Thermal Desorption in GC Inlet Extract->Desorb Separate 10. Chromatographic Separation Desorb->Separate Detect 11. Mass Spectrometric Detection Separate->Detect Integrate 12. Peak Integration Detect->Integrate Quantify 13. Quantification Integrate->Quantify

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Analytical Method Validation Pathway

validation_pathway cluster_validation Method Validation Parameters MethodDev Method Development & Optimization Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity ValidationReport Validation Report Specificity->ValidationReport Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Robustness Robustness Accuracy->Robustness Accuracy->ValidationReport Precision->Robustness Precision->ValidationReport LOQ Limit of Quantification (LOQ) LOD->LOQ Stability Stability LOQ->Stability LOQ->ValidationReport Robustness->ValidationReport Stability->ValidationReport RoutineUse Routine Method Application ValidationReport->RoutineUse

Caption: Key steps and relationships in the validation of an analytical method.

References

A Comparative Analysis of (5-methylfuran-2-yl)methanethiol and Furfuryl Mercaptan for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the chemical properties, performance, and synthesis of two key furan-based thiols.

In the realm of flavor chemistry and drug development, furan-containing compounds are of significant interest due to their unique sensory properties and potential biological activities. Among these, (5-methylfuran-2-yl)methanethiol and furfuryl mercaptan are two closely related thiols that play a crucial role in the aroma of roasted foods, particularly coffee, and serve as versatile intermediates in chemical synthesis. This guide provides a detailed comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific applications.

Chemical and Physical Properties

This compound, also known as 5-methylfurfuryl mercaptan, is structurally similar to furfuryl mercaptan, with the key difference being a methyl group at the 5-position of the furan ring. This substitution has a notable impact on their physical and chemical properties.

PropertyThis compoundFurfuryl Mercaptan
CAS Number 59303-05-8[1]98-02-2[2]
Molecular Formula C6H8OS[1]C5H6OS[2]
Molecular Weight 128.19 g/mol [1]114.17 g/mol [2]
Appearance Colorless to yellow clear liquid[1][3]Clear colorless to pale yellow liquid[4]
Boiling Point 177-179 °C at 760 mm Hg[1]155 °C at 760 mm Hg[4]
Flash Point 62.22 °C[5]45 °C[6]
Solubility Soluble in ethanol[7]Insoluble in water; soluble in organic solvents and dilute lye[6]

Performance and Application Insights

The primary application for both compounds lies in the flavor and fragrance industry, where they are valued for their potent, roasted, and sulfurous aroma profiles. However, their performance characteristics, particularly their organoleptic properties and stability, show critical differences.

Organoleptic Properties:

Both thiols are known for their coffee-like aroma. However, this compound is noted to have a more potent aroma, which is reflected in its lower odor threshold values.

Organoleptic PropertyThis compoundFurfuryl Mercaptan
Odor Description Sulfurous, roasted coffee[1]Unpleasant odor, which becomes like coffee when diluted[4]
Flavor Profile Strong mustard, garlic, burnt, meatySulfurous, roasted, onion, garlic, and coffee[4]
Odor Threshold in Water 0.007 µg/kg0.01 µg/kg
Odor Threshold in Air 0.0025 ng/L0.01 ng/L

Stability and Reactivity:

A crucial point of differentiation is their chemical stability. Experimental studies have shown that this compound is less stable than furfuryl mercaptan. This instability is attributed to a higher propensity for oligomerization and polymerization rather than simple oxidation to disulfides. The oxidation rate of this compound is also reported to be higher than that of furfuryl mercaptan. This is a critical consideration for applications requiring long-term flavor stability.

The formation of these compounds often occurs through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The pathway involves the reaction of cysteine with furan derivatives formed from sugar degradation.

cluster_sugars Sugar Degradation cluster_amino_acids Amino Acid Degradation Pentoses/Hexoses Pentoses/Hexoses Furfural / 5-Methylfurfural Furfural / 5-Methylfurfural Pentoses/Hexoses->Furfural / 5-Methylfurfural Maillard Reaction Furfuryl alcohol / 5-Methylfurfuryl alcohol Furfuryl alcohol / 5-Methylfurfuryl alcohol Furfural / 5-Methylfurfural->Furfuryl alcohol / 5-Methylfurfuryl alcohol Reduction Cysteine Cysteine H2S H2S Cysteine->H2S Strecker Degradation Furfuryl alcohol / 5-Methylfurfuryl alcoholH2S Furfuryl alcohol / 5-Methylfurfuryl alcoholH2S This compound / Furfuryl mercaptan This compound / Furfuryl mercaptan Furfuryl alcohol / 5-Methylfurfuryl alcoholH2S->this compound / Furfuryl mercaptan Reaction

Figure 1: Simplified Maillard reaction pathway for the formation of furan thiols.

Experimental Protocols

Synthesis of Furfuryl Mercaptan:

A common method for the synthesis of furfuryl mercaptan involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, followed by hydrolysis.

Materials:

  • Furfuryl alcohol

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Water

  • Calcium Chloride

Procedure:

  • In a round-bottomed flask, dissolve thiourea in water and concentrated hydrochloric acid with gentle heating.

  • Cool the solution to 30°C and add furfuryl alcohol.

  • Control the exothermic reaction by cooling to maintain a temperature around 60°C.

  • After the initial reaction subsides, allow the mixture to stand at room temperature for 12 hours.

  • Add a solution of sodium hydroxide to the reaction mixture. An oily layer of S-2-furfurylisothiourea, partially decomposed to furfuryl mercaptan, will separate.

  • Perform steam distillation of the mixture.

  • Separate the oily distillate (furfuryl mercaptan) from the aqueous phase using a separatory funnel.

  • Dry the product with calcium chloride.

Synthesis of this compound:

The synthesis of this compound can be achieved starting from 5-methylfurfural, which is first reduced to 5-methylfurfuryl alcohol. The alcohol is then converted to the corresponding thiol.

Part 1: Reduction of 5-Methylfurfural to 5-Methylfurfuryl Alcohol

  • This reduction can be accomplished using a reducing agent such as lithium aluminum hydride.

Part 2: Conversion of 5-Methylfurfuryl Alcohol to this compound

  • A similar procedure to the synthesis of furfuryl mercaptan can be employed, reacting 5-methylfurfuryl alcohol with thiourea and hydrochloric acid, followed by alkaline hydrolysis.

Comparative Stability Analysis Protocol:

This protocol outlines a method to compare the oxidative and polymeric stability of this compound and furfuryl mercaptan.

Start Start Prepare solutions of each thiol in different solvents (e.g., diethyl ether, pentane, aqueous buffer) Prepare solutions of each thiol in different solvents (e.g., diethyl ether, pentane, aqueous buffer) Start->Prepare solutions of each thiol in different solvents (e.g., diethyl ether, pentane, aqueous buffer) Store samples under controlled conditions (temperature, light, headspace) Store samples under controlled conditions (temperature, light, headspace) Prepare solutions of each thiol in different solvents (e.g., diethyl ether, pentane, aqueous buffer)->Store samples under controlled conditions (temperature, light, headspace) Withdraw aliquots at specified time intervals Withdraw aliquots at specified time intervals Store samples under controlled conditions (temperature, light, headspace)->Withdraw aliquots at specified time intervals Analyze by GC-MS or UPLC-MS/MS Analyze by GC-MS or UPLC-MS/MS Withdraw aliquots at specified time intervals->Analyze by GC-MS or UPLC-MS/MS Quantify parent thiol and degradation products (disulfides, oligomers) Quantify parent thiol and degradation products (disulfides, oligomers) Analyze by GC-MS or UPLC-MS/MS->Quantify parent thiol and degradation products (disulfides, oligomers) Plot concentration vs. time to determine degradation kinetics Plot concentration vs. time to determine degradation kinetics Quantify parent thiol and degradation products (disulfides, oligomers)->Plot concentration vs. time to determine degradation kinetics Compare degradation rates and product profiles Compare degradation rates and product profiles Plot concentration vs. time to determine degradation kinetics->Compare degradation rates and product profiles End End Compare degradation rates and product profiles->End

Figure 2: Experimental workflow for comparative stability analysis.

Instrumentation and Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for separating and identifying the volatile thiols and their degradation products. A non-polar column, such as a DB-5 or equivalent, is typically used.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Can be used for the quantification of the thiols, especially after derivatization to improve stability and ionization efficiency.

Conclusion

Both this compound and furfuryl mercaptan are potent aroma compounds with significant applications in the flavor industry and as synthetic intermediates. The choice between them will largely depend on the specific requirements of the application. This compound offers a more potent aroma but at the cost of reduced stability. In contrast, furfuryl mercaptan provides greater stability, which may be advantageous for products with a long shelf-life. Researchers should carefully consider these trade-offs and conduct appropriate stability testing within their specific product matrix to ensure optimal performance.

References

A Comparative Analysis of Furanthiols in Arabica and Robusta Coffee Varieties

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the key aroma compounds that define the unique sensory profiles of the world's most popular coffee types.

This guide offers a comparative examination of furanthiols, a class of potent aroma compounds, in Coffea arabica and Coffea canephora (Robusta) varieties. Furanthiols are sulfur-containing volatile compounds that contribute significantly to the desirable roasty, coffee-like aroma of freshly brewed coffee. Understanding the quantitative differences and formation pathways of these compounds in different coffee species is of paramount importance for researchers, scientists, and professionals involved in coffee quality control and product development. This report synthesizes experimental data on furanthiol concentrations, details the analytical methodologies used for their quantification, and illustrates the key biochemical pathways involved in their formation during roasting.

Quantitative Comparison of Key Furanthiols

The concentration of furanthiols in coffee is influenced by a multitude of factors, including the coffee species, geographic origin, and roasting conditions. The following table summarizes quantitative data for key furanthiols in Arabica and Robusta coffee varieties, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in analytical methodologies, roasting degrees, and sample origins across different studies.

Furanthiol CompoundCoffee VarietyConcentration RangeReference
2-Furfurylthiol (FFT) Robusta20.94 µg/L (in brew)[1]
Arabica (Yunnan)11.34 µg/L (in brew)[1]
Arabica (Columbia)15.33 µg/L (in brew)[1]
Furan Robusta (Espresso)116.39 ng/mL[2]
Arabica (Espresso)68.27 - 91.48 ng/mL[2]
2-Methylfuran Robusta (Espresso)845.14 ng/mL[2]
Arabica (Espresso)404.31 - 634.64 ng/mL[2]
2,5-Dimethyl-3-furanthiol (DMFT) Coffee Powder (unspecified)~10 ng/kg[3]

Generally, studies indicate that Robusta coffee tends to have significantly higher concentrations of 2-furfurylthiol and methanethiol compared to Arabica. In contrast, the levels of 3-methyl-2-buten-1-thiol and 3-mercapto-3-methylbutyl formate are often found to be comparable between the two species. The data for 2-methyl-3-furanthiol is more varied, with some studies reporting higher levels in Arabica and others showing no significant difference.

Experimental Protocols for Furanthiol Analysis

The accurate quantification of furanthiols in the complex matrix of coffee presents a significant analytical challenge due to their low concentrations and high reactivity. A combination of advanced chromatographic and detection techniques is typically employed.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used solvent-free technique for the extraction and preconcentration of volatile and semi-volatile compounds from a sample's headspace.

  • Sample Preparation: A specific amount of ground roasted coffee (e.g., 100 mg to 2 g) is placed in a headspace vial. For analysis of coffee brew, a measured volume of the liquid is used. To stabilize the reactive thiols, cysteine may be added. An internal standard is often added for accurate quantification.[1][4][5][6]

  • Equilibration: The vial is sealed and equilibrated at a controlled temperature (e.g., 40-70°C) for a specific duration (e.g., 10-15 minutes) to allow volatile compounds to partition into the headspace.[4][6]

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[4][5][6]

  • Desorption: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.[4]

Chromatographic Separation and Detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
  • Gas Chromatography (GC): The desorbed volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-WAX). The oven temperature is programmed to increase gradually to achieve optimal separation.[3][4]

  • Mass Spectrometry (MS): The separated compounds are ionized and fragmented, and the resulting mass spectra are used for identification by comparing them to spectral libraries (e.g., NIST, Wiley). For quantification, specific ions for each compound are monitored. Two-dimensional GC (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) can be used for enhanced separation and identification of trace compounds.[3][4][7]

  • Olfactometry (GC-O): In GC-O, the effluent from the GC column is split, with one portion going to a detector (like MS or FID) and the other to a sniffing port. A trained sensory panelist sniffs the effluent and records the odor description and intensity of the eluting compounds at specific retention times. This technique is crucial for identifying the most odor-active compounds.[8][9]

Quantification: Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantifying trace analytes. It involves adding a known amount of a stable isotope-labeled analog of the target compound (internal standard) to the sample at the beginning of the analytical procedure. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. The concentration of the native analyte is then determined by measuring the ratio of the response of the native compound to its labeled counterpart, typically by GC-MS.[10][11][12]

Visualizing the Methodologies and Pathways

To better illustrate the complex processes involved in furanthiol analysis and formation, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Coffee Sample (Ground Beans or Brew) Add_IS Add Internal Standard (e.g., Labeled Analog for SIDA) Sample->Add_IS Vial Headspace Vial Equilibrate Equilibrate at Controlled Temperature Vial->Equilibrate Add_IS->Vial SPME Expose SPME Fiber to Headspace Equilibrate->SPME GC Gas Chromatography (GC) Separation SPME->GC Thermal Desorption MS Mass Spectrometry (MS) Identification & Quantification GC->MS GCO Gas Chromatography- Olfactometry (GC-O) Sensory Analysis GC->GCO Column Effluent Split Data Data Analysis MS->Data GCO->Data Furanthiol_Formation_Pathway cluster_precursors Precursors in Green Coffee Beans cluster_roasting Roasting Process (Maillard Reaction) cluster_products Furanthiol Formation Sugars Pentoses & Hexoses (e.g., Arabinose, Glucose) Maillard Maillard Reaction & Strecker Degradation Sugars->Maillard AminoAcids Sulfur-Containing Amino Acids (e.g., Cysteine) AminoAcids->Maillard FFA_precursor Other Precursors FFA Furfuryl Alcohol (FFA) FFA_precursor->FFA H2S Hydrogen Sulfide (H2S) Maillard->H2S Intermediates Reactive Intermediates Maillard->Intermediates FFT 2-Furfurylthiol (FFT) FFA->FFT + H2S Intermediates->FFA MFT 2-Methyl-3-furanthiol Intermediates->MFT + H2S

References

A Researcher's Guide to Cross-Validation of Biomolecule Quantification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of drug discovery and biomedical research, the precise quantification of proteins and nucleic acids is paramount. The accuracy of these measurements underpins the validity of experimental findings, from determining protein concentration for enzymatic assays to quantifying gene expression changes in response to a novel therapeutic. This guide provides a comparative overview of common quantification techniques, emphasizing the importance of cross-validation to ensure data integrity. We present supporting experimental data, detailed protocols for key methods, and visual workflows to aid researchers in selecting and validating the appropriate techniques for their needs.

The Imperative of Cross-Validation

No single quantification method is infallible. Each technique possesses inherent strengths and limitations, and can be influenced by sample composition, interfering substances, and assay-specific biases. Cross-validation, the practice of comparing results from two or more different analytical methods, is therefore a critical step in robust experimental design.[1][2] It provides a higher degree of confidence in the accuracy of quantification and helps to identify potential method-dependent artifacts. This is particularly crucial in regulated environments, such as pharmaceutical development, where data integrity is non-negotiable.[3][4]

Protein Quantification: A Comparative Analysis

The selection of a protein quantification assay depends on factors such as the required sensitivity, the presence of interfering substances like detergents and reducing agents, and the desired throughput. Here, we compare three widely used colorimetric assays: Bradford, Bicinchoninic Acid (BCA), and the direct measurement of UV absorbance at 280 nm.

Quantitative Performance of Protein Assays
FeatureBradford AssayBCA AssayUV Absorbance (A280)
Principle Coomassie dye binding to basic and aromatic amino acid residues, causing an absorbance shift to 595 nm.[5]Reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by chelation of Cu¹⁺ by bicinchoninic acid, forming a purple complex that absorbs at 562 nm.[6][7]Intrinsic absorbance of UV light at 280 nm by aromatic amino acids (tryptophan and tyrosine).[7]
Limit of Detection (LOD) ~1-20 µg/mL[8]~0.5 µg/mL[5]~0.01 mg/mL
Limit of Quantification (LOQ) ~4.62 mg/L~1.2 mg/mL[9]Varies with protein composition
Dynamic Range Narrow (1-25 µg/mL)[5]Wide (20-2,000 µg/mL)[6]Wide, but dependent on spectrophotometer
Precision GoodExcellentGood
Interfering Substances Detergents, high concentrations of buffers.[8]Reducing agents, chelating agents, lipids.[10]Nucleic acids, other UV-absorbing compounds.
Throughput High; rapid assay.[5]Moderate; requires incubation.[11]High; no reagents required.
Experimental Data: A Cross-Validation Study

In a study comparing protein quantification methods for liposomal formulations, the BCA assay, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) were evaluated.[5] All three methods demonstrated good linearity and precision. The HPLC-ELSD method was found to be the most sensitive with a limit of quantification (LOQ) of 2.33 µg/mL, while the RP-HPLC had an LOQ of less than 10 µg/mL.[5] The results from the three techniques were in good agreement, demonstrating a successful cross-validation of these methods for the given application.[5]

Another study highlighted that for membrane proteins, the Bradford assay can underestimate protein concentration, as the dye may not access the protein embedded in the membrane.[12] This underscores the importance of choosing an appropriate method based on the sample type and validating the results, for instance, with a more specific method like an Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting.[12][13]

Experimental Workflow: Cross-Validation of Protein Quantification

G cluster_sample Sample Preparation cluster_quant Quantification cluster_compare Data Analysis cluster_validate Validation Sample Protein Sample Bradford Bradford Assay Sample->Bradford BCA BCA Assay Sample->BCA A280 UV Absorbance (A280) Sample->A280 Compare Compare Results Bradford->Compare BCA->Compare A280->Compare WB Western Blot Compare->WB Validate with specific protein detection G cluster_sample Sample Preparation cluster_quant Quantification cluster_compare Initial Comparison cluster_validate Functional Validation Sample Nucleic Acid Sample UV UV-Vis Spectrophotometry Sample->UV Fluoro Fluorometry Sample->Fluoro Compare Compare Concentrations UV->Compare Fluoro->Compare qPCR qPCR Compare->qPCR Use quantified sample dPCR dPCR Compare->dPCR Use quantified sample Compare2 Compare Amplification Results qPCR->Compare2 dPCR->Compare2 MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation regulates gene expression PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth promotes PTEN PTEN PTEN->PIP3 inhibits (dephosphorylates)

References

A Comparative Guide to the Aroma Profiles of Synthetic vs. Natural Furanthiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furanthiols are a class of potent sulfur-containing volatile compounds that play a crucial role in the aroma of many cooked foods, most notably contributing to the characteristic "meaty" and "roasted" scents. The most prominent among them is 2-methyl-3-furanthiol (MFT), prized for its intense savory aroma. As the demand for authentic and robust flavor profiles in food products, pharmaceuticals, and research applications grows, a critical question arises: how do synthetic furanthiols compare to their natural counterparts? This guide provides an objective comparison based on available scientific data, detailing the analytical methods to discern their profiles and the potential differences in their chemical and sensory characteristics.

Executive Summary

This guide will delve into the quantitative and qualitative differences that can be expected, provide detailed experimental protocols for their analysis, and visualize the key pathways and workflows involved.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported concentrations of 2-methyl-3-furanthiol (MFT) in various sources. It is important to note that a direct side-by-side comparison of a single natural source versus a synthetic equivalent in a single study is not available in the current literature. The data presented is a compilation from multiple sources to provide a representative overview.

Table 1: General Characteristics of Natural vs. Synthetic Furanthiols

CharacteristicNatural FuranthiolsSynthetic Furanthiols
Source Formed during the thermal processing of foods (e.g., meat, coffee) through Maillard reactions and thiamine degradation.[1] Can also be produced via fermentation.Produced through chemical synthesis from various starting materials.
Aroma Profile Often described as part of a complex aroma profile, contributing meaty, roasted, and savory notes in synergy with other volatile compounds.[2][3]Typically described with more singular aroma descriptors such as meaty, roasted, and sulfurous.[4] May have subtle off-notes depending on purity.
Composition Present in a complex matrix of other flavor compounds (e.g., pyrazines, aldehydes, other sulfur compounds).[2][3]Generally of high purity (>95%), but may contain trace amounts of starting materials, solvents, or reaction by-products.
Consistency The concentration and profile can vary depending on the natural source, processing conditions, and storage.Offers high batch-to-batch consistency in terms of concentration and purity.
Cost Typically more expensive due to the complexity of extraction and purification or the cost of biotechnological production.Generally more cost-effective due to scalable and controlled chemical synthesis.

Table 2: Reported Concentrations of 2-Methyl-3-furanthiol (MFT) in Natural Sources

Food ProductConcentration Range (µg/kg)Reference
Cooked BeefTraces to not specified[5]
Fermented Grains (Sauce-aroma baijiu)1.70 - 12.74[1]
Vicia kulingiana (Wild Vegetable)Relative content of 1.35% of total volatiles[1]

Experimental Protocols

To objectively compare the aroma profiles of synthetic and natural furanthiols, a combination of chemical and sensory analysis is required.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

This is the cornerstone for identifying and quantifying the volatile compounds, including furanthiols and any potential impurities.

  • Objective: To identify and quantify the volatile compounds in both natural and synthetic furanthiol samples.

  • Methodology:

    • Sample Preparation:

      • Natural Furanthiols: Volatiles are extracted from the food matrix using methods like Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

      • Synthetic Furanthiols: The neat material is diluted in an appropriate solvent (e.g., dichloromethane) to a suitable concentration.

    • GC-MS Analysis:

      • An aliquot of the prepared sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

      • The GC separates the volatile compounds based on their boiling points and polarity.

      • The MS fragments the eluted compounds, providing a unique mass spectrum for identification by comparison to a spectral library (e.g., NIST).

      • Quantification can be achieved using an internal standard.

    • GC-Olfactometry (GC-O) Analysis:

      • The GC effluent is split, with one portion going to a standard detector (e.g., Flame Ionization Detector - FID) and the other to a sniffing port.

      • Trained sensory panelists sniff the effluent and record the time, intensity, and description of each odor detected.

      • This allows for the identification of odor-active compounds, even those present at concentrations too low for MS detection.

Sensory Analysis: Descriptive Sensory Analysis

This method provides a detailed and quantitative description of the aroma profile as perceived by a trained human panel.

  • Objective: To qualitatively and quantitatively describe the aroma attributes of natural and synthetic furanthiols.

  • Methodology:

    • Panelist Selection and Training:

      • Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

      • Train the panel over several sessions to recognize and scale the intensity of relevant aroma attributes (e.g., meaty, roasted, sulfurous, brothy, metallic, burnt, chemical). Use reference standards for each attribute.

    • Sample Preparation:

      • Prepare solutions of natural extract and synthetic furanthiol at the same, perceptually equal, intensity in a neutral base (e.g., water, deodorized oil).

      • Samples should be presented in coded, covered, and randomized containers.

    • Evaluation:

      • Panelists individually evaluate the aroma of each sample and rate the intensity of each descriptive attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Data Analysis:

      • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of aroma attributes between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their attributes.

Mandatory Visualizations

Biochemical and Synthetic Pathways of 2-Methyl-3-furanthiol

G cluster_natural Natural Formation Pathways cluster_synthetic Example Synthetic Pathway Maillard Maillard Reaction MFT_Natural 2-Methyl-3-furanthiol (in food matrix) Maillard->MFT_Natural Thermal Processing Thiamine Thiamine Degradation Thiamine->MFT_Natural Thermal Degradation Cysteine Cysteine Cysteine->Maillard ReducingSugars Reducing Sugars ReducingSugars->Maillard StartingMaterials Chemical Precursors Reaction Chemical Synthesis StartingMaterials->Reaction Purification Purification Reaction->Purification Byproducts Potential By-products/ Impurities Reaction->Byproducts MFT_Synthetic Synthetic 2-Methyl-3-furanthiol Purification->MFT_Synthetic

Caption: Formation pathways of natural vs. synthetic 2-methyl-3-furanthiol.

Experimental Workflow for Comparative Aroma Profiling

G cluster_samples Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Natural Natural Furanthiol (e.g., from cooked meat) GCMS GC-MS Analysis Natural->GCMS GCO GC-Olfactometry Natural->GCO Sensory Descriptive Sensory Analysis Natural->Sensory Synthetic Synthetic Furanthiol Synthetic->GCMS Synthetic->GCO Synthetic->Sensory ChemProfile Chemical Profile (Volatiles, Impurities) GCMS->ChemProfile AromaProfile Aroma Profile (Odor-active compounds) GCO->AromaProfile SensoryProfile Sensory Profile (Attribute Intensities) Sensory->SensoryProfile Comparison Comparative Analysis ChemProfile->Comparison AromaProfile->Comparison SensoryProfile->Comparison

Caption: Workflow for comparing aroma profiles of furanthiols.

Conclusion

The comparison between synthetic and natural furanthiols is not a simple matter of one being "better" than the other. Natural furanthiols offer a complex, integrated aroma as part of a larger flavor system, which can be difficult to replicate. Synthetic furanthiols, on the other hand, provide a consistent, high-purity, and cost-effective source of a specific, potent aroma chemical.

For researchers and drug development professionals, the choice between synthetic and natural furanthiols will depend on the specific application. If the goal is to mimic the complex aroma of a particular food, a natural extract or a carefully formulated flavor blend containing natural furanthiols might be more appropriate. If a consistent, high-purity source of a specific furanthiol is needed for research, sensory studies, or as a building block, a synthetic version is likely the superior choice.

The analytical and sensory protocols outlined in this guide provide a robust framework for conducting in-house comparisons to determine the most suitable option for a given application. As analytical techniques become more sensitive and our understanding of flavor chemistry deepens, the ability to create synthetic flavor profiles that are indistinguishable from their natural counterparts will undoubtedly improve.

References

A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)methanethiol and Related Furan Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of the potent aroma compound (5-methylfuran-2-yl)methanethiol and structurally related furan derivatives. Due to a scarcity of formal inter-laboratory studies specifically targeting this compound, this document synthesizes data from method validation studies for this compound and its close analogs, offering a valuable resource for researchers selecting and developing analytical protocols. The primary focus is on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a prevalent technique for the analysis of volatile and semi-volatile compounds in complex matrices.

Data Presentation: A Comparative Summary of Analytical Method Performance

The following tables summarize the quantitative performance of various analytical methods for this compound and related furan compounds in different food and beverage matrices. These tables are designed to facilitate a clear comparison of key analytical parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity (expressed as the coefficient of determination, R²), recovery, and precision (expressed as relative standard deviation, RSD).

Table 1: Performance of HS-SPME-GC/MS-SIM for the Analysis of this compound and Other Furan Derivatives in Beer [1][2]

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Repeatability (RSD%)Intermediate Precision (RSD%)
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Furfural0.9960< 2.51.090 - 105< 13< 13
Furfuryl AlcoholNot Specified< 2.5< 2.590 - 105< 13< 13
Acetaldehyde0.97310.031.090 - 105< 13< 13
AcroleinNot Specified< 2.5< 2.590 - 105< 13< 13
Ethyl Carbamate0.9960< 2.51.090 - 105< 13< 13
FormaldehydeNot Specified< 2.51.090 - 105< 13< 13

Note: While this compound was detected in this study, specific validation data for this compound was not provided. The data for other furan derivatives from the same study are presented for comparison.

Table 2: Performance of HS-SPME-GC-MS for the Analysis of Furan and its Derivatives in Various Food Matrices [3][4]

AnalyteMatrixLinearity (R²)LOD (ng/g)LOQ (ng/g)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
FuranHam, Milk, Apple Juice, Rice Porridge, Peanut Butter, Flatfish, Canned Tuna, Seaweed> 0.9900.01 - 0.020.04 - 0.0677.81 - 111.47Not SpecifiedNot Specified
Furan & 10 DerivativesFruit/Juice, Canned Oily FishNot SpecifiedNot Specified0.003 - 0.67576 - 1171 - 164 - 20

Table 3: Performance of HS-SPME-GC-MS for Furan and Alkylfurans in Chocolate-Based Products [5]

AnalyteSpiking Level (µg/kg)Repeatability (RSD%)Intermediate Precision (RSD%)Trueness (%)LOQ (µg/kg)
Furan and 4 Alkylfurans10, 25, 500.1 - 81.7 - 781 - 1090.48 - 2.50

Experimental Protocols: Detailed Methodologies

Method 1: HS-SPME-GC/MS-SIM for Carbonyl Compounds and Furan Derivatives in Beer[1][2]

This method was developed for the simultaneous analysis of several toxic compounds in beer, including this compound.

  • Sample Preparation: 5 mL of beer is transferred to a 20 mL headspace vial. 1.5 g of sodium chloride is added to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • HS-SPME:

    • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm SPME fiber is used.

    • Incubation: The sample is incubated at 40°C for 10 minutes with agitation at 250 rpm to allow for equilibration of the analytes between the sample and the headspace.

    • Extraction: The SPME fiber is exposed to the headspace of the sample vial for 30 minutes at 40°C to adsorb the analytes.

  • GC-MS Analysis:

    • Injection: The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: A DB-624 capillary column (60 m x 0.25 mm i.d., 1.4 µm film thickness) is used for chromatographic separation.

    • Oven Program: The oven temperature is initially held at 40°C for 5 minutes, then ramped to 150°C at a rate of 5°C/min, and finally to 250°C at a rate of 10°C/min, where it is held for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

    • MS Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for detection and quantification.

Method 2: HS-SPME Arrow-GC-MS/MS for Furan and its Derivatives in Various Food Matrices[3]

This method provides a robust approach for the analysis of furan and its derivatives in a wide range of food products.

  • Sample Preparation:

    • Fruit or Juice Samples: 5 g of the sample is mixed with 5 mL of a saturated NaCl solution in a 20 mL headspace vial.

    • Canned Oily Fish Samples: 1 g of the sample is mixed with 9 mL of a saturated NaCl solution in a 20 mL headspace vial.

  • HS-SPME Arrow:

    • Fiber: A carboxen/polydimethylsiloxane (CAR/PDMS) SPME Arrow is used.

    • Equilibration: The sample is equilibrated at 35°C for 15 minutes.

    • Adsorption: The SPME Arrow is exposed to the headspace for 15 minutes at 35°C.

  • GC-MS/MS Analysis:

    • Column: An HP-5MS column is used for separation.

    • Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection, providing high selectivity and sensitivity.

    • Analysis Time: The method allows for the separation of furan and 10 of its derivatives within 9.5 minutes.

Mandatory Visualizations: Workflows and Decision Pathways

To aid in the understanding and selection of appropriate analytical methodologies, the following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships.

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Food/Beverage Sample Homogenize Homogenization (if solid) Sample->Homogenize Aliquot Aliquoting Homogenize->Aliquot Salt Addition of Salt (e.g., NaCl) Aliquot->Salt IS Addition of Internal Standard Salt->IS Vial Transfer to Headspace Vial IS->Vial Incubate Incubation & Equilibration Vial->Incubate Expose Fiber Exposure (Extraction) Incubate->Expose Retract Fiber Retraction Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Detection (MS or MS/MS) Ionize->Detect Data Data Acquisition & Processing Detect->Data

Caption: General workflow for HS-SPME-GC-MS analysis of volatile compounds.

cluster_hs_spme Headspace Solid-Phase Microextraction (HS-SPME) cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) start Sample in Vial equilibration Equilibration (Heating & Agitation) start->equilibration extraction SPME Fiber Exposure (Adsorption of Analytes) equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption injection Injection Port column GC Column (Separation based on volatility and column affinity) injection->column ion_source Ion Source (e.g., Electron Ionization) column->ion_source oven Temperature Programmed Oven oven->column Controls Separation mass_analyzer Mass Analyzer (e.g., Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System (Quantification) detector->data_system

Caption: Key steps in a typical HS-SPME-GC-MS analysis workflow.

start Start: Define Analytical Goal matrix_complexity What is the sample matrix complexity? start->matrix_complexity simple_matrix Simple/Clean Matrix (e.g., Synthetic Beverage) matrix_complexity->simple_matrix Low complex_matrix Complex/Dirty Matrix (e.g., Coffee, Meat) matrix_complexity->complex_matrix High analyte_concentration Expected analyte concentration? high_conc High (µg/L to mg/L) analyte_concentration->high_conc High low_conc Low (ng/L to µg/L) analyte_concentration->low_conc Low simple_matrix->analyte_concentration complex_matrix->analyte_concentration method_hs Method: Headspace (HS)-GC-MS high_conc->method_hs Simple Matrix method_spme Method: HS-SPME-GC-MS high_conc->method_spme Complex Matrix low_conc->method_spme method_spme_msms Method: HS-SPME-GC-MS/MS or Stable Isotope Dilution Analysis (SIDA) method_spme->method_spme_msms Need for higher selectivity/sensitivity

Caption: Decision tree for selecting an analytical method for furanthiols.

References

Roasting Conditions Dictate Formation of Key Coffee Aroma Compound (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of scientific literature reveals that the formation of the potent aroma compound (5-methylfuran-2-yl)methanethiol, and its close analogue 2-furfurylthiol, is significantly influenced by roasting temperature and duration. Lower temperatures applied over a longer period appear to favor the generation of these critical coffee odorants.

For researchers and professionals in drug development, where understanding the formation of heterocyclic compounds is crucial, this guide provides a comparative overview of how different roasting parameters affect the generation of this compound and related furanthiols. Due to a scarcity of specific quantitative data for this compound, this guide leverages data for the structurally similar and more extensively studied compound, 2-furfurylthiol, as a representative model for furanthiol behavior during the coffee roasting process.

Comparative Analysis of Roasting Conditions

The roasting process is a complex series of chemical reactions that transform the green coffee bean's chemical precursors into the aromatic compounds that define coffee's flavor profile. The formation of furanthiols is a delicate balance between generation and degradation, heavily dependent on the heat profile applied.

Roasting ProfileTemperatureTimeImpact on 2-Furfurylthiol FormationReference
Low and Slow LowerLongerMore abundant formation[1]
High and Fast HigherShorterFavors formation of other thiols (e.g., 3-mercapto-3-methyl-1-butyl formate)[1]

This qualitative comparison underscores a critical principle in coffee roasting: the kinetic and thermodynamic favorability of different reaction pathways can be manipulated through the roasting profile. The formation of 2-furfurylthiol appears to be a process that benefits from a more gradual application of heat over an extended period.[1]

Formation Pathway of Furanthiols

The generation of this compound and 2-furfurylthiol during roasting is primarily a result of the Maillard reaction and the degradation of sulfur-containing amino acids. The key precursors are furan derivatives, such as furfural and 5-methylfurfural, and a source of sulfur, typically from the thermal degradation of cysteine and other sulfurous compounds.

G precursors Precursors in Green Coffee Beans sugars Sugars (e.g., Sucrose) amino_acids Sulfur-containing Amino Acids (e.g., Cysteine) maillard Maillard Reaction & Pyrolysis sugars->maillard amino_acids->maillard intermediates Roasting Intermediates furfural Furfural / 5-Methylfurfural maillard->furfural h2s Hydrogen Sulfide (H₂S) maillard->h2s target This compound furfural->target h2s->target

Figure 1. Simplified reaction pathway for the formation of this compound during coffee roasting.

Experimental Protocols

The quantification of volatile sulfur compounds like this compound in a complex matrix such as coffee requires sensitive and specific analytical techniques. The most commonly cited method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Roasting
  • Green Coffee Beans: Select green coffee beans of a specific origin and variety (e.g., Arabica).

  • Roasting: Utilize a laboratory-scale coffee roaster with precise temperature and time control.

    • Low-Temperature, Long-Time Profile: Roast at a lower temperature (e.g., 220°C) for a longer duration (e.g., 15-20 minutes).

    • High-Temperature, Short-Time Profile: Roast at a higher temperature (e.g., 240°C) for a shorter duration (e.g., 8-12 minutes).

  • Grinding: Immediately after roasting and cooling, grind the beans to a consistent particle size.

HS-SPME-GC-MS Analysis
  • Sample Preparation: Place a precise amount of ground coffee (e.g., 2 g) into a headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Incubation: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

  • SPME Fiber Exposure: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

  • GC-MS Analysis:

    • Desorption: Thermally desorb the trapped compounds from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separation: Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).

    • Detection: Detect and identify the compounds using a mass spectrometer.

    • Quantification: Quantify the target analyte by comparing its peak area to that of the internal standard.

Conclusion

The roasting profile is a critical determinant in the formation of this compound and other furanthiols that are vital to the characteristic aroma of coffee. The available evidence strongly suggests that a "low and slow" roasting approach is more conducive to the formation of 2-furfurylthiol, and likely its methylated analogue. For researchers in fields where the controlled formation of such heterocyclic compounds is of interest, manipulating reaction time and temperature presents a key strategy for optimizing yields. Further quantitative studies are needed to precisely map the concentration curves of this compound under a broader range of roasting conditions to refine our understanding and control over its formation.

References

Bridging the Gap: A Comparative Guide to Instrumental Analysis and Sensory Perception in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the sensory attributes of a drug product is paramount to ensuring patient compliance and therapeutic success. While human sensory panels have traditionally been the gold standard for evaluating taste, smell, and texture, instrumental analysis offers an objective, high-throughput alternative. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting and implementing the most appropriate methods for their development programs.

Section 1: The Synergy of Senses and Sensors

Instrumental analysis and sensory perception are not mutually exclusive but rather complementary methodologies. Instrumental techniques provide precise, quantifiable data on the physical and chemical properties of a formulation, while sensory panels offer a holistic evaluation of the human experience.[1][2] The key to successful product development lies in establishing a robust correlation between these two domains, allowing for the use of rapid instrumental screening to predict sensory outcomes.

Core Concepts:
  • Instrumental Analysis: Utilizes sophisticated instruments to measure specific physical and chemical attributes of a product, such as volatile compounds (odor), dissolved compounds (taste), and rheological properties (texture).[1]

  • Sensory Perception: Relies on trained human panelists to evaluate the organoleptic properties of a product through the senses of taste, smell, and touch.[1][2]

  • Correlation: The establishment of a statistically significant relationship between instrumental measurements and sensory panel scores is crucial for using instrumental data as a predictive tool for sensory perception.

Below is a logical diagram illustrating the relationship between instrumental and sensory analysis in pharmaceutical development.

cluster_0 Pharmaceutical Formulation cluster_1 Analysis cluster_2 Data & Outcomes Formulation Formulation Instrumental Instrumental Analysis Formulation->Instrumental Sensory Sensory Perception Formulation->Sensory InstrumentalData Objective Quantitative Data Instrumental->InstrumentalData SensoryData Subjective Holistic Feedback Sensory->SensoryData Correlation Statistical Correlation InstrumentalData->Correlation SensoryData->Correlation Decision Informed Decision-Making Correlation->Decision

Caption: Relationship between instrumental and sensory analysis.

Section 2: Comparative Analysis of Instrumental and Sensory Techniques

This section provides a detailed comparison of common instrumental techniques and their sensory panel counterparts, including data from correlation studies.

Taste Assessment: Electronic Tongue vs. Human Taste Panel

The electronic tongue (e-tongue) is an analytical instrument that mimics the sense of taste by using an array of chemical sensors to generate a unique "fingerprint" of a liquid sample. It is particularly useful in taste-masking studies for bitter active pharmaceutical ingredients (APIs).

Quantitative Data Comparison: Bitterness Assessment

The following table summarizes the findings of a study comparing the bitterness of six different API salts as evaluated by an electronic tongue and a human taste panel. The goal was to identify a salt form that was significantly less bitter than the free base.

SampleE-Tongue Prediction vs. Free BaseHuman Taste Panel Result (Bitterness Intensity)Correlation
API Free BaseReference2.5 (Moderately Bitter)N/A
Salt 1More Bitter2.7No
Salt 2More Bitter2.6No
Salt 3More Bitter2.4No
Salt 4Less Bitter2.8No
Salt 5Less Bitter2.9No
Salt 6Less Bitter2.5No

Data adapted from a case study where a correlation between e-tongue and human taste panel results could not be established.[3]

Key Observation: In this particular study, the electronic tongue's prediction of bitterness did not correlate with the results from the human taste panel.[3] This underscores the critical need for validating instrumental results with sensory data, as the complexity of human taste perception is not always fully captured by current sensor technology.

Gustatory Signaling Pathway

The following diagram illustrates the simplified signaling pathway for the five basic tastes.

cluster_0 Tastants cluster_1 Taste Receptor Cells cluster_2 Signal Transduction & Perception Sweet Sweet (e.g., Sucrose) GPCR G-Protein Coupled Receptors (GPCRs) Sweet->GPCR Umami Umami (e.g., Glutamate) Umami->GPCR Bitter Bitter (e.g., Quinine) Bitter->GPCR Salty Salty (Na+ ions) IonChannels Ion Channels Salty->IonChannels Sour Sour (H+ ions) Sour->IonChannels Signal Intracellular Signaling Cascade GPCR->Signal IonChannels->Signal Neurotransmitter Neurotransmitter Release Signal->Neurotransmitter Brain Signal to Brain (Gustatory Cortex) Neurotransmitter->Brain

Caption: Simplified gustatory signaling pathway.

Odor Assessment: Electronic Nose vs. Human Olfactory Panel

The electronic nose (e-nose) is designed to mimic the human olfactory system by using an array of gas sensors to detect and differentiate complex odors. It is a valuable tool for assessing the odor profile of formulations and detecting potential off-odors.

Quantitative Data Comparison: Odor Profile Analysis

While specific quantitative tables directly comparing e-nose and human panel data for pharmaceutical products are proprietary and less commonly published, the principle of correlation is well-established. The following is a representative table structure illustrating how such data would be presented.

Odor AttributeElectronic Nose Response (Sensor Array Output)Human Panel Intensity Rating (0-10 Scale)Correlation Coefficient (r)
FruitySensor A: 0.8, Sensor B: 0.37.50.92
ChemicalSensor C: 0.9, Sensor D: 0.78.20.88
SweetSensor E: 0.6, Sensor F: 0.46.80.95
Overall OdorPCA Component 1: 1.27.80.90

Olfactory Signaling Pathway

The diagram below outlines the basic mechanism of olfactory signal transduction.

cluster_0 Odorant Molecules cluster_1 Olfactory Epithelium cluster_2 Signal Transduction & Perception Odorant Volatile Chemicals Receptor Olfactory Receptor Neuron Odorant->Receptor GProtein G-Protein Activation Receptor->GProtein cAMP cAMP Production GProtein->cAMP IonChannel Ion Channel Opening cAMP->IonChannel Signal Electrical Signal Generation IonChannel->Signal Brain Signal to Brain (Olfactory Bulb) Signal->Brain

Caption: Simplified olfactory signaling pathway.

Texture Assessment: Texture Analyzer vs. Human Sensory Panel

A texture analyzer is a mechanical testing instrument that measures the physical properties of a product, such as hardness, adhesiveness, and cohesiveness. These measurements can be correlated with sensory perceptions of texture, such as firmness, stickiness, and spreadability.

Quantitative Data Comparison: Texture of Topical Creams

A study on the impact of thickening agents on the mechanical and sensory properties of creams found a good correlation for certain attributes.

FormulationInstrumental Firmness (N)Sensory Firmness (Arbitrary Units)Instrumental Adhesiveness (N.s)Sensory Adhesiveness (Arbitrary Units)Instrumental Spreadability (mm)Sensory Spreadability (Arbitrary Units)
Cream 10.524.1-0.283.825.17.2
Cream 20.786.2-0.455.922.34.8
Cream 30.957.8-0.627.519.82.5

Adapted from a study showing a good correlation between mechanical characterization and sensorial analysis, particularly for spreadability.[4]

Key Observation: For topical formulations, instrumental texture analysis can be a reliable predictor of sensory perception for attributes like spreadability.[4] This allows for more efficient screening of formulation prototypes.

Section 3: Experimental Protocols

Detailed methodologies are essential for reproducible and reliable data. This section outlines typical experimental protocols for both instrumental and sensory analyses.

Electronic Tongue: Taste Masking Evaluation

cluster_0 Preparation cluster_1 E-Tongue Analysis cluster_2 Data Analysis Prep Prepare API and placebo solutions Condition Condition and calibrate sensors Prep->Condition Measure Measure sensor responses Condition->Measure PCA Principal Component Analysis (PCA) Measure->PCA PLS Partial Least Squares (PLS) Regression PCA->PLS Correlate Correlate with sensory data PLS->Correlate

Caption: Workflow for e-tongue taste masking evaluation.

Methodology:

  • Solution Preparation: Prepare solutions of the API at various concentrations and corresponding placebo solutions.

  • Sensor Conditioning and Calibration: Condition the e-tongue sensors according to the manufacturer's instructions, followed by calibration with standard taste solutions (e.g., quinine for bitterness).

  • Sample Measurement: Measure the potentiometric response of the sensor array to each sample solution. Each measurement is typically repeated multiple times for statistical validity.

  • Data Analysis: Use multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, to analyze the sensor data and build a predictive model for bitterness or other taste attributes.

Human Taste Panel: Quantitative Descriptive Analysis (QDA)

Methodology:

  • Panelist Selection and Training: Recruit and train a panel of 8-12 individuals to identify and quantify specific taste attributes using a standardized lexicon and reference standards.

  • Sample Preparation and Presentation: Prepare samples in a controlled and consistent manner. Present them to panelists in a randomized, blinded order to minimize bias.

  • Evaluation: Panelists evaluate each sample for the intensity of predefined sensory attributes (e.g., bitterness, sweetness, aftertaste) using a rating scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

Texture Profile Analysis (TPA) of Semi-Solids

Methodology:

  • Sample Preparation: Place the semi-solid sample in a standardized container, ensuring a flat surface and no air bubbles.

  • Instrument Setup: Equip the texture analyzer with a specific probe (e.g., a cylindrical probe) and set the test parameters (e.g., pre-test speed, test speed, post-test speed, compression distance).

  • Measurement: The probe performs a two-cycle compression test on the sample, and the force-time or force-distance data is recorded.

  • Data Analysis: From the resulting graph, calculate textural parameters such as hardness, adhesiveness, cohesiveness, and springiness.

Conclusion

The correlation of instrumental analysis with sensory perception is a powerful paradigm in modern pharmaceutical development. While instrumental methods offer speed, objectivity, and high-throughput screening capabilities, human sensory panels remain the definitive measure of patient experience. The most effective approach involves the strategic integration of both, using instrumental analysis to guide formulation development and human panels for validation and final product optimization. By carefully selecting appropriate methodologies, adhering to detailed experimental protocols, and establishing robust correlations, researchers can develop more palatable and patient-centric drug products.

References

Safety Operating Guide

(5-methylfuran-2-yl)methanethiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of (5-methylfuran-2-yl)methanethiol are critical for ensuring laboratory safety and environmental protection. This compound, like other thiols, is known for its potent and unpleasant odor, and as a furan-containing chemical, it may present flammability and toxicity hazards. Adherence to strict protocols is essential to mitigate risks.

This guide provides detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all work is conducted within a certified chemical fume hood to prevent the release of noxious vapors.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2][3] An emergency plan for spills should be in place.

Hazard Summary and Data

This compound possesses several hazards that must be managed during disposal. The following table summarizes key data compiled from safety information for the compound and structurally similar chemicals.

ParameterValue / InformationSource Citation
GHS Hazard Statements H226: Flammable liquid and vaporH302: Harmful if swallowed[4]
Odor Potent, sulfurous, stench chemical[1][5]
Primary Disposal Route Incineration via an approved hazardous waste disposal plant[2][6][7]
Incompatible Materials Strong oxidizing agents, strong bases, acids, metals[2][7][8]
Spill Containment Inert absorbent material (sand, silica gel, vermiculite)[2][7][9]

Experimental Protocol: Decontamination of Labware

This protocol details the steps for neutralizing residual this compound on laboratory equipment. Oxidation via sodium hypochlorite (bleach) is an effective method for destroying thiols and reducing their odor.[10][11]

Materials:

  • Household bleach (sodium hypochlorite solution)

  • Water

  • Appropriate container for a bleach bath (e.g., a plastic bucket)

  • Secondary containment for the bleach bath

Procedure:

  • Prepare Bleach Bath: Inside a chemical fume hood, prepare a decontamination solution by mixing bleach and water in a 1:1 ratio. The container should be large enough to fully submerge the contaminated glassware and should be placed in secondary containment.[10]

  • Label Container: Clearly label the container as "Bleach Bath for Thiol Decontamination."[10]

  • Submerge Glassware: Immediately after use, place all contaminated glassware and other compatible equipment into the bleach bath.[10]

  • Soak: Allow the items to soak for a minimum of 24 hours to ensure complete oxidation of the thiol.[1]

  • Rinse: After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning methods.[10]

  • Bleach Bath Disposal: Used bleach solutions should be collected and disposed of as hazardous waste, as they will contain oxidized sulfur compounds.[1] Do not pour down the sink unless permitted by local regulations for neutralized, low-concentration solutions.

Step-by-Step Disposal Procedures

Follow this workflow for the safe segregation and disposal of all waste streams containing this compound.

1. Liquid Waste Disposal

  • Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a tightly sealing lid.[5]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Flammable," "Toxic," "Stench").

  • Sealing: To contain the potent odor, seal the container cap with parafilm or Teflon tape.[1]

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7][12]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[2][13]

2. Solid Waste Disposal (Contaminated PPE and Materials)

  • Segregation: Any disposable items such as gloves, paper towels, or absorbent pads that are contaminated with this compound must be treated as hazardous waste.[1]

  • Containment: Immediately place these items into a plastic zip-lock bag to contain the odor. Seal the bag.[1]

  • Collection: Place the sealed bag into a designated, labeled container for solid hazardous waste.[1]

  • Disposal: Dispose of the solid waste container through the same channels as the liquid hazardous waste.

3. Spill Cleanup

  • Evacuate: If a spill occurs, evacuate non-essential personnel from the area.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[2][9]

  • Collect: Once absorbed, carefully sweep or scoop the material into a designated container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area using a bleach solution as described in the labware decontamination protocol.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Handling & Treatment cluster_2 Final Disposal Pathway A This compound Usage in Fume Hood B Liquid Waste (e.g., reaction residues) A->B C Contaminated Solids (Gloves, Absorbent) A->C D Contaminated Labware (Glassware, Stir Bars) A->D E Collect in Labeled, tightly sealed container (Use Parafilm) B->E F Double-bag in sealed plastic bags C->F G Decontaminate in Bleach Bath (24-hour soak in fume hood) D->G I Store in Ventilated Satellite Accumulation Area E->I J Place in Solid Hazardous Waste Bin F->J H Rinse thoroughly with water G->H K Ready for Reuse H->K L Dispose via Approved Hazardous Waste Facility I->L J->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling (5-methylfuran-2-yl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (5-methylfuran-2-yl)methanethiol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related chemicals, including thiols and furan-containing compounds. All personnel must adhere to these procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the compound's properties as a thiol and a furan derivative, robust safety measures are imperative. Thiols are known for their potent and unpleasant odors, while some furan derivatives are flammable and may have toxicological concerns.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which can cause serious eye irritation.
Skin Protection Nitrile gloves (double-gloving recommended). A flame-retardant lab coat.Prevents skin contact, as the substance may be harmful and cause irritation.[1]
Respiratory Protection Work in a certified chemical fume hood. For emergencies or if engineering controls fail, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of potentially harmful and malodorous vapors.

Table 2: Engineering Controls and Safety Equipment

Control/EquipmentSpecificationRationale
Ventilation All handling must be conducted in a certified chemical fume hood.To control the potent odor and prevent exposure to vapors.[2][3][4]
Safety Shower & Eyewash Readily accessible and tested regularly.For immediate decontamination in case of accidental exposure.
Fire Extinguisher Dry chemical, carbon dioxide, or foam extinguisher.To address potential fires, as furan compounds can be flammable.[5]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment and the integrity of the chemical.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly. Prepare a bleach solution (10% sodium hypochlorite) for decontamination.[6][7]

  • Aliquotting and Transfer: Conduct all transfers of this compound within the fume hood. Use sealed containers for transport within the laboratory.

  • Spill Management:

    • Small Spills: In the fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Decontaminate the area with a bleach solution. Place the absorbent material in a sealed container for hazardous waste disposal.[7]

    • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow:

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent pads) must be placed in a designated, sealed hazardous waste container.[7]

  • Glassware Decontamination: Glassware should be rinsed with a bleach solution within the fume hood to oxidize the thiol before standard washing procedures.[4][6]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous waste. Do not pour down the drain.[8]

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Incineration is a common disposal method for furan-containing compounds.[8][9]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood prep_decon Prepare Bleach Solution prep_fumehood->prep_decon handle_transfer Transfer/Aliquot in Fume Hood prep_decon->handle_transfer disp_materials Contaminated Materials to Hazardous Waste handle_transfer->disp_materials Post-Handling end_safe End (Safe) handle_transfer->end_safe No Spill end_spill Spill Occurs handle_transfer->end_spill handle_spill Spill Management handle_spill->disp_materials disp_glassware Decontaminate Glassware with Bleach disp_materials->disp_glassware disp_liquid Liquid Waste to Hazardous Container disp_glassware->disp_liquid disp_final Dispose via EHS disp_liquid->disp_final disp_final->end_safe start Start start->prep_ppe end_spill->handle_spill Follow Spill Protocol

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.